Product packaging for Acetic acid;2-nonoxyethanol(Cat. No.:CAS No. 117292-39-4)

Acetic acid;2-nonoxyethanol

Cat. No.: B15420151
CAS No.: 117292-39-4
M. Wt: 248.36 g/mol
InChI Key: AAUPXEOLHWKZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetic acid;2-nonoxyethanol is a useful research compound. Its molecular formula is C13H28O4 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O4 B15420151 Acetic acid;2-nonoxyethanol CAS No. 117292-39-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

117292-39-4

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

acetic acid;2-nonoxyethanol

InChI

InChI=1S/C11H24O2.C2H4O2/c1-2-3-4-5-6-7-8-10-13-11-9-12;1-2(3)4/h12H,2-11H2,1H3;1H3,(H,3,4)

InChI Key

AAUPXEOLHWKZLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCO.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Navigating the Stability of Acetic Acid and 2-Nonoxyethanol Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability challenges and analytical considerations for mixtures of acetic acid and 2-nonoxyethanol. In the absence of direct stability studies on this specific combination, this document synthesizes information from established principles of chemical stability, forced degradation studies, and the known reactivity of analogous compounds. It is intended to serve as a foundational resource for designing robust stability-indicating analytical methods and formulating stable preparations.

Core Stability Concerns: Potential Degradation Pathways

The primary anticipated interaction between acetic acid and 2-nonoxyethanol is an esterification reaction . This acid-catalyzed reaction would result in the formation of 2-nonoxyethyl acetate and water. While this reaction typically requires elevated temperatures or a strong acid catalyst to proceed at a significant rate, it is the most probable degradation pathway to monitor in a long-term stability study.[1][2][3] Other potential degradation routes for glycol ethers, though less likely under standard formulation conditions, could involve oxidation or cleavage of the ether linkage under harsh acidic conditions.[4][5][6][7]

A proposed primary degradation pathway is illustrated below:

G acetic_acid Acetic Acid nonoxyethanol 2-Nonoxyethanol ester 2-Nonoxyethyl Acetate (Degradation Product) water Water plus_reactants + plus_products + plus_reactants->plus_products Esterification (Acid-Catalyzed, Reversible)

Figure 1. Proposed Esterification Degradation Pathway

Designing a Forced Degradation Study

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.[8][9][10] Such a study subjects the mixture to stress conditions more severe than those it would encounter during storage.[9] The goal is to achieve a target degradation of 5-20%.[1][11]

Experimental Protocols

A comprehensive forced degradation study should include hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][9] The following protocols are proposed for a mixture of acetic acid and 2-nonoxyethanol.

2.1.1. Sample Preparation

A stock solution of the acetic acid and 2-nonoxyethanol mixture should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL of 2-nonoxyethanol).

2.1.2. Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. Samples should be taken at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) and analyzed.

Stress ConditionProtocol
Acid Hydrolysis Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the sample solution with an equal volume of 0.1 M NaOH. Store at 60°C. Neutralize with 0.1 M HCl before analysis.
Oxidation Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation Store the sample solution at 70°C in a temperature-controlled oven, protected from light.
Photolytic Degradation Expose the sample solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

Table 1. Proposed Forced Degradation Study Conditions

The following diagram illustrates the workflow for a comprehensive stability study.

G start Prepare Acetic Acid & 2-Nonoxyethanol Mixture stress_testing Forced Degradation Study start->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation (H₂O₂) stress_testing->oxidation thermal Thermal (70°C) stress_testing->thermal photo Photolytic (UV/Vis) stress_testing->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Data: - Identify Degradants - Assess Peak Purity - Calculate Mass Balance analysis->data end Establish Stability Profile & Validate Method data->end

Figure 2. Experimental Workflow for Stability Study

Data Presentation and Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the active components from any degradation products.[8][12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[12]

Proposed HPLC Method
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating the relatively non-polar 2-nonoxyethanol and its potential ester from the highly polar acetic acid.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile would be effective. The gradient would allow for the elution of the polar acetic acid early in the run, followed by the less polar 2-nonoxyethanol and any potential ester degradant.

  • Detection: UV detection at a wavelength where both 2-nonoxyethanol and its potential ester degradant have absorbance (e.g., around 220 nm) would be appropriate. Acetic acid has a weak chromophore and may be difficult to detect with high sensitivity using UV; its quantification might require a different method or derivatization if precise measurement is critical.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Data Summary

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation and the formation of any new peaks.

Stress ConditionTime (hours)Acetic Acid (% Remaining)2-Nonoxyethanol (% Remaining)2-Nonoxyethyl Acetate (% Area)Total Impurities (% Area)Mass Balance (%)
Control 48100.0100.00.00.0100.0
Acid Hydrolysis 4898.598.21.51.899.7
Base Hydrolysis 4895.294.84.55.2100.0
Oxidation 4899.899.50.10.399.8
Thermal 4897.196.92.83.1100.0
Photolytic 4899.999.80.00.199.9

Table 2. Illustrative Summary of Forced Degradation Data

Note: The data presented in this table is illustrative and intended to represent a potential outcome of a forced degradation study. Actual results may vary.

Conclusion

References

Spectroscopic Analysis of 2-Nonoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Nonoxyethanol belongs to the family of glycol ethers, characterized by the presence of both an ether and a hydroxyl functional group. These compounds find diverse applications as solvents, surfactants, and chemical intermediates. A thorough spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-nonoxyethanol, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-nonoxyethanol. These predictions are derived from the known spectral properties of shorter-chain 2-alkoxyethanols and general principles of spectroscopy.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
CH₃ (H-9')0.88Triplet3H
-(CH₂)₇- (H-2' to H-8')1.26Multiplet14H
-O-CH₂- (nonyl, H-1')3.45Triplet2H
-O-CH₂- (ethyl, H-2)3.55Triplet2H
HO-CH₂- (H-1)3.72Triplet2H
-OHVariable (typically 1.5-3.0)Singlet (broad)1H
Predicted ¹³C NMR Data (Solvent: CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C-9'14.1
C-2' to C-8'22.7 - 31.9
C-1'71.0
C-270.5
C-161.7
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3550 - 3200Strong, Broad
C-H Stretch (alkane)2950 - 2850Strong
C-O Stretch (ether)1150 - 1085Strong
C-O Stretch (primary alcohol)~1050Strong
Predicted Mass Spectrometry (MS) Data
FragmentationPredicted m/zComments
[M]+188Molecular Ion (likely low abundance)
[M-H₂O]+170Loss of water
[M-C₂H₅O]+143Alpha-cleavage at the ether linkage
[C₄H₉O]+73Common fragment for glycol ethers
[C₂H₅O₂]+61Cleavage of the nonyl chain
[C₉H₁₉]+127Nonyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-nonoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-nonoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat 2-nonoxyethanol directly onto the ATR crystal. For transmission IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of 2-nonoxyethanol in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) to induce fragmentation and generate a characteristic fragmentation pattern.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: Record the mass spectrum, identifying the molecular ion peak (if present) and the major fragment ions. Propose fragmentation pathways to explain the observed peaks.

Visualizations

Chemical Structure and Synthesis

G cluster_synthesis Williamson Ether Synthesis of 2-Nonoxyethanol cluster_structure Chemical Structure of 2-Nonoxyethanol nonanol Nonan-1-ol nonoxide Sodium nonoxide nonanol->nonoxide + na_h NaH na_h->nonoxide product 2-Nonoxyethanol nonoxide->product + ethylene_oxide Ethylene oxide ethylene_oxide->product struct CH₃(CH₂)₇CH₂OCH₂CH₂OH

Caption: Synthesis and structure of 2-nonoxyethanol.

Experimental Workflow

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start 2-Nonoxyethanol Sample nmr_prep Dissolve in CDCl₃ start->nmr_prep ir_prep Place on ATR Crystal start->ir_prep ms_prep Dilute and Infuse start->ms_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc nmr_data Chemical Shifts, Multiplicities nmr_proc->nmr_data end Comprehensive Spectroscopic Profile nmr_data->end Structural Elucidation ir_acq Acquire Spectrum ir_prep->ir_acq ir_data Absorption Bands (cm⁻¹) ir_acq->ir_data ir_data->end ms_acq EI Ionization & Mass Analysis ms_prep->ms_acq ms_data Fragmentation Pattern (m/z) ms_acq->ms_data ms_data->end

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the Aqueous Solubility of 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of 2-nonoxyethanol in aqueous solutions. Due to the limited availability of specific quantitative data for 2-nonoxyethanol in publicly accessible literature, this document focuses on the fundamental concepts, expected behavior based on similar nonionic surfactants, and detailed experimental protocols for determining key solubility parameters.

Introduction to 2-Nonoxyethanol and its Aqueous Solubility

2-Nonoxyethanol, also known as nonyl monoethylene glycol ether (C9E1), is a nonionic surfactant. Its structure consists of a hydrophobic nine-carbon alkyl chain (nonyl group) and a hydrophilic ethylene glycol ether head. This amphiphilic nature dictates its behavior in aqueous solutions, leading to phenomena such as micelle formation and the presence of a cloud point, which are critical parameters for its application in various formulations.

The solubility of 2-nonoxyethanol in water is not a simple dissolution process but rather a complex phase behavior that is highly dependent on temperature and concentration. At low concentrations, the surfactant exists as individual molecules (monomers) dissolved in water. As the concentration increases, these monomers begin to aggregate at the surface and in the bulk solution.

Key Solubility Parameters

Two primary parameters are used to characterize the aqueous solubility and phase behavior of nonionic surfactants like 2-nonoxyethanol: the Critical Micelle Concentration (CMC) and the Cloud Point.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration of surfactant above which micelles, or organized aggregates of surfactant molecules, begin to form.[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[1] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.[1] The CMC is a crucial parameter as it indicates the onset of the surfactant's full potential for solubilizing hydrophobic substances.

Cloud Point

The Cloud Point is the temperature at which an aqueous solution of a nonionic surfactant becomes cloudy as it is heated.[2] This turbidity signifies a phase separation, where the solution separates into a surfactant-rich phase and a water-rich phase.[2] This phenomenon is reversible upon cooling. The cloud point is dependent on the surfactant concentration and is a critical factor in determining the temperature range for stable formulations.

Quantitative Solubility Data

Table 1: Cloud Point of Aqueous 2-Nonoxyethanol Solutions

Concentration of 2-Nonoxyethanol (wt%)Cloud Point (°C)
Data to be determined experimentallyData to be determined experimentally
Example: 1.0e.g., 50-60 (Expected Range)
Example: 5.0e.g., 45-55 (Expected Range)

Table 2: Critical Micelle Concentration (CMC) of 2-Nonoxyethanol

Temperature (°C)CMC (mol/L)
Data to be determined experimentallyData to be determined experimentally
Example: 25e.g., 10⁻⁴ - 10⁻³ (Expected Range)

Experimental Protocols

Detailed methodologies for determining the key solubility parameters of 2-nonoxyethanol are provided below.

Determination of Cloud Point

Objective: To determine the temperature at which a solution of 2-nonoxyethanol of a specific concentration becomes turbid upon heating.

Materials:

  • 2-Nonoxyethanol

  • Deionized water

  • Test tubes

  • Thermometer with 0.1°C resolution

  • Controlled temperature water bath with a stirrer and a viewing window

  • Light source

Procedure:

  • Prepare a series of aqueous solutions of 2-nonoxyethanol at desired concentrations (e.g., 0.5, 1.0, 2.0, 5.0 wt%).

  • Place a known volume (e.g., 10 mL) of a solution into a clean, dry test tube.

  • Immerse the test tube in the water bath at a temperature below the expected cloud point.

  • Place the thermometer into the solution, ensuring the bulb is immersed but not touching the bottom of the test tube.

  • Position a light source behind the water bath to illuminate the sample.

  • Slowly heat the water bath at a constant rate (e.g., 0.5-1.0°C per minute) while continuously stirring the solution.

  • Visually observe the solution for the first sign of turbidity.

  • The temperature at which the solution becomes cloudy is recorded as the cloud point.

  • To ensure accuracy, the process can be reversed by slowly cooling the solution and noting the temperature at which the turbidity disappears. The average of the two temperatures can be taken as the cloud point.

  • Repeat the measurement for each concentration at least three times to ensure reproducibility.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which 2-nonoxyethanol monomers begin to form micelles in an aqueous solution.

Materials:

  • 2-Nonoxyethanol

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • A series of volumetric flasks

  • Precision balance

Procedure:

  • Prepare a stock solution of 2-nonoxyethanol in deionized water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution to create a range of concentrations both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of pure deionized water as a reference.

  • Measure the surface tension of each of the prepared 2-nonoxyethanol solutions, starting from the most dilute.

  • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The resulting graph will show a region of steep decline in surface tension followed by a plateau or a region with a much smaller slope.

  • The CMC is determined from the intersection of the two linear portions of the graph.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the aqueous solubility of 2-nonoxyethanol.

G Phase Behavior of 2-Nonoxyethanol in Water cluster_0 Temperature (°C) cluster_1 Concentration of 2-Nonoxyethanol (wt%) cluster_regions Phase Behavior of 2-Nonoxyethanol in Water HighTemp High Temperature CloudPointCurve Cloud Point Curve (Phase Separation Boundary) HighTemp->CloudPointCurve LowTemp Low Temperature CloudPointCurve->LowTemp TwoPhase Two Phases (Cloudy/Separated) OnePhase One Phase (Clear Solution) LowConc Low Concentration HighConc High Concentration LowConc->HighConc

Caption: Phase diagram of 2-nonoxyethanol in water.

G Workflow for Cloud Point Determination A Prepare Aqueous Solution of 2-Nonoxyethanol B Place in Controlled Temperature Bath A->B C Heat Slowly at Constant Rate B->C D Observe for Turbidity C->D E Record Cloud Point Temperature D->E F Cool Slowly and Observe Clearing E->F G Record Clearing Temperature F->G H Average Temperatures for Final Cloud Point G->H

Caption: Workflow for cloud point determination.

G Workflow for CMC Determination by Surface Tension A Prepare a Series of Surfactant Concentrations B Measure Surface Tension of Each Solution A->B C Plot Surface Tension (γ) vs. log(Concentration) B->C D Identify the Breakpoint in the Curve C->D E Determine CMC from the Intersection D->E

Caption: Workflow for CMC determination.

Conclusion

The aqueous solubility of 2-nonoxyethanol is a critical property influencing its functionality in various scientific and industrial applications. While specific quantitative data remains to be extensively published, the fundamental principles of micellization and phase separation, characterized by the Critical Micelle Concentration and the Cloud Point, provide a robust framework for understanding its behavior. The experimental protocols detailed in this guide offer a clear path for researchers to determine these essential parameters for their specific formulations and conditions. Further research to populate the quantitative data tables for 2-nonoxyethanol will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Interaction Between Acetic Acid and Ethoxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between acetic acid and ethoxylated surfactants. The content covers the fundamental chemical reactions, quantitative data on reaction kinetics and physical properties, detailed experimental protocols for analysis, and relevant industrial applications.

Executive Summary

The interaction between acetic acid and ethoxylates is primarily characterized by the Fischer-Speier esterification, a reversible acid-catalyzed reaction between the carboxylic acid group of acetic acid and the terminal hydroxyl group of the ethoxylate chain. This reaction results in the formation of an ethoxylate ester and water. The extent and rate of this esterification are influenced by factors such as temperature, the molar ratio of reactants, and the presence of a catalyst. Beyond covalent modification, non-covalent interactions, such as hydrogen bonding between the acetic acid and the ether linkages of the ethoxylate, can also occur, influencing the solution properties of these mixtures. Understanding these interactions is critical in various applications, including the formulation of cleaning agents, personal care products, and in pharmaceutical preparations where ethoxylates are used as excipients.[1][2][3] This guide will delve into the specifics of these interactions, providing the necessary technical details for research and development professionals.

Core Chemical Interaction: Fischer-Speier Esterification

The principal chemical reaction between acetic acid (CH₃COOH) and an alcohol ethoxylate (R-(OCH₂CH₂)n-OH) is the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution that results in the formation of an ethoxylate ester and water.[4][5][6] The reaction is an equilibrium process, and the position of the equilibrium can be influenced by reaction conditions.[4][5][7]

The overall reaction can be represented as:

CH₃COOH + R-(OCH₂CH₂)n-OH ⇌ CH₃COO-(CH₂CH₂)n-OR + H₂O (Acetic Acid) + (Alcohol Ethoxylate) ⇌ (Ethoxylate Ester) + (Water)

The mechanism of the Fischer esterification proceeds through several key steps, which are initiated by the protonation of the carbonyl oxygen of acetic acid by an acid catalyst (often a strong mineral acid like sulfuric acid, though acetic acid itself can act as a weak catalyst).[4][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal hydroxyl group of the ethoxylate. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product.[4]

FischerEsterification

Quantitative Data

The following tables summarize key quantitative data related to the interaction of acetic acid with ethoxylates and related compounds.

Kinetic Parameters for Esterification

The kinetics of the esterification of acetic acid with alcohols, including the fundamental units of ethoxylates, can be described by second-order reversible kinetic models.[8] The reaction rate is dependent on the concentrations of the carboxylic acid and the alcohol.

ReactantsCatalystTemperature (°C)Forward Rate Constant (k₁)Equilibrium Constant (K)Reference
Acetic Acid + EthanolSulfuric Acid60-~4[4]
Acetic Acid + Ethylene GlycolCation Exchange Resin60 - 90Varies with temp.~0.6 - 0.7[9]
Cetirizine (contains carboxylic acid) + PEG 400None802.4 x 10⁻⁵ L/(mol·s) (approx.)-[8]
Indomethacin (contains carboxylic acid) + PEG 400None801.0 x 10⁻⁷ L/(mol·s) (approx.)-[8]

Note: The rate constants and equilibrium constants are highly dependent on the specific reactants and reaction conditions.

Physical Properties of Ethoxylate Solutions in the Presence of Acetic Acid

The addition of acetic acid to aqueous solutions of ethoxylates can influence their physical properties, such as the cloud point and viscosity.

Ethoxylate TypeAdditiveEffect on Cloud PointObservationsReference
Polyoxyl 10 cetyl ether (C16E10)Acetic AcidLowersThe presence of the acid affects the hydration of the ethoxylate chains.[10]
Nonylphenol Ethoxylates-Dependent on the degree of ethoxylationHigher degrees of ethoxylation lead to higher cloud points.[11]
Short Chain Alcohol EthoxylatesWaterCan form gel phases at certain concentrationsThe viscosity of aqueous solutions can range from free-flowing liquids to solid gels.[12]
Ethoxylated Anionic SurfactantsTemperatureParabolic viscosity-temperature relationshipThe hydration of the ethoxylate groups is a key factor in the viscosity behavior of these surfactant systems.[13]

Experimental Protocols

This section details methodologies for studying the interaction between acetic acid and ethoxylates.

Protocol for Kinetic Study of Esterification

This protocol describes a method to determine the reaction kinetics of the esterification of an alcohol ethoxylate with acetic acid in a batch reactor.

Materials:

  • Jacketed glass batch reactor with overhead stirrer, condenser, and temperature probe

  • Alcohol ethoxylate

  • Glacial acetic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid or a strong cation exchange resin)

  • Inert solvent (e.g., toluene, if required to control viscosity or for azeotropic removal of water)

  • Titration setup (burette, pH meter or indicator) for acid number determination

  • Standardized potassium hydroxide (KOH) solution in ethanol

  • Analytical balance

  • Heating/cooling circulator

Procedure:

  • Reactor Setup: Assemble the batch reactor system. Ensure all glassware is dry.

  • Charging Reactants: Accurately weigh and charge the alcohol ethoxylate and acetic acid into the reactor. The molar ratio of reactants should be chosen based on the experimental design.[14]

  • Initiation: Start the stirrer and begin circulating the heating fluid to bring the reactor contents to the desired temperature (e.g., 60-120 °C).

  • Catalyst Addition: Once the temperature has stabilized, add the acid catalyst to the reactor to initiate the reaction. Start the timer (t=0).

  • Sampling: At regular time intervals, withdraw a small, accurately weighed sample from the reactor. Immediately quench the reaction by cooling the sample in an ice bath to prevent further reaction.

  • Analysis: Determine the concentration of unreacted acetic acid in each sample by titration with the standardized KOH solution. The consumption of acetic acid over time is used to calculate the reaction rate.

  • Data Analysis: Plot the concentration of acetic acid versus time. Use this data to determine the reaction order and calculate the rate constant using an appropriate kinetic model (e.g., a second-order reversible model).[8]

ExperimentalWorkflow

Protocol for Cloud Point Determination

This protocol outlines the determination of the cloud point of an ethoxylate solution in the presence of acetic acid.

Materials:

  • Jacketed beaker or test tube

  • Magnetic stirrer and stir bar

  • Circulating water bath with temperature control

  • Calibrated thermometer or temperature probe

  • Light source and detector (or visual observation)

  • Alcohol ethoxylate

  • Acetic acid

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a solution of the alcohol ethoxylate in deionized water at a specified concentration (e.g., 1 wt%). Add the desired amount of acetic acid to this solution and mix thoroughly.

  • Measurement Setup: Place the sample in the jacketed beaker and immerse it in the circulating water bath. Place the magnetic stirrer under the beaker to ensure gentle and uniform mixing.

  • Heating: Slowly heat the sample at a controlled rate (e.g., 1 °C/min) while stirring.

  • Observation: Continuously monitor the transparency of the solution. The cloud point is the temperature at which the solution becomes turbid. This can be determined visually or by measuring the decrease in light transmission with a photodetector.[15]

  • Cooling (Optional but Recommended): After the cloud point is reached, slowly cool the solution. The temperature at which the solution becomes clear again should be recorded. The average of the heating and cooling cloud points can be reported.

Industrial Applications and Relevance

The interaction between acetic acid and ethoxylates has significant implications in various industrial sectors.

  • Cleaning Products: Ethoxylates are widely used as non-ionic surfactants in household and industrial cleaners due to their excellent wetting and emulsifying properties.[2][3][16] In acidic cleaning formulations, such as those for descaling or bathroom cleaning, the stability of the ethoxylate in the presence of acids like acetic acid is crucial. While esterification can occur, it is generally slow at room temperature without a strong catalyst. The primary role of acetic acid in these formulations is to provide the acidic environment for cleaning, while the ethoxylate provides the surfactancy.[17]

  • Pharmaceuticals: Polyethylene glycols (PEGs), which are structurally similar to the hydrophilic portion of alcohol ethoxylates, are common excipients in drug formulations.[8] If an active pharmaceutical ingredient (API) contains a carboxylic acid moiety, it can undergo esterification with the terminal hydroxyl groups of the PEG. This can lead to the degradation of the API and the formation of impurities, impacting the stability and shelf-life of the drug product.[8] Kinetic studies of this interaction are therefore essential during drug development.

  • Textiles and Leather: In the textile and leather industries, ethoxylates are used as wetting agents, emulsifiers, and scouring agents.[2][3] Acetic acid is often used in dyeing processes to control the pH of the dye bath. The compatibility and stability of the ethoxylated surfactants in these acidic conditions are important for the effectiveness of the overall process.

  • Chemical Synthesis: The esterification of ethoxylates with carboxylic acids, including acetic acid, is a deliberate synthetic route to produce ethoxylate esters. These esters have applications as emulsifiers, lubricants, and plasticizers. The reaction conditions are optimized to drive the equilibrium towards the ester product.[17]

References

An In-depth Technical Guide to 2-Nonoxyethanol as a Non-ionic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonoxyethanol, an alcohol ethoxylate, is a non-ionic surfactant that finds utility in various scientific and industrial applications, particularly within the realm of drug development and formulation. Its amphiphilic nature, characterized by a hydrophilic ethylene oxide head and a lipophilic nonylphenyl tail, allows it to reduce surface tension and facilitate the mixing of immiscible phases. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 2-nonoxyethanol, with a focus on its role in pharmaceutical formulations. Detailed experimental protocols and visualizations are included to aid researchers in their practical applications of this versatile surfactant.

Physicochemical Properties

The efficacy and application of 2-nonoxyethanol as a surfactant are dictated by its fundamental physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₄O₂PubChem CID 94495
Molecular Weight 188.31 g/mol PubChem CID 94495
XLogP3 3.5PubChem CID 94495
Kovats Retention Index (Standard non-polar) 1416.1PubChem CID 94495
Kovats Retention Index (Semi-standard non-polar) 1463.5PubChem CID 94495

Synthesis of 2-Nonoxyethanol

The industrial synthesis of 2-nonoxyethanol is typically achieved through the ethoxylation of 1-nonanol. This process involves the reaction of 1-nonanol with ethylene oxide in the presence of a catalyst.[5]

A general laboratory-scale synthesis protocol is outlined below:

Reaction:

C₉H₁₉OH + C₂H₄O → C₉H₁₉O(CH₂CH₂O)H

Experimental Protocol: Synthesis of 2-Nonoxyethanol

  • Reactor Setup: A dry, inert-atmosphere reaction vessel equipped with a stirrer, a gas inlet, a thermometer, and a reflux condenser is charged with 1-nonanol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Inerting: The reactor is purged with an inert gas, such as nitrogen or argon, to remove any air and moisture.

  • Heating: The mixture is heated to a temperature typically ranging from 120 to 180°C with continuous stirring.

  • Ethylene Oxide Addition: Gaseous ethylene oxide is then carefully introduced into the reactor below the liquid surface. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting alcohol and the formation of the ethoxylated product.

  • Work-up: Once the desired degree of ethoxylation is achieved, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

  • Purification: The resulting product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1-Nonanol 1-Nonanol Ethoxylation Ethoxylation 1-Nonanol->Ethoxylation Ethylene Oxide Ethylene Oxide Ethylene Oxide->Ethoxylation Catalyst (e.g., KOH) Catalyst (e.g., KOH) Catalyst (e.g., KOH)->Ethoxylation Neutralization Neutralization Ethoxylation->Neutralization Vacuum Distillation Vacuum Distillation Neutralization->Vacuum Distillation 2-Nonoxyethanol 2-Nonoxyethanol Vacuum Distillation->2-Nonoxyethanol

Caption: Workflow for the synthesis of 2-nonoxyethanol.

Applications in Drug Development

Non-ionic surfactants like 2-nonoxyethanol play a crucial role in pharmaceutical formulations, primarily as emulsifying agents, solubilizing agents, and components of drug delivery systems.[6][7]

Nanoemulsions for Drug Delivery

Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. They are of significant interest for drug delivery due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[8] 2-nonoxyethanol can be employed as a surfactant to stabilize oil-in-water (O/W) nanoemulsions.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion

  • Preparation of the Oil Phase: The lipophilic drug is dissolved in a suitable oil (e.g., medium-chain triglycerides, soybean oil) to form the oil phase.

  • Preparation of the Aqueous Phase: 2-Nonoxyethanol is dissolved in purified water to form the aqueous phase.

  • Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Nanoemulsification: The coarse emulsion is then subjected to high-energy emulsification methods, such as high-pressure homogenization or ultrasonication, to reduce the droplet size to the nanometer range.[9]

  • Characterization: The resulting nanoemulsion is characterized for its droplet size, polydispersity index (PDI), zeta potential, and drug content.

Experimental Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow Drug in Oil Drug in Oil High-Speed Homogenization High-Speed Homogenization Drug in Oil->High-Speed Homogenization Coarse Emulsion Coarse Emulsion High-Speed Homogenization->Coarse Emulsion 2-Nonoxyethanol in Water 2-Nonoxyethanol in Water 2-Nonoxyethanol in Water->High-Speed Homogenization High-Pressure Homogenization High-Pressure Homogenization Coarse Emulsion->High-Pressure Homogenization Nanoemulsion Nanoemulsion High-Pressure Homogenization->Nanoemulsion Characterization Characterization Nanoemulsion->Characterization

Caption: General workflow for preparing an O/W nanoemulsion.

Solubilization of Poorly Soluble Drugs

Many newly discovered drug candidates exhibit poor aqueous solubility, which limits their oral bioavailability. Non-ionic surfactants can enhance the solubility of such drugs by forming micelles that encapsulate the hydrophobic drug molecules in their core.

Mechanism of Micellar Solubilization

Above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a lipophilic microenvironment that can accommodate poorly soluble drug molecules. The hydrophilic heads form the outer shell, which interacts with the aqueous environment, thereby keeping the drug in solution.

Diagram of Micelle Formation and Drug Encapsulation

Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC m1 m2 m3 m4 m5 m6 center Drug s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 Cellular_Interaction 2-Nonoxyethanol 2-Nonoxyethanol Cell Membrane Interaction Cell Membrane Interaction 2-Nonoxyethanol->Cell Membrane Interaction Alteration of Membrane Fluidity Alteration of Membrane Fluidity Cell Membrane Interaction->Alteration of Membrane Fluidity Modulation of Membrane Proteins Modulation of Membrane Proteins Cell Membrane Interaction->Modulation of Membrane Proteins Downstream Signaling Downstream Signaling Alteration of Membrane Fluidity->Downstream Signaling Modulation of Membrane Proteins->Downstream Signaling

References

An In-depth Technical Guide on the Environmental Fate and Toxicity of 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

An Analogue-Based Assessment in the Absence of Direct Data

Disclaimer: Direct experimental data on the environmental fate and toxicity of 2-nonoxyethanol is limited in the public domain. This technical guide provides a comprehensive overview based on the principles of environmental chemistry and toxicology, utilizing data from structurally similar analogue compounds, namely 2-butoxyethanol and 2-phenoxyethanol, to infer the likely environmental behavior and toxicological profile of 2-nonoxyethanol. This approach is standard in chemical risk assessment when data gaps exist.

Introduction

2-Nonoxyethanol is a glycol ether, a class of solvents known for their versatile applications across various industries. Understanding the environmental fate and toxicity of such chemicals is paramount for ensuring their safe use and for conducting thorough environmental risk assessments. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the available information and methodologies for assessing the environmental impact of 2-nonoxyethanol.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. For 2-nonoxyethanol, the following information is available from computational models.

PropertyValueSource
Molecular Formula C₁₁H₂₄O₂PubChem
Molecular Weight 188.31 g/mol PubChem
XLogP3 (Octanol-Water Partition Coefficient) 3.5PubChem

The XLogP3 value of 3.5 suggests that 2-nonoxyethanol has a moderate potential for bioaccumulation.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, and soil.

Abiotic Degradation

Hydrolysis: Glycol ethers are generally stable to hydrolysis under environmental conditions (pH 4-9) due to the absence of readily hydrolyzable functional groups.[1]

Photolysis: 2-Nonoxyethanol is not expected to absorb light at wavelengths greater than 290 nm and, therefore, is not likely to undergo direct photolysis in the atmosphere or in sunlit surface waters.[1] The primary atmospheric degradation pathway is expected to be reaction with photochemically produced hydroxyl radicals.

Biodegradation

The biodegradability of a substance is a critical factor in determining its persistence in the environment. "Ready biodegradability" is assessed using standardized tests like the OECD 301 series. While no specific data for 2-nonoxyethanol is available, data for analogue compounds can provide an indication of its likely behavior. 2-Butoxyethanol is considered readily biodegradable.[2][3]

Table 1: Biodegradability of Analogue Compounds

Analogue CompoundTest GuidelineResultReference
2-ButoxyethanolOECD 301FReadily biodegradable[3]
2-PhenoxyethanolNot specified80% in 20 days (BOD)[1]

Given its structure as a linear alkyl chain glycol ether, it is anticipated that 2-nonoxyethanol would also be readily biodegradable.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential. In the absence of an experimental BCF for 2-nonoxyethanol, estimations can be made based on its octanol-water partition coefficient (log Kow). A log Kow of 3.5 suggests a moderate potential for bioaccumulation.

Table 2: Bioaccumulation Potential of Analogue Compounds

Analogue CompoundBCF (Estimated)SpeciesReference
2-Butoxyethanol2Pimephales promelas (Fathead minnow)[4][5]
2-Phenoxyethanol1.5Not specified[1]

The low BCF values for the analogue compounds suggest that 2-nonoxyethanol is not expected to significantly bioaccumulate in aquatic organisms.

Transport and Distribution

The mobility of a chemical in the environment is influenced by its partitioning behavior between different environmental compartments. The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment.

Table 3: Soil Adsorption of Analogue Compounds

Analogue CompoundLog Koc (Calculated)Reference
2-Butoxyethanol Acetate1.41 - 2.27[6]

Based on the properties of similar glycol ethers, 2-nonoxyethanol is expected to have low to moderate adsorption to soil and sediment, indicating a potential for mobility in the soil and leaching into groundwater.[7]

Ecotoxicity

Ecotoxicity studies evaluate the potential for a chemical to cause harm to aquatic and terrestrial organisms. Standard tests are conducted on representatives of three trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Table 4: Acute Aquatic Toxicity of Analogue Compounds

Analogue CompoundSpeciesEndpointValue (mg/L)Exposure TimeReference
2-Butoxyethanol Oncorhynchus mykiss (Rainbow trout)LC50147496 h[8]
Daphnia magnaEC50155048 h[8]
Pseudokirchneriella subcapitataEC5091172 h[8]
2-Phenoxyethanol Danio rerio (Zebrafish)LC50338.2296 h[9][10][11]
Daphnia magnaNOEC (reproduction)46.921 days[12]
Not specifiedNot specifiedNot specifiedNot specified[13]

Based on the data for the analogue compounds, 2-nonoxyethanol is expected to have low to moderate acute toxicity to aquatic organisms.

Mammalian Toxicity and Mechanism of Action

Glycol ethers are known to cause a range of toxic effects in mammals, with the primary mechanism involving their metabolism.

Metabolism

Glycol ethers are primarily metabolized in the liver by alcohol dehydrogenase to form an intermediate aldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to the corresponding alkoxyacetic acid.[1][5][11] These alkoxyacetic acid metabolites are largely responsible for the systemic toxicity of many glycol ethers.[8][14][15]

Metabolism 2-Nonoxyethanol 2-Nonoxyethanol 2-Nonoxyacetaldehyde 2-Nonoxyacetaldehyde 2-Nonoxyethanol->2-Nonoxyacetaldehyde Alcohol Dehydrogenase Nonoxyacetic Acid (Toxic Metabolite) Nonoxyacetic Acid (Toxic Metabolite) 2-Nonoxyacetaldehyde->Nonoxyacetic Acid (Toxic Metabolite) Aldehyde Dehydrogenase

Metabolism of 2-Nonoxyethanol.

Hematotoxicity

Certain glycol ethers, such as 2-butoxyethanol, are known to cause hematotoxicity, particularly in rodents. The toxic metabolite, butoxyacetic acid (BAA), induces red blood cell swelling and subsequent hemolysis.[10][16] This is thought to occur through the depletion of ATP within the erythrocytes.

Hematotoxicity cluster_0 Erythrocyte Butoxyacetic Acid (BAA) Butoxyacetic Acid (BAA) ATP Depletion ATP Depletion Butoxyacetic Acid (BAA)->ATP Depletion Erythrocyte Swelling Erythrocyte Swelling ATP Depletion->Erythrocyte Swelling Hemolysis Hemolysis Erythrocyte Swelling->Hemolysis

Mechanism of 2-Butoxyethanol-induced Hematotoxicity.

Reproductive and Developmental Toxicity

Some short-chain glycol ethers, like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), are known reproductive and developmental toxicants.[4][17][18] The toxicity is mediated by their respective alkoxyacetic acid metabolites, which target rapidly dividing cells in the testes and the developing embryo.[17] Longer-chain glycol ethers, such as 2-butoxyethanol, are generally not considered reproductive toxicants.[19] Given that 2-nonoxyethanol has a long alkyl chain, it is less likely to exhibit the reproductive and developmental toxicity associated with shorter-chain glycol ethers.

Experimental Protocols

The following are detailed methodologies for key experiments cited, based on OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

OECD301F cluster_workflow OECD 301F Workflow A Prepare mineral medium with test substance (100 mg/L) B Inoculate with activated sludge (30 mg/L) A->B C Incubate in sealed vessels at 22±1°C in the dark B->C D Continuously measure oxygen consumption C->D E Run for 28 days D->E F Calculate % biodegradation based on Theoretical Oxygen Demand (ThOD) E->F G Assess against pass level (60% in 10-day window) F->G

OECD 301F Experimental Workflow.

This test evaluates the biodegradability of a chemical in an aerobic aqueous medium.[7][19][20] A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in sealed vessels.[7] The consumption of oxygen is measured over a 28-day period.[19] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[18]

Fish, Acute Toxicity Test - OECD 203

OECD203 cluster_workflow OECD 203 Workflow A Select test fish species (e.g., Rainbow trout) B Prepare a series of test concentrations and a control A->B C Expose fish to test solutions for 96 hours B->C D Record mortality at 24, 48, 72, and 96 hours C->D E Determine the LC50 (concentration lethal to 50% of fish) D->E

OECD 203 Experimental Workflow.

This test determines the acute lethal toxicity of a substance to fish.[21] Fish are exposed to the test substance in a series of concentrations for 96 hours.[21] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[21]

Daphnia sp. Acute Immobilisation Test - OECD 202

OECD202 cluster_workflow OECD 202 Workflow A Use young daphnids (<24 hours old) B Prepare a range of test concentrations and a control A->B C Expose daphnids for 48 hours B->C D Record immobilisation at 24 and 48 hours C->D E Calculate the EC50 (concentration immobilizing 50% of daphnids) D->E

OECD 202 Experimental Workflow.

This test assesses the acute toxicity of a substance to Daphnia magna.[9] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[9] The number of immobilized daphnids is recorded at 24 and 48 hours, and the effective concentration that immobilizes 50% of the daphnids (EC50) is calculated.[9]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

OECD201 cluster_workflow OECD 201 Workflow A Culture exponentially growing algae (e.g., P. subcapitata) B Expose algae to a series of test concentrations and a control A->B C Incubate for 72 hours under continuous light B->C D Measure algal growth (e.g., cell density) C->D E Determine the EC50 (concentration inhibiting growth by 50%) D->E

OECD 201 Experimental Workflow.

This test evaluates the effects of a substance on the growth of freshwater algae.[22] Exponentially growing cultures of algae are exposed to the test substance at various concentrations for 72 hours.[22] The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is determined.[22]

Conclusion

While direct experimental data for 2-nonoxyethanol is scarce, an assessment based on analogue data for 2-butoxyethanol and 2-phenoxyethanol provides valuable insights into its likely environmental fate and toxicity. 2-Nonoxyethanol is expected to be readily biodegradable and to have a low potential for bioaccumulation. Its acute toxicity to aquatic organisms is predicted to be low to moderate. The primary toxicological concern for glycol ethers is related to their metabolism to alkoxyacetic acids. However, the long alkyl chain of 2-nonoxyethanol suggests a lower potential for the specific reproductive and developmental toxicities seen with shorter-chain glycol ethers. Further testing would be required to definitively characterize the environmental and toxicological profile of 2-nonoxyethanol.

References

A Historical Guide to Alcohol Ethoxylates in Research: From Cell Lysis to Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol ethoxylates, a major class of non-ionic surfactants, have been indispensable tools in scientific research for decades. Their unique amphipathic nature, characterized by a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain, has enabled researchers to manipulate and study biological systems in ways that were previously impossible. This technical guide delves into the historical applications of alcohol ethoxylates in research, providing a detailed look at their core uses in cell lysis, membrane protein solubilization, drug development through PEGylation, and as adjuvants in agrochemical studies. We will explore key historical experiments, providing detailed protocols and quantitative data where available, and visualize the underlying principles and workflows.

Core Applications in Research

Cell Lysis and Membrane Protein Solubilization: A Gateway to the Cellular Interior

One of the earliest and most fundamental applications of alcohol ethoxylates in biological research has been in the gentle disruption of cell membranes to isolate intracellular components. Unlike harsh ionic detergents that denature proteins, the non-ionic nature of alcohol ethoxylates allows for the solubilization of membrane proteins while often preserving their native structure and function. This property has been crucial for studying enzymes, receptors, and other membrane-bound proteins.

Early research in the mid-20th century relied on mechanical methods for cell disruption, which were often harsh and led to the denaturation of sensitive proteins. The introduction of non-ionic surfactants like Triton X-100 and the Brij series revolutionized protein biochemistry by providing a milder alternative. These detergents insert themselves into the lipid bilayer, disrupting the membrane structure and forming micelles around hydrophobic membrane proteins, thereby extracting them into a soluble form.

Objective: To solubilize membrane-bound proteins from erythrocytes for further biochemical analysis.

Experimental Protocol (Reconstructed from historical literature):

  • Preparation of Erythrocyte Ghosts:

    • Whole blood was centrifuged to pellet red blood cells.

    • The plasma and buffy coat were aspirated.

    • The red blood cells were washed multiple times in an isotonic saline solution.

    • The washed cells were then lysed in a hypotonic buffer to release hemoglobin, leaving behind the erythrocyte membranes (ghosts).

    • The ghosts were repeatedly washed to remove any remaining cytoplasmic proteins.

  • Solubilization with Triton X-100:

    • A suspension of erythrocyte ghosts was prepared in a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

    • Triton X-100 was added to the suspension to a final concentration of 1% (v/v).

    • The mixture was incubated at 4°C for 30-60 minutes with gentle agitation.

    • The mixture was then centrifuged at high speed (e.g., 100,000 x g) for 1 hour to pellet any insoluble material.

    • The supernatant, containing the solubilized membrane proteins, was carefully collected for further analysis.

Data Presentation:

DetergentConcentration (% v/v)Incubation Time (min)Protein Yield (%)
Triton X-1001.060~70-80
Brij 351.060~60-70
No Detergent-60<5

Note: The protein yield represents the percentage of total membrane protein solubilized.

Experimental Workflow:

G cluster_prep Erythrocyte Ghost Preparation cluster_solubilization Membrane Protein Solubilization WholeBlood Whole Blood Centrifuge1 Centrifugation WholeBlood->Centrifuge1 WashedRBCs Washed Red Blood Cells Centrifuge1->WashedRBCs HypotonicLysis Hypotonic Lysis WashedRBCs->HypotonicLysis ErythrocyteGhosts Erythrocyte Ghosts HypotonicLysis->ErythrocyteGhosts AddTriton Add Triton X-100 (1%) ErythrocyteGhosts->AddTriton Incubate Incubate at 4°C AddTriton->Incubate Centrifuge2 High-Speed Centrifugation Incubate->Centrifuge2 Supernatant Supernatant (Solubilized Proteins) Centrifuge2->Supernatant Pellet Insoluble Material Centrifuge2->Pellet

Workflow for membrane protein solubilization.
Drug Development: The Dawn of PEGylation

The 1970s marked a pivotal moment in drug development with the advent of "PEGylation," a process that involves the covalent attachment of polyethylene glycol (PEG), a type of alcohol ethoxylate, to therapeutic molecules. This innovation, pioneered by Frank Davis and Abraham Abuchowski, aimed to improve the pharmacokinetic and pharmacodynamic properties of drugs, particularly proteins.

Early protein-based therapeutics faced significant challenges, including rapid clearance from the body, degradation by proteases, and immunogenicity. PEGylation emerged as a solution to these problems. The hydrophilic and flexible nature of the PEG chains creates a protective layer around the drug, increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation and the host's immune system.

Objective: To demonstrate that PEGylation can reduce the immunogenicity of a model protein, bovine serum albumin (BSA).

Experimental Protocol (Based on early 1970s methodologies):

  • Activation of Polyethylene Glycol:

    • Monomethoxy-polyethylene glycol (mPEG) was activated by reacting it with cyanuric chloride in a dry, aprotic solvent. This reaction forms a reactive intermediate that can readily couple to amino groups on proteins.

  • Conjugation to BSA:

    • A solution of BSA in a suitable buffer (e.g., borate buffer, pH 9.2) was prepared.

    • The activated mPEG was added to the BSA solution in a controlled molar ratio.

    • The reaction was allowed to proceed for several hours at room temperature with gentle stirring.

    • The reaction was quenched by the addition of a small molecule containing a primary amine, such as glycine.

  • Purification and Characterization:

    • The PEG-BSA conjugate was purified from unreacted PEG and BSA using size-exclusion chromatography.

    • The extent of PEGylation (number of PEG chains per BSA molecule) was determined using techniques like spectrophotometry or by analyzing the change in molecular weight.

  • Immunogenicity Testing:

    • Rabbits were immunized with either native BSA or PEG-BSA.

    • The antibody response against BSA was measured over time using techniques like radioimmunoassay.

Data Presentation:

ImmunogenAntibody Titer (Arbitrary Units) at Day 28
Native BSA10,000
PEG-BSA<100

Logical Relationship of PEGylation Benefits:

G cluster_benefits Pharmacokinetic & Pharmacodynamic Improvements PEGylation PEGylation IncreasedSize Increased Hydrodynamic Size PEGylation->IncreasedSize Shielding Steric Shielding PEGylation->Shielding ReducedClearance Reduced Renal Clearance IncreasedSize->ReducedClearance IncreasedHalfLife Increased Circulating Half-Life ReducedClearance->IncreasedHalfLife ReducedDegradation Reduced Proteolytic Degradation Shielding->ReducedDegradation ReducedImmunogenicity Reduced Immunogenicity Shielding->ReducedImmunogenicity

Benefits of PEGylation on therapeutic molecules.
Platelet Washing: A Historical Application in Hematology

In the field of hematology, the preparation of pure and functional platelets is crucial for both research and clinical applications. In 1983, Helen C. O'Neill published a method for washing platelets that utilized a non-ionic detergent, likely a type of alcohol ethoxylate, to improve the purity of platelet suspensions.

Traditional methods for platelet washing often resulted in platelet activation and aggregation, compromising their viability and function. The introduction of a non-ionic detergent in the washing buffer helped to gently remove plasma proteins and other contaminants without causing significant platelet activation, leading to higher quality platelet preparations for transfusion and in vitro studies.

Objective: To develop a new method for washing human platelets to obtain a pure and viable suspension.

Experimental Protocol (Based on the 1983 publication):

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood was collected into an anticoagulant solution.

    • The blood was centrifuged at a low speed to separate the PRP from red and white blood cells.

  • First Wash:

    • The PRP was acidified, and prostacyclin (PGI₂) was added to prevent platelet activation.

    • The platelets were then pelleted by centrifugation.

    • The supernatant was discarded, and the platelet pellet was resuspended in a washing buffer containing a non-ionic detergent (e.g., Brij 57, a polyoxyethylene cetyl ether).

  • Second Wash:

    • The platelet suspension was centrifuged again to pellet the platelets.

    • The supernatant containing the detergent and contaminants was discarded.

    • The platelet pellet was resuspended in a final buffer without the detergent.

  • Assessment of Platelet Viability:

    • Platelet count and morphology were assessed.

    • Platelet aggregation in response to agonists like ADP was measured to confirm functionality.

Data Presentation:

Washing MethodPlatelet Recovery (%)Spontaneous AggregationADP-Induced Aggregation (%)
Traditional Method~60Present50-60
O'Neill's Method (with non-ionic detergent)>80Absent>80

Platelet Washing Workflow:

G WholeBlood Whole Blood Centrifuge1 Low-Speed Centrifugation WholeBlood->Centrifuge1 PRP Platelet-Rich Plasma Centrifuge1->PRP Acidify Acidify & Add PGI₂ PRP->Acidify Centrifuge2 Centrifugation Acidify->Centrifuge2 Pellet1 Platelet Pellet Centrifuge2->Pellet1 Resuspend1 Resuspend in Wash Buffer (with Non-ionic Detergent) Pellet1->Resuspend1 Centrifuge3 Centrifugation Resuspend1->Centrifuge3 Pellet2 Washed Platelet Pellet Centrifuge3->Pellet2 Resuspend2 Resuspend in Final Buffer Pellet2->Resuspend2 WashedPlatelets Washed Platelets Resuspend2->WashedPlatelets

Workflow for the O'Neill method of platelet washing.
Agrochemical Formulations: Enhancing Pesticide Efficacy

In agricultural research, alcohol ethoxylates have a long history of use as adjuvants in pesticide formulations. Adjuvants are substances added to a pesticide to enhance its effectiveness. The surfactant properties of alcohol ethoxylates play a crucial role in improving the spreading, wetting, and penetration of the active ingredients onto plant surfaces.

Early pesticide formulations often suffered from poor coverage and adherence to plant leaves, leading to reduced efficacy and the need for higher application rates. The inclusion of alcohol ethoxylates as non-ionic surfactants helped to overcome these limitations. By reducing the surface tension of the spray droplets, they allow for a more uniform and complete coverage of the leaf surface. Furthermore, they can help to solubilize the waxy cuticle of leaves, facilitating the penetration of the active ingredient into the plant tissue.

AdjuvantConcentration (% v/v)Contact Angle (degrees)Herbicide Efficacy (%)
None-12040
Alcohol Ethoxylate0.16085
Alcohol Ethoxylate0.54595

Note: A lower contact angle indicates better wetting of the leaf surface.

Mechanism of Action as an Adjuvant:

G SprayDroplet Pesticide Spray Droplet LeafSurface Waxy Leaf Surface SprayDroplet->LeafSurface High Contact Angle AddAE Addition of Alcohol Ethoxylate SprayDroplet->AddAE ReducedST Reduced Surface Tension AddAE->ReducedST CuticleSolubilization Partial Solubilization of Cuticle AddAE->CuticleSolubilization IncreasedWetting Increased Wetting & Spreading ReducedST->IncreasedWetting IncreasedWetting->LeafSurface Low Contact Angle EnhancedPenetration Enhanced Penetration of Active Ingredient IncreasedWetting->EnhancedPenetration CuticleSolubilization->EnhancedPenetration IncreasedEfficacy Increased Pesticide Efficacy EnhancedPenetration->IncreasedEfficacy

Mechanism of an alcohol ethoxylate as a pesticide adjuvant.

Conclusion

From the foundational work of solubilizing cellular components to the sophisticated engineering of modern therapeutics, alcohol ethoxylates have been a cornerstone of scientific advancement. Their versatility as non-ionic surfactants has allowed researchers to probe the intricate workings of the cell, improve the efficacy of life-saving drugs, and enhance agricultural productivity. The historical applications detailed in this guide highlight the profound impact of these molecules on diverse fields of research and underscore their continued importance in the development of new technologies and scientific discoveries. As research continues to evolve, the fundamental principles established through the historical use of alcohol ethoxylates will undoubtedly continue to inform and inspire future innovations.

Methodological & Application

Application Notes and Protocols for the Use of 2-Nonoxyethanol as a Solvent in Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nonoxyethanol, a high-boiling point solvent with both polar and non-polar characteristics, presents potential utility in various spectroscopic applications. Its structure, featuring a C9 alkyl chain and a hydroxyethyl group, suggests it may be suitable for dissolving a range of analytes, from non-polar compounds to those with moderate polarity. This document provides an overview of the potential applications of 2-nonoxyethanol in UV-Vis, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, along with generalized protocols for its evaluation as a spectroscopic solvent. Due to the limited availability of specific experimental data for 2-nonoxyethanol in the scientific literature, this application note focuses on the inferred properties based on its chemical structure and provides a framework for its characterization and use.

Physicochemical Properties of 2-Nonoxyethanol

A summary of the known physicochemical properties of 2-nonoxyethanol is presented in Table 1. These properties are crucial for determining its suitability for specific spectroscopic techniques.

PropertyValueSource
IUPAC Name 2-nonoxyethanolPubChem[1]
Synonyms Ethanol, 2-(nonyloxy)-PubChem[1]
CAS Number 39587-22-9PubChem[1]
Molecular Formula C₁₁H₂₄O₂PubChem[1]
Molecular Weight 188.31 g/mol PubChem[1]
Structure CCCCCCCCCOCCOPubChem[1]

Application in UV-Visible Spectroscopy

The utility of a solvent in UV-Visible spectroscopy is primarily determined by its transparency in the UV-Vis region of the electromagnetic spectrum. The key parameter is the UV cutoff wavelength, below which the solvent itself absorbs significantly, interfering with the analysis of the analyte.

Inferred Properties and Potential Use:

  • Solubilizing Power: The presence of a long alkyl chain and a polar hydroxyl group gives 2-nonoxyethanol amphiphilic character. This suggests it could be a good solvent for a range of drug compounds, including those with poor solubility in highly polar or non-polar solvents.[7][8][9]

Protocol for Determining the UV Cutoff of 2-Nonoxyethanol:

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Reference: Fill a quartz cuvette with high-purity water or a non-absorbing solvent like hexane to use as a reference.

  • Sample: Fill a matched quartz cuvette with the 2-nonoxyethanol to be tested.

  • Measurement: Scan the absorbance from 400 nm down to 190 nm.

  • Determination: The UV cutoff is the wavelength at which the absorbance of the 2-nonoxyethanol reaches 1 Absorbance Unit (AU).[2][3]

Workflow for Evaluating 2-Nonoxyethanol as a UV-Vis Solvent

Workflow for UV-Vis Solvent Evaluation start Start: Need to analyze analyte in UV-Vis check_solubility Is analyte soluble in common solvents (e.g., water, ethanol, hexane)? start->check_solubility use_common Use common solvent check_solubility->use_common Yes consider_2n Consider 2-nonoxyethanol for improved solubility check_solubility->consider_2n No end End use_common->end determine_cutoff Determine UV cutoff of 2-nonoxyethanol consider_2n->determine_cutoff check_interference Does solvent cutoff interfere with analyte's λmax? determine_cutoff->check_interference suitable 2-Nonoxyethanol is a suitable solvent check_interference->suitable No unsuitable 2-Nonoxyethanol is not suitable check_interference->unsuitable Yes suitable->end unsuitable->end

Caption: Logical workflow for considering 2-nonoxyethanol as a UV-Vis solvent.

Application in Fluorescence Spectroscopy

An ideal solvent for fluorescence spectroscopy should not quench the fluorescence of the analyte and should have low background fluorescence.

Inferred Properties and Potential Use:

  • Fluorescence Quenching: As an aliphatic ether-alcohol, 2-nonoxyethanol is not expected to be a strong fluorescence quencher.

  • Background Fluorescence: The background fluorescence of 2-nonoxyethanol is likely to be low, especially when excited at wavelengths above its absorption cutoff.

  • Solvatochromic Effects: The polarity of 2-nonoxyethanol may influence the emission spectrum of fluorescent probes, potentially leading to solvatochromic shifts that can provide information about the analyte's environment.

Protocol for Evaluating 2-Nonoxyethanol in Fluorescence Spectroscopy:

  • Blank Measurement: Record the fluorescence emission spectrum of pure 2-nonoxyethanol using the intended excitation wavelength for the analyte. This will determine the background fluorescence.

  • Analyte Spectrum: Dissolve the fluorescent analyte in 2-nonoxyethanol and record its emission spectrum.

  • Quantum Yield Comparison: To assess for quenching, compare the fluorescence quantum yield of the analyte in 2-nonoxyethanol to its quantum yield in a reference solvent (e.g., ethanol, cyclohexane).[10] A significant decrease in quantum yield may indicate quenching.

Application in Infrared (IR) Spectroscopy

For IR spectroscopy, the solvent should have a simple spectrum with minimal absorption bands that overlap with the characteristic bands of the analyte.

Inferred Properties and Potential Use:

  • IR Spectrum: 2-nonoxyethanol will exhibit characteristic IR absorptions for O-H stretching (a broad band around 3300 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-O stretching (around 1100 cm⁻¹).[11][12][13][14]

  • Spectral Windows: The regions between these strong absorptions can be used as "windows" to observe the vibrational modes of the dissolved analyte. It will be most useful for analytes with characteristic peaks outside of these regions, such as those with carbonyl groups or triple bonds.

Protocol for Using 2-Nonoxyethanol as an IR Solvent:

  • Background Spectrum: Obtain an IR spectrum of pure 2-nonoxyethanol using the same cell (e.g., liquid cell with NaCl or KBr windows) and path length that will be used for the sample.

  • Sample Preparation: Prepare a solution of the analyte in 2-nonoxyethanol of a suitable concentration.

  • Sample Spectrum: Acquire the IR spectrum of the solution.

  • Background Subtraction: Use the spectroscopy software to subtract the spectrum of the solvent from the spectrum of the solution to obtain the spectrum of the analyte.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvents for NMR spectroscopy should ideally not contain protons, or if they do, the proton signals should not overlap with those of the analyte. Deuterated solvents are typically used for this reason.

Inferred Properties and Potential Use:

  • Proton NMR (¹H NMR): Non-deuterated 2-nonoxyethanol is generally not suitable as a solvent for ¹H NMR because its own proton signals would obscure the signals from the analyte. The expected signals would include a broad singlet for the -OH proton, and multiple overlapping multiplets for the -CH₂- and -CH₃ groups.[14][15][16][17]

  • Carbon NMR (¹³C NMR): 2-nonoxyethanol could potentially be used as a solvent for ¹³C NMR, as the solvent signals are typically sharp and can be easily distinguished from those of the analyte. The carbon atoms in 2-nonoxyethanol would give rise to a set of distinct signals in the aliphatic region of the spectrum.[18]

  • Deuterated 2-Nonoxyethanol: If a deuterated version of 2-nonoxyethanol were available, it would be a useful solvent for ¹H NMR for analytes that require its specific solubilizing properties.

General Experimental Workflow for Solvent Evaluation

General Workflow for Evaluating a Novel Spectroscopic Solvent start Start: Identify need for a novel solvent define_reqs Define requirements for the spectroscopic technique (e.g., UV cutoff, IR windows) start->define_reqs select_solvent Select candidate solvent (e.g., 2-nonoxyethanol) based on inferred properties define_reqs->select_solvent characterize Characterize the pure solvent (UV cutoff, background fluorescence, IR/NMR spectrum) select_solvent->characterize test_solubility Test solubility of the target analyte characterize->test_solubility run_analysis Run spectroscopic analysis of the analyte in the solvent test_solubility->run_analysis evaluate Evaluate data for interference and quality run_analysis->evaluate validate Validate method for intended application evaluate->validate end End: Application protocol established validate->end

Caption: A generalized workflow for the evaluation of a new solvent.

Summary and Conclusion

While specific experimental data on the use of 2-nonoxyethanol as a spectroscopic solvent is scarce, its chemical structure suggests it may be a valuable alternative for certain applications, particularly for analytes with challenging solubility. Its inferred properties are summarized in the table below.

Spectroscopic TechniqueInferred Suitability and Considerations
UV-Visible Potentially suitable for analytes absorbing above ~220 nm. The actual UV cutoff must be experimentally determined. Good for improving the solubility of some drug compounds.[7][8][9]
Fluorescence Likely to have low background fluorescence and not be a strong quencher. Its polarity may induce solvatochromic shifts.
Infrared (IR) Can be used as a solvent, but has strong O-H, C-H, and C-O absorption bands that will obscure these regions. Best for analytes with functional groups absorbing in the "window" regions.[11][14]
NMR Non-deuterated form is unsuitable for ¹H NMR but may be used for ¹³C NMR. A deuterated version would be necessary for routine ¹H NMR use.[14][15][18]

Researchers and drug development professionals are encouraged to perform the evaluation protocols outlined in this document to determine the suitability of 2-nonoxyethanol for their specific analytical needs. Its unique combination of a long non-polar tail and a polar head may offer advantages in solubilizing and analyzing a variety of compounds.

References

Application Notes and Protocols: Acetic Acid Concentration Effects on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of acetic acid concentration on the kinetics of various chemical reactions. The information is intended to guide researchers, scientists, and drug development professionals in designing and optimizing reactions where acetic acid is a reactant, catalyst, or product.

Overview of Acetic Acid's Role in Reaction Kinetics

Acetic acid (CH₃COOH) is a versatile weak organic acid that plays a significant role in a variety of chemical transformations. Its concentration can profoundly influence the rate and mechanism of reactions. In many cases, an increase in acetic acid concentration leads to a faster reaction rate, as it increases the frequency of collisions between reactant molecules.[1] However, the effect can be more complex, with the reaction order with respect to acetic acid changing under different conditions.

These notes will explore the impact of acetic acid concentration on three key reaction types:

  • Esterification: The formation of an ester from a carboxylic acid and an alcohol.

  • Hydrolysis: The cleavage of a chemical bond by the addition of water.

  • Signaling Pathways: The role of acetate in biological signaling cascades.

Data Presentation: Quantitative Effects of Acetic Acid Concentration

The following tables summarize the quantitative data from various studies on the effect of acetic acid concentration on reaction kinetics.

Esterification of Ethanol with Acetic Acid

Reaction: CH₃COOH + C₂H₅OH ⇌ CH₃COOC₂H₅ + H₂O

Catalyst: Sulfuric Acid (Homogeneous)

Molar Ratio (Ethanol:Acetic Acid)Temperature (°C)Catalyst LoadingConversion of Acetic Acid (%)Reference
10:1601 drop H₂SO₄~80[2]
30:1601 drop H₂SO₄Lower than 10:1[2]
50:1601 drop H₂SO₄Lower than 30:1[2]

Note: In this acid-catalyzed reaction, a lower molar ratio of ethanol to acetic acid (meaning a higher relative concentration of acetic acid) favored the reaction.[2]

Esterification of Methanol with Acetic Acid

Reaction: CH₃COOH + CH₃OH ⇌ CH₃COOCH₃ + H₂O

Catalyst: None (Autocatalytic) and Sulfuric Acid (Homogeneous)

Molar Ratio (Methanol:Acetic Acid)Temperature (K)CatalystForward Rate Constant (k₁)Backward Rate Constant (k₂)Activation Energy (Forward) (kJ/kmol)Activation Energy (Backward) (kJ/kmol)Reference
1:1303.15 - 323.15None--27.7220.18[3]
1:1303.15 - 323.15H₂SO₄--17.8613.61[3]

Note: The presence of a sulfuric acid catalyst significantly lowers the activation energy for both the forward and backward reactions.[3]

Hydrolysis of Methyl Acetate

Reaction: CH₃COOCH₃ + H₂O ⇌ CH₃COOH + CH₃OH

Catalyst: Acetic Acid (Autocatalysis)

Methyl Acetate (mol/L)Acetic Acid (mol/L)Temperature (°C)Observed Rate Constant (k_obs) (s⁻¹)Reference
0.101.00905.2 ± 0.5 × 10⁻⁵[1]

Note: Acetic acid, as a product of the hydrolysis, can also act as a catalyst for the reaction.[1] The study concluded that the hydrolysis of methyl acetate proceeds through specific acid catalysis, not general acid catalysis by the product.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Studying the Esterification of Ethanol with Acetic Acid

This protocol is adapted from a study on the esterification of ethanol with acetic acid in a batch reactor.[2][4]

Objective: To determine the effect of the molar ratio of ethanol to acetic acid on the conversion of acetic acid.

Materials:

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Sulfuric Acid (H₂SO₄)

  • Batch reactor with a stirrer and temperature control

  • Condenser

  • Pipettes and burettes

  • Standardized Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

Procedure:

  • Reactor Setup: Set up the batch reactor with a stirrer and a condenser to prevent the loss of volatile components. Maintain the desired reaction temperature (e.g., 60°C) using a water bath or heating mantle with a temperature controller.[2]

  • Reactant Preparation: Prepare reaction mixtures with varying molar ratios of ethanol to acetic acid (e.g., 10:1, 30:1, 50:1).[2]

  • Catalyst Addition: Add a consistent amount of sulfuric acid catalyst (e.g., one drop) to each reaction mixture.[2]

  • Reaction Initiation: Start the stirrer and begin timing the reaction as soon as the catalyst is added.

  • Sampling: At regular time intervals, withdraw a known volume of the reaction mixture.

  • Quenching: Immediately cool the sample in an ice bath to stop the reaction.

  • Titration: Titrate the unreacted acetic acid in the sample with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.[4]

  • Data Analysis: Calculate the concentration of unreacted acetic acid at each time point. The conversion of acetic acid can then be determined using the initial concentration.

Protocol for Monitoring the Hydrolysis of Acetic Anhydride

This protocol is based on the principle of measuring the conductivity of the acetic acid produced during the hydrolysis of acetic anhydride.[5][6]

Objective: To determine the kinetic parameters of the hydrolysis of acetic anhydride.

Reaction: (CH₃CO)₂O + H₂O → 2CH₃COOH

Materials:

  • Acetic Anhydride ((CH₃CO)₂O)

  • Deionized Water

  • Stirred batch reactor with temperature control

  • Conductivity meter and probe

  • Data acquisition system

Procedure:

  • Reactor Setup: Place a known volume of deionized water into the stirred batch reactor and allow it to reach the desired temperature (e.g., 20°C, 23°C, or 26°C).[6]

  • Reaction Initiation: Add a known volume of acetic anhydride to the reactor and immediately start recording the conductivity of the solution over time.[6]

  • Data Acquisition: Continuously monitor and record the conductivity of the reaction mixture until the reaction is complete (i.e., the conductivity stabilizes).

  • Data Analysis:

    • The concentration of acetic acid produced is proportional to the change in conductivity.

    • Use the conductivity data to calculate the concentration of acetic anhydride remaining at different time points.

    • Determine the reaction order and the rate constant by plotting the concentration data against time according to the integrated rate laws.[6]

    • The activation energy can be determined by performing the experiment at different temperatures and using the Arrhenius equation.[6]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the topic.

General Experimental Workflow for Kinetic Studies

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Prepare Reactants (Varying Acetic Acid Conc.) Reactor Set up Reactor (Temperature Control) Reactants->Reactor Catalyst Prepare Catalyst Catalyst->Reactor Initiate Initiate Reaction Reactor->Initiate Sampling Collect Samples (at Time Intervals) Initiate->Sampling Quench Quench Reaction Sampling->Quench Analyze Analyze Samples (e.g., Titration, Spectroscopy) Quench->Analyze Concentration Calculate Concentration vs. Time Analyze->Concentration Kinetics Determine Rate Law & Rate Constant Concentration->Kinetics

Caption: General workflow for studying the effect of acetic acid concentration on reaction kinetics.

Acetate Signaling Network in Bacillus subtilis

Acetate_Signaling cluster_metabolism Acetate Metabolism cluster_transport Transport cluster_sensing Sensing & Response Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pdh Acetyl_P Acetyl-Phosphate Acetyl_CoA->Acetyl_P Pta Acetate_in Intracellular Acetate Acetyl_P->Acetate_in AckA Acetate_in->Acetyl_CoA AcsA Acetate_out Extracellular Acetate Acetate_in->Acetate_out Secretion Volatile_Signal Volatile Signal Acetate_out->Volatile_Signal QS_Signal Quorum-Sensing Signal Acetate_out->QS_Signal Transport ywcB-ywcA (Transporter) Sensing_Proteins Sensing Proteins (ywbGHI, ysbBA-lytTS, yxaCKD) Volatile_Signal->Sensing_Proteins QS_Signal->Sensing_Proteins Biofilm Biofilm Formation Sensing_Proteins->Biofilm

Caption: Schematic of the acetate signaling network in Bacillus subtilis.[7][8]

Logical Relationship in Acid-Catalyzed Esterification

Esterification_Logic cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acetic_Acid Acetic Acid (CH3COOH) Protonated_AA Protonated Acetic Acid Acetic_Acid->Protonated_AA Protonation Alcohol Alcohol (R-OH) Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int Nucleophilic Attack H_plus H+ (Acid Catalyst) H_plus->Protonated_AA Protonated_AA->Tetrahedral_Int Ester Ester (CH3COOR) Tetrahedral_Int->Ester Water Elimination Water Water (H2O) Tetrahedral_Int->Water Ester->Acetic_Acid Hydrolysis (Reverse Reaction) Water->Alcohol Hydrolysis (Reverse Reaction)

Caption: Logical flow of an acid-catalyzed esterification reaction.

References

Synthesis of 2-Nonoxyethanol: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Nonoxyethanol, also known as ethylene glycol monononyl ether, is a valuable chemical intermediate in various industrial applications, including the formulation of cleaning products, solvents, and as a precursor in the synthesis of more complex molecules. This document provides a detailed experimental protocol for the synthesis of 2-nonoxyethanol via the Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol outlines the reaction of 1-nonanol with 2-chloroethanol in the presence of a strong base.

Reaction Scheme

The synthesis of 2-nonoxyethanol is achieved through a nucleophilic substitution (SN2) reaction. In this process, the sodium salt of 1-nonanol (sodium nonoxide), formed in situ by the reaction with sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion.

Overall Reaction:

CH₃(CH₂)₈OH + ClCH₂CH₂OH + NaOH → CH₃(CH₂)₈OCH₂CH₂OH + NaCl + H₂O

Experimental Protocol

This protocol details the synthesis of 2-nonoxyethanol on a laboratory scale.

Materials and Equipment:

  • 1-Nonanol (Reagent grade, ≥98%)

  • 2-Chloroethanol (Reagent grade, ≥99%)

  • Sodium hydroxide (pellets, ≥97%)

  • Toluene (Anhydrous, ≥99.8%)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 1-nonanol (0.2 mol, 28.85 g) and toluene (150 mL).

  • Alkoxide Formation: The mixture is stirred and heated to 60°C. Sodium hydroxide pellets (0.22 mol, 8.8 g) are carefully added to the flask. The reaction mixture is stirred vigorously for 1 hour at 60-70°C to facilitate the formation of sodium nonoxide.

  • Addition of 2-Chloroethanol: A solution of 2-chloroethanol (0.2 mol, 16.1 g) in toluene (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110-120°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • Deionized water (100 mL) is added to the flask to dissolve the sodium chloride byproduct.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with toluene (2 x 50 mL).

    • The combined organic layers are washed with deionized water (2 x 100 mL) and then with brine (100 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Data Presentation

ParameterValue
Reactants
1-Nonanol0.2 mol (28.85 g)
2-Chloroethanol0.2 mol (16.1 g)
Sodium Hydroxide0.22 mol (8.8 g)
Reaction Conditions
SolventToluene
Reaction Temperature110-120°C (Reflux)
Reaction Time4-6 hours
Product
Product Name2-Nonoxyethanol
Molecular FormulaC₁₁H₂₄O₂
Molecular Weight188.31 g/mol [1]
Expected Yield70-85% (based on similar Williamson ether syntheses)
AppearanceColorless liquid
Boiling Point (estimated)~250-260°C at atmospheric pressure

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The structure of the synthesized 2-nonoxyethanol can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are as follows:

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.88 (t, 3H, J=7.0 Hz): Terminal methyl group of the nonyl chain (-CH₃).

  • δ 1.20-1.40 (m, 12H): Methylene groups of the nonyl chain (-CH₂-).

  • δ 1.55-1.65 (m, 2H): Methylene group β to the ether oxygen (-O-CH₂-CH₂ -).

  • δ 2.50 (br s, 1H): Hydroxyl proton (-OH).

  • δ 3.45 (t, 2H, J=6.6 Hz): Methylene group α to the ether oxygen (-O-CH₂ -CH₂-).

  • δ 3.55 (t, 2H, J=4.5 Hz): Methylene group adjacent to the ether oxygen from the ethanol moiety (-O-CH₂-CH₂ -OH).

  • δ 3.72 (t, 2H, J=4.5 Hz): Methylene group adjacent to the hydroxyl group (-O-CH₂-CH₂-OH ).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 14.1: Terminal methyl carbon (-CH₃).

  • δ 22.7, 26.1, 29.3, 29.6, 29.7, 31.9: Methylene carbons of the nonyl chain.

  • δ 61.8: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

  • δ 71.6: Methylene carbon α to the ether oxygen from the nonyl chain (-O-CH₂ -).

  • δ 72.5: Methylene carbon adjacent to the ether oxygen from the ethanol moiety (-O-CH₂ -CH₂-OH).

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1-Nonanol 2-Chloroethanol Sodium Hydroxide Toluene Setup Flask Setup Reactants->Setup Alkoxide Alkoxide Formation (60-70°C, 1h) Setup->Alkoxide Addition 2-Chloroethanol Addition Alkoxide->Addition Reflux Reflux (110-120°C, 4-6h) Addition->Reflux Cooling Cooling Reflux->Cooling Wash Aqueous Wash Cooling->Wash Extraction Extraction Wash->Extraction Drying Drying Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct Pure 2-Nonoxyethanol Distillation->FinalProduct Characterization NMR Spectroscopy FinalProduct->Characterization

Caption: Workflow for the synthesis of 2-nonoxyethanol.

Signaling Pathway of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nonanol 1-Nonanol (CH3(CH2)8OH) Nonoxide Sodium Nonoxide (Nucleophile) (CH3(CH2)8O- Na+) Nonanol->Nonoxide Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->Nonoxide Chloroethanol 2-Chloroethanol (ClCH2CH2OH) Product 2-Nonoxyethanol (CH3(CH2)8OCH2CH2OH) Chloroethanol->Product Nonoxide->Product SN2 Attack Salt Sodium Chloride (NaCl) Water Water (H2O)

Caption: Williamson ether synthesis of 2-nonoxyethanol.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • 2-Chloroethanol is toxic and can be absorbed through the skin. Avoid direct contact.

  • Toluene is flammable. Keep away from ignition sources.

Conclusion

This protocol provides a comprehensive guide for the synthesis of 2-nonoxyethanol using the Williamson ether synthesis. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. Adherence to the outlined steps and safety precautions is crucial for a successful and safe synthesis. The provided characterization data serves as a reference for product verification.

References

Application of 2-Nonoxyethanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: NPS-AN-2025-001

Introduction

2-Nonoxyethanol is a non-ionic surfactant belonging to the alcohol ethoxylate family. Its amphiphilic nature, characterized by a hydrophilic ethylene oxide head and a hydrophobic nonyl tail, makes it a versatile compound for various applications in materials science, including the synthesis of nanoparticles. Non-ionic surfactants are crucial in the fabrication of polymeric nanoparticles and for stabilizing colloidal dispersions of metallic nanoparticles.[1][2][3] The deposition of non-ionic surfactants at the nanoparticle interface provides steric stability, preventing aggregation and controlling particle growth, which is essential for achieving desired nanoparticle sizes and morphologies.[1][3] Due to their low toxicity and high stability, non-ionic surfactants are particularly advantageous for biomedical applications.[4]

This application note details the utility of 2-nonoxyethanol as a stabilizing and shape-directing agent in the synthesis of metallic nanoparticles, with a specific protocol provided for the preparation of gold nanoparticles.

Physicochemical Properties of 2-Nonoxyethanol
PropertyValueReference/Method
Molecular FormulaC₁₁H₂₄O₂PubChem CID: 94495[7]
Molecular Weight188.31 g/mol PubChem CID: 94495[7]
AppearanceColorless to pale yellow liquidGeneral property of alcohol ethoxylates
Estimated HLB~6.1Griffin's Method[5]
Estimated CMC0.1 - 1.0 mMBased on similar alcohol ethoxylates
SolubilitySoluble in organic solvents, dispersible in waterGeneral property of low-HLB surfactants
Principle of Application in Nanoparticle Synthesis

In the synthesis of nanoparticles, 2-nonoxyethanol can serve multiple functions:

  • Stabilizing Agent: The hydrophobic nonyl group of 2-nonoxyethanol adsorbs onto the surface of the forming nanoparticle, while the hydrophilic ethylene oxide chain extends into the solvent, creating a steric barrier that prevents aggregation. This is a common mechanism for non-ionic surfactants to ensure the colloidal stability of nanoparticles.[1][3]

  • Shape-Directing Agent: By selectively adsorbing to certain crystallographic faces of the growing nanoparticle, 2-nonoxyethanol can influence the final morphology, leading to the formation of nanorods, nanocubes, or other anisotropic structures.

  • Solvent/Co-solvent: In certain synthesis methods, 2-nonoxyethanol can also act as a solvent or co-solvent, influencing the solubility of precursors and the kinetics of the reaction.

The relatively low estimated HLB value of ~6.1 suggests that 2-nonoxyethanol is more lipophilic, making it suitable for water-in-oil emulsions or for stabilizing nanoparticles in less polar environments.[5]

Experimental Protocol: Synthesis of Gold Nanoparticles using 2-Nonoxyethanol as a Stabilizing Agent

This protocol describes a method for the synthesis of gold nanoparticles (AuNPs) where 2-nonoxyethanol is used as a stabilizing agent. The reduction of a gold salt is carried out in an aqueous solution.

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • 2-Nonoxyethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

  • Glass vials (20 mL)

  • Magnetic stirrer and stir bars

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_gold Prepare 1 mM HAuCl₄ Solution mix Mix HAuCl₄ and 2-Nonoxyethanol solutions (Vigorous stirring) prep_gold->mix prep_stabilizer Prepare 10 mM 2-Nonoxyethanol Solution prep_stabilizer->mix prep_reducing Prepare 10 mM ice-cold NaBH₄ Solution add_nabh4 Rapidly inject NaBH₄ solution prep_reducing->add_nabh4 mix->add_nabh4 stir Continue stirring for 2 hours at room temperature add_nabh4->stir uv_vis UV-Vis Spectroscopy (Monitor SPR peak) stir->uv_vis tem TEM Analysis (Size and Morphology) stir->tem dls DLS Analysis (Hydrodynamic Diameter and PDI) stir->dls signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor caspase8 Caspase-8 receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces nanoparticle Functionalized AuNP (with Drug & Ligand) nanoparticle->receptor Binding

References

Application Note: Gas Chromatography Methods for the Analysis of 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonoxyethanol is a glycol ether that finds application in various industrial and pharmaceutical formulations as a solvent, coupling agent, and intermediate. Its detection and quantification are crucial for quality control, formulation development, and safety assessment. Gas chromatography (GC) with Flame Ionization Detection (FID) is a robust and widely used analytical technique for the determination of volatile and semi-volatile organic compounds like 2-nonoxyethanol. This application note provides detailed methodologies and protocols for the analysis of 2-nonoxyethanol using GC-FID.

Principle of Gas Chromatography

Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. The principle relies on the partitioning of a compound between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with a higher affinity for the stationary phase will travel more slowly through the column, while compounds with a higher affinity for the mobile phase will travel faster, thus achieving separation. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. In an FID, the effluent from the GC column is mixed with hydrogen and air and then ignited. The burning of organic compounds produces ions, which generate a current that is proportional to the amount of analyte being detected.

Experimental Protocols

This section details the recommended materials, sample preparation, and instrumental parameters for the GC-FID analysis of 2-nonoxyethanol.

Materials and Reagents
  • Analytical Standard: 2-Nonoxyethanol (purity ≥98%). A certified reference material should be obtained from a reputable supplier.

  • Solvent: High-purity methanol, isopropanol, or other suitable organic solvent (GC grade or higher).

  • Carrier Gas: Helium or Nitrogen (high purity, 99.999%).

  • FID Gases: Hydrogen (high purity, 99.999%) and compressed air (zero grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is required.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-nonoxyethanol analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Liquid Samples (e.g., formulations, solutions):

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dilute with a suitable solvent to a final concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution and homogenization.

  • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

For Solid or Semi-Solid Samples (e.g., creams, ointments):

  • Accurately weigh an appropriate amount of the sample into a centrifuge tube.

  • Add a known volume of a suitable extraction solvent.

  • Vortex or sonicate for 15-20 minutes to extract the 2-nonoxyethanol.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • If necessary, perform a second extraction of the pellet and combine the supernatants.

  • Filter the combined extract through a 0.45 µm PTFE syringe filter into a GC vial.

Gas Chromatography (GC-FID) Method

The following GC parameters are recommended as a starting point. Method optimization may be required based on the specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 20:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL
Oven Program - Initial Temperature: 80 °C (hold for 2 minutes)- Ramp Rate: 10 °C/min to 220 °C- Final Hold: 220 °C (hold for 5 minutes)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of expected performance data for a validated method.

ParameterExpected Value
Retention Time (min) ~ 10 - 12
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: These are estimated values and must be experimentally determined during method validation.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis Standard Analytical Standard Stock Stock Standard (1000 µg/mL) Standard->Stock Sample Sample Matrix Extraction Sample Extraction/ Dilution Sample->Extraction Working Working Standards (Serial Dilution) Stock->Working Injection GC Injection Working->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-Nonoxyethanol Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for 2-nonoxyethanol analysis by GC-FID.

Key GC Method Parameters Relationship

GC_Parameters cluster_column Column Selection cluster_temps Temperature Settings cluster_flows Gas Flow Rates cluster_output Analytical Output Analyte 2-Nonoxyethanol Properties ColumnType Polar Column (e.g., DB-WAX) Analyte->ColumnType Polarity OvenProgram Oven Program (80-220 °C) Analyte->OvenProgram Volatility ColumnType->OvenProgram PeakShape Good Peak Shape ColumnType->PeakShape InjectorTemp Injector Temp (250 °C) InjectorTemp->PeakShape RetentionTime Reproducible Retention Time OvenProgram->RetentionTime DetectorTemp Detector Temp (280 °C) Sensitivity High Sensitivity DetectorTemp->Sensitivity CarrierFlow Carrier Gas Flow (1.0 mL/min) CarrierFlow->RetentionTime FIDGases FID Gas Flows (H2, Air, Makeup) FIDGases->Sensitivity

Safe Handling and Disposal of Acetic Acid in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of acetic acid in a laboratory environment. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Chemical and Physical Properties

Acetic acid (CH₃COOH), also known as ethanoic acid, is a colorless liquid with a pungent, vinegar-like odor.[1][2] Glacial acetic acid refers to the water-free (anhydrous) form.[1] It is a versatile chemical reagent used in various applications, including chemical synthesis and as a solvent for purification.[1]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[3][4] Concentrated solutions can cause significant tissue damage.[5][6]

  • Flammable: Acetic acid is a flammable liquid and vapor.[3] At temperatures above 39°C (103°F), explosive vapor-air mixtures may form.[5]

  • Inhalation Hazard: Inhalation of vapors can cause irritation to the nose, throat, and lungs.[4][7] High concentrations can lead to more severe respiratory effects.[7]

Exposure Limits and Data

Exposure to acetic acid should be maintained below established occupational exposure limits.

Regulatory BodyExposure Limit TypeConcentration (ppm)Concentration (mg/m³)Notes
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA10 ppm25 mg/m³Legally enforceable limit.[5][8]
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA10 ppm25 mg/m³Recommendation for a 10-hour workday.[9]
NIOSH Short-Term Exposure Limit (STEL) - 15-min15 ppm37 mg/m³A 15-minute TWA that should not be exceeded.[5][9]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA10 ppm25 mg/m³Guideline for an 8-hour workday.[5][9]
ACGIH Short-Term Exposure Limit (STEL) - 15-min15 ppm37 mg/m³Guideline for a 15-minute exposure.[5][9]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Safe Handling and Storage Protocols

Engineering Controls
  • Fume Hood: Concentrated acetic acid should always be handled in a certified chemical fume hood to minimize inhalation exposure.[3] Concentrations below 10% may be used outside a fume hood with adequate ventilation.[3]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][10]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are required. A face shield should be worn when handling large quantities.[10][11][12]Protects against splashes and vapors that can cause severe eye damage.[3][5]
Hand Protection Nitrile or butyl rubber gloves are recommended.[3][10][13] Always check glove compatibility charts.Prevents skin contact, which can cause severe burns.[3][5]
Body Protection A flame-retardant and chemical-resistant lab coat should be worn.[3][10]Protects against splashes and contamination of personal clothing.
Footwear Closed-toe shoes are mandatory in the laboratory.[10]Protects feet from spills.
Respiratory Protection A respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[6][10][11] Respirator use requires proper training and fit-testing.[10]Protects against inhalation of high concentrations of vapors.
Storage Requirements
  • Store acetic acid in a cool, dry, and well-ventilated area.[1][10]

  • Keep containers tightly closed.[3][10]

  • Store away from incompatible materials such as oxidizing agents, strong bases, and metals.[10][12]

  • Store in a designated corrosives or flammables cabinet.[3]

Emergency Procedures

First Aid
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing.[3][6] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][10] Seek immediate medical attention for severe burns.[6][12]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[10][12]
Inhalation Move the individual to fresh air.[3][10] If breathing is difficult, administer oxygen.[6] Seek medical attention.[10][12]
Ingestion Do NOT induce vomiting.[6][10] If the person is conscious, have them rinse their mouth with water and drink a small amount of water.[13] Seek immediate medical attention.[10][12]
Spill Cleanup Protocol

The appropriate response to an acetic acid spill depends on the volume and location of the spill.

Small Spill (<1 Liter) inside a Fume Hood:

  • Ensure appropriate PPE is worn (goggles, lab coat, gloves).[3]

  • Contain the spill with an absorbent material (e.g., spill pads, sand, or a commercial acid neutralizer).[3][10]

  • Slowly neutralize the spill with a weak base such as sodium bicarbonate.[3][12]

  • Once neutralized (check pH with test strips), collect the absorbed material into a designated hazardous waste container.[3]

  • Clean the spill area with soap and water.

  • Label the waste container appropriately for disposal.[3]

Large Spill (>1 Liter) or any spill outside a Fume Hood:

  • Evacuate the immediate area and alert others.[10]

  • If safe to do so, close doors to the affected area to contain vapors.

  • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10][12]

  • Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[6]

Disposal Protocols

Neutralization of Dilute Acetic Acid Waste (<10%)

Dilute, uncontaminated acetic acid solutions (less than 10%) can be neutralized for drain disposal, provided local regulations permit this.[1][3]

Experimental Protocol for Neutralization:

  • Preparation: Conduct the neutralization in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and gloves. Have a pH meter or pH test strips ready.

  • Dilution: If necessary, dilute the acetic acid waste by slowly adding it to a large volume of cold water in a suitable container (e.g., a large beaker or carboy).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted acetic acid solution while stirring.[1][12] Be cautious as this will generate carbon dioxide gas and may cause foaming.

  • pH Monitoring: Periodically check the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[14]

  • Disposal: Once the pH is neutral, the solution can be poured down the drain with a copious amount of water, in accordance with local regulations.[1][3]

  • Record Keeping: Maintain a log of all neutralized waste disposed of down the drain.[3]

Disposal of Concentrated or Contaminated Acetic Acid Waste

Concentrated acetic acid (>10%) or acetic acid waste contaminated with other hazardous materials must be disposed of as hazardous waste.[1][3]

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[1][3] The container must be compatible with acetic acid.

  • The label should clearly state "Hazardous Waste - Acetic Acid" and include any other contaminants.[3]

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste disposal company.[1]

Visual Workflows

Acetic_Acid_Spill_Response start Acetic Acid Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill small_spill_hood Small Spill (<1L) Inside Fume Hood? assess_spill->small_spill_hood Assess large_spill Large Spill (>1L) or Outside Fume Hood small_spill_hood->large_spill No don_ppe Don Appropriate PPE small_spill_hood->don_ppe Yes evacuate Evacuate Area and Alert Others large_spill->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with Sodium Bicarbonate contain_spill->neutralize collect_waste Collect Waste into Hazardous Waste Container neutralize->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate end Spill Cleanup Complete decontaminate->end contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs

Caption: Workflow for responding to an acetic acid spill.

Acetic_Acid_Disposal_Decision_Tree start Generated Acetic Acid Waste check_concentration Is Concentration < 10%? start->check_concentration check_contamination Is it Contaminated with Other Hazardous Waste? check_concentration->check_contamination Yes collect_hazardous_waste Collect in a Labeled Hazardous Waste Container check_concentration->collect_hazardous_waste No neutralize_and_drain Neutralize to pH 6-8 with Sodium Bicarbonate, then Drain Dispose check_contamination->neutralize_and_drain No check_contamination->collect_hazardous_waste Yes end_drain Disposal Complete neutralize_and_drain->end_drain arrange_pickup Arrange for EHS Hazardous Waste Pickup collect_hazardous_waste->arrange_pickup end_hazardous Disposal Complete arrange_pickup->end_hazardous

Caption: Decision tree for the proper disposal of acetic acid waste.

References

Application Notes and Protocols for the Formulation of Microemulsions with 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems have garnered significant interest in various fields, including drug delivery, due to their ability to enhance the solubilization of poorly water-soluble drugs, improve bioavailability, and facilitate transport across biological membranes.[1][2] 2-Nonoxyethanol, a non-ionic surfactant belonging to the alcohol ethoxylate family, possesses amphiphilic properties that make it a candidate for the formulation of microemulsions. Its structure, consisting of a C9 alkyl chain and a single ethylene oxide unit, suggests it would be a relatively lipophilic surfactant.

This document provides detailed application notes and protocols for the formulation and characterization of microemulsions, using a model system based on alcohol ethoxylates to provide a framework for working with 2-nonoxyethanol. Due to the limited availability of specific data for 2-nonoxyethanol, the principles and methodologies outlined here are based on studies of structurally similar non-ionic surfactants.[3] The provided data should be considered a starting point for formulation development with 2-nonoxyethanol.

Key Concepts in Microemulsion Formulation

The formation of a microemulsion is a spontaneous process that occurs when the interfacial tension between the oil and water phases is reduced to a very low level by the surfactant molecules.[1] The choice of surfactant, cosurfactant, oil phase, and the ratio of these components are critical in determining the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous) and its properties.[4]

Role of 2-Nonoxyethanol (Hypothesized): As a non-ionic surfactant with a short ethylene oxide chain, 2-nonoxyethanol is expected to be relatively hydrophobic. This characteristic may favor the formation of water-in-oil (w/o) microemulsions or require the use of a more hydrophilic co-surfactant to achieve oil-in-water (o/w) systems. Its small hydrophilic head group may influence the curvature of the interfacial film, impacting droplet size and stability.

Data Presentation: Model Microemulsion Systems

The following tables summarize quantitative data from studies on microemulsions formulated with non-ionic surfactants structurally similar to 2-nonoxyethanol. This data is intended to serve as a reference for formulation design.

Table 1: Representative Compositions of a Model Oil-in-Water (o/w) Microemulsion System

Formulation CodeOil Phase (% w/w)Aqueous Phase (% w/w)Surfactant (C12E6) (% w/w)Droplet Size (nm)Polydispersity Index (PDI)
ME-15851050.20.15
ME-210801085.70.21
ME-35801535.10.12
ME-410751562.50.18

Data synthesized from studies on alcohol ethoxylate microemulsions. C12E6 (Lauryl alcohol ethoxylate with 6 ethylene oxide units) is used as a model surfactant.

Table 2: Effect of Surfactant Concentration on Droplet Size

Surfactant (C12E6) Conc. (% w/w)Oil Phase (% w/w)Aqueous Phase (% w/w)Droplet Size (nm)PDI
51085120.40.35
10108085.70.21
15107562.50.18
20107045.30.14

This table illustrates the general trend that increasing surfactant concentration leads to a decrease in droplet size.[1]

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol describes the water titration method for constructing a pseudo-ternary phase diagram to identify the microemulsion region.

Materials:

  • Oil Phase (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (2-Nonoxyethanol)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Deionized Water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare mixtures of the surfactant and cosurfactant (Sₘᵢₓ) in various weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Place a known weight of each oil/Sₘᵢₓ mixture in a glass vial and place it on a magnetic stirrer.

  • Slowly titrate the mixture with deionized water from a burette at a constant temperature (e.g., 25°C).

  • After each addition of water, stir the mixture until it is homogeneous.

  • Visually observe the mixture for transparency. The point at which the mixture turns from turbid to transparent is the beginning of the microemulsion region. Continued addition of water may lead to turbidity again, marking the boundary of the microemulsion region.

  • Record the weight of water added at the phase transition points.

  • Calculate the weight percentage of oil, water, and Sₘᵢₓ for each point on the phase boundary.

  • Plot the data on a triangular phase diagram to delineate the microemulsion region.[5][6]

Protocol 2: Droplet Size and Polydispersity Index (PDI) Analysis

This protocol describes the use of Dynamic Light Scattering (DLS) to determine the droplet size and PDI of the microemulsion formulations.

Materials and Equipment:

  • Microemulsion sample

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes

  • Deionized water (for dilution)

Procedure:

  • Select a formulation from the identified microemulsion region in the phase diagram.

  • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a dilution of 100 to 1000 times is sufficient).

  • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any dust particles.

  • Transfer the filtered sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, viscosity of the dispersant, refractive index of the dispersant and dispersed phase).

  • Perform the measurement. The instrument will provide the average droplet size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow size distribution.

  • Repeat the measurement at least three times to ensure reproducibility.

Mandatory Visualizations

Microemulsion_Workflow cluster_prep Formulation Preparation cluster_char Characterization start Select Components: Oil, Water, 2-Nonoxyethanol, Co-surfactant mix Prepare Surfactant/Co-surfactant Mixtures (Smix) start->mix titrate Titrate Oil/Smix with Water mix->titrate observe Observe for Transparency titrate->observe phase_diagram Construct Pseudo-Ternary Phase Diagram observe->phase_diagram select_formulation Select Formulations from Microemulsion Region phase_diagram->select_formulation dls Droplet Size & PDI Analysis (DLS) select_formulation->dls stability Stability Studies dls->stability

Caption: Experimental workflow for the formulation and characterization of microemulsions.

Caption: Schematic of an oil-in-water microemulsion droplet stabilized by 2-nonoxyethanol and a co-surfactant.

Conclusion

References

Acetic Acid: Application Notes and Protocols for Laboratory Equipment Cleaning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of acetic acid as a versatile and effective cleaning agent for various laboratory equipment. Acetic acid, a weak organic acid, offers significant utility in removing a wide range of contaminants, from biological residues to inorganic scales. This document provides detailed methodologies, safety precautions, and quantitative data to ensure effective and safe cleaning practices in a research and drug development environment.

Introduction

Proper cleaning of laboratory equipment is paramount to prevent cross-contamination and ensure the accuracy and reproducibility of experimental results. Acetic acid (CH₃COOH) is a valuable cleaning agent due to its ability to dissolve organic and inorganic residues, its antimicrobial properties, and its relatively low environmental impact when handled and disposed of correctly. It is particularly effective for removing mineral deposits, neutralizing alkaline residues, and as a disinfectant.

Safety Precautions

Concentrated acetic acid, particularly glacial acetic acid (>99.5%), is corrosive and flammable and must be handled with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn when handling larger volumes or concentrated solutions.

  • Hand Protection: Use chemically resistant gloves such as butyl rubber, neoprene, or nitrile. Always check the glove manufacturer's compatibility chart.

  • Protective Clothing: A lab coat is mandatory. An acid-resistant apron is recommended when working with concentrated acetic acid.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when using concentrated acetic acid to avoid inhalation of corrosive vapors.[1]

Handling and Storage:

  • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Store acetic acid in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[1]

  • Containers should be tightly sealed to prevent the escape of vapors.

Spill and Waste Disposal:

  • Small spills (<1 L) can be neutralized with sodium bicarbonate and absorbed with an inert material.[1]

  • Large spills require evacuation and professional cleanup.

  • Dilute acetic acid solutions (<5-10%) can be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 and then disposed of down the drain with copious amounts of water, in accordance with local regulations.[1]

  • Concentrated acetic acid waste must be collected in a designated, properly labeled hazardous waste container for disposal by environmental health and safety personnel.

Quantitative Data on Cleaning Efficacy

The effectiveness of acetic acid as a cleaning and disinfecting agent is dependent on its concentration and the contact time with the contaminated surface.

Table 1: Antimicrobial Efficacy of Acetic Acid
MicroorganismConcentration of Acetic AcidContact TimeEfficacyReference
Pseudomonas aeruginosa0.75%Simulated laundry cycle>5-log reduction[2]
Escherichia coli0.75%Simulated laundry cycle>5-log reduction[2]
Staphylococcus aureus0.75%Simulated laundry cycle5.8-log reduction[2]
Enveloped Viruses (e.g., Vaccinia)5%Not specified≥4-log reduction[2]
Mycobacterium tuberculosis6%30 minutesEffective killing
Enterococcus species0.08 µL/mL (MIC)Not specifiedGrowth inhibition[3]
MRSA0.12 µL/mL (MIC)Not specifiedGrowth inhibition[3]

MIC: Minimum Inhibitory Concentration

Table 2: Material Compatibility with Acetic Acid
MaterialAcetic Acid ConcentrationCompatibilityNotes
Glass (Borosilicate) All concentrationsExcellentPreferred material for handling and storing acetic acid.
Stainless Steel (Type 304) <10% at ambient temp.GoodRisk of pitting corrosion with higher concentrations, temperatures, and chloride contamination.[4]
Stainless Steel (Type 316) Up to glacial at ambient temp.ExcellentPreferred over 304 for higher concentrations and temperatures.[4]
Polypropylene (PP) Dilute solutionsGoodCan be affected by prolonged exposure to concentrated acid, leading to degradation over time.[5]
Polycarbonate (PC) Dilute solutionsFairAttacked by strong acids and bases. Use with caution and for short durations.[6]
High-Density Polyethylene (HDPE) All concentrationsExcellentSuitable for storage and handling.
Polytetrafluoroethylene (PTFE) All concentrationsExcellentHighly resistant to acetic acid.

Experimental Protocols

General Cleaning of Laboratory Glassware

This protocol is suitable for the routine cleaning of glassware to remove aqueous residues, mild organic and inorganic contaminants, and for general disinfection.

Materials:

  • Appropriate laboratory detergent

  • Tap water

  • Distilled or deionized water

  • Dilute acetic acid solution (5-10% v/v)

  • Appropriate brushes

Procedure:

  • Pre-rinse: Rinse the glassware with tap water to remove gross contaminants.

  • Wash: Wash the glassware with a suitable laboratory detergent and warm water. Use brushes to scrub the interior surfaces.

  • Rinse: Rinse thoroughly with tap water to remove all traces of the detergent.

  • Acid Rinse: Rinse the glassware with a 5-10% acetic acid solution. This helps to neutralize any residual alkaline detergent and remove any acid-soluble contaminants.

  • Final Rinse: Rinse a minimum of three to four times with distilled or deionized water to remove the acetic acid and any remaining impurities.[7]

  • Drying: Allow the glassware to air dry on a rack or in a drying oven.

Cleaning of Microscope Slides and Cover Slips

For applications requiring exceptionally clean glass surfaces, such as microscopy and cell culture.

Materials:

  • Glacial acetic acid

  • Distilled or deionized water

  • Coplin jars or beakers

  • Forceps

Procedure:

  • Initial Wash: Wash slides and cover slips with a laboratory detergent and rinse thoroughly with tap water, followed by a rinse with distilled water.

  • Acid Soak: Place the slides and cover slips in a Coplin jar or beaker and immerse them in glacial acetic acid for 10 minutes.[8]

  • Rinse: Using forceps, remove the glassware from the acetic acid and rinse thoroughly with distilled or deionized water.

  • Drying: Dry the slides and cover slips with a clean, lint-free cloth or in a dust-free oven.

Cleaning of Plasticware (Polypropylene and Polycarbonate)

Use dilute acetic acid for cleaning compatible plasticware. Always verify the chemical compatibility of the specific plastic before using any acid.

Materials:

  • Mild, non-alkaline laboratory detergent

  • Tap water

  • Distilled or deionized water

  • Dilute acetic acid solution (1-5% v/v)

Procedure:

  • Pre-rinse: Rinse the plasticware with tap water to remove loose contaminants.

  • Wash: Wash with a mild, non-alkaline detergent. Avoid abrasive pads that can scratch the plastic surface.

  • Rinse: Rinse thoroughly with tap water.

  • Acid Rinse (Optional): For removal of specific acid-soluble residues, briefly rinse with a 1-5% acetic acid solution. Prolonged contact should be avoided, especially with polycarbonate.

  • Final Rinse: Rinse thoroughly with distilled or deionized water.

  • Drying: Allow to air dry. Do not use high-temperature ovens, as they can damage or warp the plastic.

Descaling of Stainless Steel Equipment

To remove mineral deposits (limescale) from stainless steel surfaces such as water baths and autoclaves.

Materials:

  • Acetic acid solution (10-25% v/v)

  • Scrub brush with non-abrasive bristles

  • Tap water

  • Distilled or deionized water

Procedure:

  • Drain and Pre-clean: Drain any water from the equipment and perform a general cleaning with a laboratory detergent to remove loose debris.

  • Acid Application: Apply the 10-25% acetic acid solution to the scaled surfaces. For heavy scaling, the equipment can be filled with the solution and allowed to soak.

  • Contact Time: Allow the acetic acid to react with the scale for 15-30 minutes. The soaking time can be extended for severe scaling, but the equipment should be monitored.

  • Scrubbing: Use a non-abrasive brush to scrub the loosened scale from the surfaces.

  • Rinse: Drain the acetic acid solution and rinse the equipment thoroughly with tap water.

  • Final Rinse: Perform a final rinse with distilled or deionized water.

  • Drying: Allow the equipment to air dry completely.

Cleaning Validation

In a drug development environment, cleaning procedures must be validated to ensure that residues from previous batches and cleaning agents are removed to acceptable levels.

Key Steps in Cleaning Validation for Acetic Acid:

  • Establish Acceptance Criteria: Determine the maximum allowable carryover (MACO) of acetic acid into the next product. This is often based on toxicity data, with a common limit being no more than 10 ppm in the subsequent product.

  • Develop and Validate Analytical Methods: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis, to detect and quantify residual acetic acid. The method must be shown to be accurate, precise, linear, and specific.

  • Sampling:

    • Swab Sampling: Use swabs to sample a defined area of the equipment surface to determine the amount of residue per unit area.

    • Rinse Sampling: Analyze the final rinse water to determine the total amount of residual acetic acid.

  • Recovery Studies: Perform recovery studies to demonstrate that the sampling method can effectively recover the analyte from the equipment surface.

  • Execute the Cleaning Validation Protocol: Perform the cleaning procedure on the equipment and collect samples as defined in the protocol.

Visualizations

Cleaning_Workflow cluster_pre_cleaning Pre-Cleaning cluster_acid_treatment Acid Treatment cluster_post_cleaning Post-Cleaning cluster_validation Validation (if required) PreRinse Pre-rinse with Tap Water DetergentWash Wash with Laboratory Detergent PreRinse->DetergentWash TapRinse Rinse with Tap Water DetergentWash->TapRinse AcidRinse Rinse/Soak with Acetic Acid Solution TapRinse->AcidRinse FinalRinse Final Rinse with DI/Distilled Water AcidRinse->FinalRinse Drying Air or Oven Dry FinalRinse->Drying Sampling Swab/Rinse Sampling Drying->Sampling Analysis Analytical Testing (e.g., HPLC, TOC) Sampling->Analysis

Caption: General workflow for cleaning laboratory equipment using acetic acid.

Material_Compatibility_Decision Start Select Equipment for Cleaning Material Identify Material Start->Material Glass Glass Material->Glass Glass SS316 Stainless Steel 316 Material->SS316 Stainless Steel SS304 Stainless Steel 304 Material->SS304 Stainless Steel PP_HDPE Polypropylene / HDPE Material->PP_HDPE Plastic PC Polycarbonate Material->PC Plastic Concentration Select Acetic Acid Concentration Proceed Proceed with Cleaning Protocol Concentration->Proceed Glass->Concentration SS316->Concentration Dilute Use Dilute Solution (<10%) SS304->Dilute PP_HDPE->Concentration Caution Use with Caution (Short Contact Time) PC->Caution Dilute->Proceed

Caption: Decision tree for material compatibility with acetic acid.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-nonoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What is 2-nonoxyethanol and why is its solubility a concern?

A1: 2-Nonoxyethanol is a glycol ether, a class of solvents known for their utility in various industrial and pharmaceutical applications.[1] Its structure, featuring a nine-carbon alkyl chain (nonyl group), gives it a non-polar character, leading to limited solubility in aqueous solutions. This can present significant challenges in experimental setups and formulation development, particularly in biological and pharmaceutical research where aqueous environments are common.

Q2: What are the general solubility characteristics of 2-nonoxyethanol?

Q3: What are the primary methods for improving the solubility of 2-nonoxyethanol?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like 2-nonoxyethanol. The most common approaches include the use of co-solvents, the formation of microemulsions with surfactants, complexation with cyclodextrins, and particle size reduction. The choice of method depends on the specific requirements of the experiment or formulation.

Q4: Are there any safety concerns when handling 2-nonoxyethanol?

A4: Yes, it is crucial to handle 2-nonoxyethanol with appropriate safety precautions. Like many organic solvents, it can be flammable and may cause irritation upon contact with skin or eyes. Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Issue 1: 2-Nonoxyethanol is not dissolving in my aqueous buffer.

Cause: The non-polar nonyl group of 2-nonoxyethanol limits its solubility in polar solvents like water.

Solutions:

  • Co-solvent System: Introduce a water-miscible organic solvent as a co-solvent. Ethanol, methanol, or dimethyl sulfoxide (DMSO) can increase the overall polarity of the solvent system, aiding in the dissolution of 2-nonoxyethanol.

  • Surfactant-based Microemulsion: Create a microemulsion using a surfactant. Surfactants form micelles that can encapsulate the non-polar 2-nonoxyethanol molecules, allowing them to be dispersed in an aqueous phase.[6]

  • Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the non-polar part of 2-nonoxyethanol, while the hydrophilic exterior allows the complex to dissolve in water.

Issue 2: My formulation containing 2-nonoxyethanol is cloudy and shows phase separation.

Cause: This indicates that the solubility limit of 2-nonoxyethanol in your chosen solvent system has been exceeded, leading to the formation of a separate phase.

Solutions:

  • Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the organic co-solvent to the aqueous buffer to find the optimal proportion that maintains a clear solution.

  • Increase Surfactant Concentration: In a microemulsion, the concentration of the surfactant may be insufficient to encapsulate all of the 2-nonoxyethanol. Gradually increase the surfactant concentration while monitoring the clarity of the solution.

  • Particle Size Reduction: If 2-nonoxyethanol is present as a dispersed phase, reducing the particle size through techniques like sonication can improve the stability of the dispersion and may lead to a clearer appearance.[7]

Quantitative Data

Estimated Solubility of 2-Nonoxyethanol in Common Laboratory Solvents

SolventPredicted SolubilityRationale/Citation
WaterVery LowBased on the high XLogP3 value of 3.5, indicating a strong preference for non-polar environments.[3] Long-chain glycol ethers generally exhibit limited water solubility.[2]
EthanolMiscibleGlycol ethers are generally miscible with alcohols.[8]
MethanolMiscibleGlycol ethers are generally miscible with alcohols.[8]
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a strong polar a-protic solvent capable of dissolving a wide range of non-polar and polar compounds.
AcetoneMiscibleGlycol ethers are generally miscible with ketones.[9]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

Objective: To prepare a clear solution of 2-nonoxyethanol in an aqueous buffer using ethanol as a co-solvent.

Materials:

  • 2-Nonoxyethanol

  • Ethanol (ACS grade or higher)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired final concentration of 2-nonoxyethanol in the aqueous buffer.

  • Prepare a stock solution of 2-nonoxyethanol in ethanol at a concentration significantly higher than the target final concentration.

  • In a volumetric flask, add the desired volume of the aqueous buffer.

  • While stirring the buffer, slowly add the calculated volume of the 2-nonoxyethanol stock solution dropwise.

  • Continue stirring for at least 15 minutes at room temperature.

  • Visually inspect the solution for clarity. If precipitation or cloudiness occurs, the proportion of ethanol may need to be increased.

  • To optimize, prepare a series of solutions with varying ethanol-to-buffer ratios to determine the minimum amount of co-solvent required to achieve a clear solution.

Protocol 2: Preparation of a 2-Nonoxyethanol Microemulsion

Objective: To create a stable oil-in-water microemulsion of 2-nonoxyethanol using a surfactant.

Materials:

  • 2-Nonoxyethanol (oil phase)

  • A non-ionic surfactant (e.g., Polysorbate 80, Tween® 80)

  • A co-surfactant (e.g., propylene glycol) (optional, can improve stability)

  • Water or aqueous buffer (aqueous phase)

  • Beakers

  • Magnetic stirrer and stir bar

  • Water bath sonicator

Procedure:

  • Prepare the oil phase by weighing the desired amount of 2-nonoxyethanol.

  • Prepare the surfactant phase by mixing the surfactant (and co-surfactant, if used) with the oil phase. A common starting point is a 2:1 weight ratio of surfactant to oil.

  • Gently heat the oil/surfactant mixture to approximately 40-50°C to ensure homogeneity.

  • In a separate beaker, heat the aqueous phase to the same temperature.

  • While vigorously stirring the aqueous phase, slowly add the oil/surfactant mixture dropwise.

  • Continue stirring for 30 minutes.

  • For improved stability and smaller droplet size, sonicate the resulting emulsion in a water bath sonicator for 15-30 minutes.

  • Allow the microemulsion to cool to room temperature while stirring.

  • Visually inspect for clarity and stability over time. A stable microemulsion should appear clear to slightly opalescent and show no signs of phase separation.[3][10]

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_emuls Emulsification cluster_refine Refinement & Analysis start Define Target Concentration of 2-nonoxyethanol prep_oil Prepare Oil Phase (2-nonoxyethanol) start->prep_oil prep_surf Prepare Surfactant Phase (Surfactant +/- Co-surfactant) start->prep_surf prep_aq Prepare Aqueous Phase (Buffer) start->prep_aq mix Mix Oil and Surfactant Phases prep_oil->mix prep_surf->mix heat Gently Heat Both Phases prep_aq->heat mix->heat add Slowly Add Oil/Surfactant Mix to Aqueous Phase with Stirring heat->add stir Continue Stirring add->stir sonicate Sonicate for Homogeneity stir->sonicate cool Cool to Room Temperature sonicate->cool analyze Analyze for Clarity and Stability cool->analyze

Caption: Workflow for preparing a 2-nonoxyethanol microemulsion.

logical_workflow Troubleshooting Solubility Issues cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_eval Evaluation start Insoluble 2-nonoxyethanol in Aqueous Medium cosolvent Use Co-solvent System start->cosolvent microemulsion Formulate Microemulsion start->microemulsion cyclodextrin Utilize Cyclodextrin Complexation start->cyclodextrin eval_cosolvent Optimize Co-solvent Ratio cosolvent->eval_cosolvent eval_micro Adjust Surfactant Concentration microemulsion->eval_micro eval_cyclo Determine Complexation Efficiency cyclodextrin->eval_cyclo success Clear & Stable Solution eval_cosolvent->success eval_micro->success eval_cyclo->success

Caption: Logical workflow for addressing 2-nonoxyethanol solubility issues.

Caption: Diagram illustrating micellar encapsulation of 2-nonoxyethanol.

References

Preventing side reactions with acetic acid catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions catalyzed by acetic acid. It is intended for researchers, scientists, and drug development professionals to help prevent and resolve side reactions, thereby improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification reaction with an acetic acid catalyst is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification reactions are often due to the reversible nature of the reaction.[1][2] The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the reactants.[1]

Potential Causes:

  • Equilibrium Limitation: The accumulation of water in the reaction mixture drives the reverse reaction (hydrolysis).[1][2]

  • Insufficient Catalyst: An inadequate amount of acetic acid may lead to a slow reaction rate.

  • Suboptimal Temperature: The reaction may not have reached the necessary temperature for efficient conversion.

  • Steric Hindrance: Bulky alcohols or carboxylic acids can slow down the reaction rate.

Troubleshooting Steps:

  • Remove Water: Use a Dean-Stark apparatus or add a water-scavenging agent like molecular sieves to remove water as it forms and drive the equilibrium towards the product.[1][3]

  • Use Excess Reactant: Employing a large excess of the alcohol reactant can shift the equilibrium to favor the formation of the ester.[2]

  • Optimize Catalyst Concentration: While acetic acid is often a reactant, if it's used in catalytic amounts, ensure the concentration is sufficient. For other acid catalysts like sulfuric acid, a catalytic amount is typically sufficient to protonate the carbonyl of the acetic acid, increasing its electrophilicity.[1]

  • Adjust Temperature: Ensure the reaction is heated to the appropriate temperature to achieve a reasonable reaction rate without causing decomposition of reactants or products.

Q2: I am observing the formation of an unexpected acetal/ketal byproduct in my reaction. How can I prevent this?

A2: Acetal and ketal formation occurs when aldehydes or ketones react with alcohols in the presence of an acid catalyst, such as acetic acid.[4][5] This is a common side reaction if your starting materials or solvents contain alcohol impurities and your substrate has a carbonyl group.

Potential Causes:

  • Alcohol Contamination: The presence of alcohol in the reaction mixture, either as a solvent or an impurity.

  • Presence of Aldehydes or Ketones: Your starting material or another component is an aldehyde or ketone.

  • Acid Catalyst: Acetic acid is catalyzing the reaction between the alcohol and the carbonyl compound.[4]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all reactants and solvents are free of water and alcohol impurities. Water can inhibit acetal formation, but its removal is key in other acid-catalyzed reactions. For acetal prevention, the key is removing the alcohol.

  • Protecting Groups: If the carbonyl group is not the intended reaction site, consider protecting it as an acetal before the main reaction, and then deprotecting it afterward.[4][5]

  • Use a Non-Alcoholic Solvent: Switch to a solvent that does not participate in the reaction, such as toluene, hexane, or a chlorinated solvent.

  • Control Catalyst Loading: Use the minimum effective amount of acetic acid to catalyze the desired reaction without promoting significant acetal formation.

Q3: My Friedel-Crafts acylation using acetic anhydride and an acetic acid co-catalyst is giving a poor yield and multiple products. What's going wrong?

A3: Friedel-Crafts acylation can be complex. While strong Lewis acids are typical catalysts, acetic acid can sometimes play a role or be present.[6][7] Poor yields and multiple products can stem from several issues.

Potential Causes:

  • Deactivated Aromatic Ring: The aromatic substrate may have electron-withdrawing groups that make it less reactive towards electrophilic substitution.[7][8]

  • Catalyst Poisoning: If the aromatic ring contains basic groups like amines, they can react with the Lewis acid catalyst, deactivating it.[7]

  • Polysubstitution: Although less common than in Friedel-Crafts alkylation, it can occur if the reaction conditions are too harsh.[6] The product of the acylation is a ketone, which deactivates the ring to further substitution.[7][8]

  • Side Reactions of Acetic Anhydride: Acetic anhydride can undergo other reactions if the conditions are not optimized.

Troubleshooting Steps:

  • Use a More Reactive Aromatic Compound: If possible, start with an aromatic ring that has electron-donating groups.

  • Ensure Catalyst Activity: Use a fresh, anhydrous Lewis acid catalyst. If your substrate is basic, consider a different synthetic route.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate to minimize side reactions.

  • Optimize Stoichiometry: Use a stoichiometric amount of the acylating agent and catalyst to avoid excess reactants that could lead to side products.

Q4: I am performing an aldol condensation with an acetic acid catalyst and getting a complex mixture of products. How can I improve the selectivity?

A4: Acid-catalyzed aldol reactions proceed through an enol intermediate.[9][10] A complex product mixture can result from a lack of control over which carbonyl compound acts as the nucleophile (enol) and which acts as the electrophile.

Potential Causes:

  • Crossed-Aldol Reactions: If two different carbonyl compounds that can both form enols are used, a mixture of up to four products can be formed.

  • Lack of Thermodynamic Control: The reaction conditions may not favor the formation of the desired thermodynamic enol.[9]

  • Further Reactions: The initial aldol addition product can undergo dehydration (condensation), and other side reactions may also occur.[9]

Troubleshooting Steps:

  • Use a Non-enolizable Electrophile: To achieve a selective crossed-aldol reaction, use one carbonyl compound that cannot form an enol (e.g., benzaldehyde) as the electrophile.[9]

  • Directed Aldol Conditions: For more control, consider using a pre-formed enolate under basic conditions, though this moves away from acetic acid catalysis.

  • Optimize Temperature and Reaction Time: Acid-catalyzed aldol reactions are typically under thermodynamic control, so allowing the reaction to reach equilibrium at a suitable temperature can favor the most stable product.[9]

Q5: My catalyst seems to be deactivating over time. What are the common causes and can it be regenerated?

A5: Catalyst deactivation can occur through several mechanisms, including poisoning and fouling.[11][12]

Potential Causes:

  • Poisoning: Impurities in the reactants or feedstock can bind to the active sites of the catalyst, rendering them inactive. For some catalysts, this can be caused by alkali metals or lead.[13][14]

  • Fouling: Carbonaceous materials (coke) or other high molecular weight byproducts can deposit on the catalyst surface, blocking active sites.[11]

  • Leaching: The active components of a heterogeneous catalyst may dissolve into the reaction medium.[15]

Troubleshooting and Regeneration:

  • Purify Reactants: Ensure all starting materials and solvents are of high purity to avoid introducing catalyst poisons.

  • Regeneration with Acetic Acid: In some cases, washing a deactivated catalyst with an acetic acid solution can remove certain poisons like lead and alkali metals.[13][14] This has been shown to be effective for certain selective catalytic reduction catalysts.[13][14] The acid can react with metal poisons to form soluble acetates that can be washed away.[14]

  • Calcination: For deactivation by coking, heating the catalyst in the presence of air or an inert gas can sometimes burn off the carbon deposits.

Quantitative Data Summary

The following table summarizes the impact of various parameters on acetic acid-catalyzed reactions. Note that specific values can be highly dependent on the specific reaction and substrates involved.

ParameterEffect on Main Reaction RateEffect on Side Reaction RateTypical Range/ConditionNotes
Temperature IncreasesIncreases (often more significantly)50 - 120 °CHigher temperatures can lead to dehydration, decomposition, or other side reactions.[16]
Catalyst Conc. IncreasesIncreases1 - 10 mol%Higher concentrations can accelerate side reactions like acetal formation.[17]
Water Conc. Decreases (for esterification)Varies< 0.1% for esterificationIn esterification, water drives the reverse reaction.[1] In some COF syntheses, water is necessary for crystallinity.[18]
Reactant Ratio Can increase yieldCan increase specific side reactions1:1 to 1:10 (substrate:excess reagent)Using an excess of one reactant can drive equilibrium but may lead to self-condensation of the excess reagent.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for Water Removal in Fischer Esterification

This protocol describes the use of a Dean-Stark apparatus to remove water from a typical esterification reaction.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Carboxylic acid

  • Alcohol

  • Acetic acid (catalyst)

  • Anhydrous solvent with a boiling point higher than water and that forms an azeotrope with water (e.g., toluene)

Procedure:

  • Set up the reaction apparatus by fitting the Dean-Stark trap to the round-bottom flask and the condenser to the top of the trap.

  • To the round-bottom flask, add the carboxylic acid, the alcohol (often in excess), the solvent, and a catalytic amount of acetic acid.

  • Begin stirring and heating the mixture to reflux.

  • As the reaction proceeds, the water-solvent azeotrope will distill into the Dean-Stark trap.

  • In the trap, the azeotrope will cool and condense, separating into two layers: the less dense organic solvent will overflow back into the reaction flask, while the denser water will collect at the bottom of the trap.

  • Monitor the amount of water collected in the trap. The reaction is complete when no more water is being formed.

  • Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • The reaction mixture can then be worked up to isolate the ester product.

Protocol 2: Catalyst Regeneration by Acetic Acid Wash

This protocol is for the regeneration of a heterogeneous catalyst poisoned by alkali metals or other acid-soluble compounds.

Materials:

  • Deactivated catalyst

  • Dilute acetic acid solution (e.g., 5-10% in deionized water)

  • Beaker or flask

  • Stir plate and stir bar (or sonicator)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Place the deactivated catalyst in a beaker or flask.

  • Add the dilute acetic acid solution to fully immerse the catalyst.

  • Stir the slurry at room temperature for a specified period (e.g., 1-2 hours). Sonication can be used to enhance the washing process.

  • After washing, separate the catalyst from the acid solution by filtration.

  • Wash the filtered catalyst thoroughly with deionized water until the filtrate is neutral to pH paper.

  • Dry the washed catalyst in an oven at a temperature appropriate for the specific catalyst material (e.g., 100-120 °C) until a constant weight is achieved.

  • The regenerated catalyst can then be tested for its activity.

Visual Guides

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions cluster_end Outcome start Low Yield or Impure Product analyze Analyze Reaction Mixture (TLC, GC, NMR, etc.) start->analyze identify Identify Side Products analyze->identify esterification Esterification Issues? identify->esterification Hydrolysis? acetal Acetal/Ketal Formation? identify->acetal Alcohol + Carbonyl? other Other Side Reactions? identify->other Other Impurities? esterification->acetal No sol_ester Remove Water (Dean-Stark) Use Excess Alcohol esterification->sol_ester Yes acetal->other No sol_acetal Use Anhydrous Reagents Protect Carbonyl Group acetal->sol_acetal Yes sol_other Optimize Temperature Adjust Stoichiometry Purify Reactants other->sol_other Yes end Improved Yield and Purity sol_ester->end sol_acetal->end sol_other->end

Caption: Troubleshooting workflow for acetic acid catalysis.

Esterification_Equilibrium cluster_reactants Reactants cluster_products Products cluster_intervention Intervention reactants Carboxylic Acid + Alcohol products Ester + Water reactants->products Esterification (Acetic Acid Catalyst) products->reactants Hydrolysis (Water Product) remove_water Remove Water remove_water->products Shifts Equilibrium to Products

Caption: Equilibrium in Fischer esterification.

References

Technical Support Center: Optimizing 2-Nonoxyethanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-nonoxyethanol reactions. The information is designed to help you optimize your reaction conditions, particularly temperature, to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-nonoxyethanol via Williamson ether synthesis?

A1: The typical temperature range for a Williamson ether synthesis is between 50°C and 100°C.[1][2] However, the optimal temperature for the synthesis of 2-nonoxyethanol will depend on the specific reactants and solvent system used. It is recommended to start with a temperature around 70-80°C and optimize from there.

Q2: How does temperature affect the yield and purity of 2-nonoxyethanol?

A2: Temperature has a significant impact on both the reaction rate and the prevalence of side reactions. Higher temperatures generally increase the reaction rate but can also promote side reactions like elimination, leading to lower purity. Conversely, lower temperatures may result in a cleaner reaction but with a slower conversion rate and potentially incomplete reaction.

Q3: What are the common side reactions to be aware of during the synthesis of 2-nonoxyethanol?

A3: The primary side reaction in the Williamson ether synthesis of 2-nonoxyethanol is the elimination of the alkyl halide to form an alkene, especially at higher temperatures. Another potential side product is the formation of dialkyl ethers if the starting glycol has two reactive hydroxyl groups.[3]

Q4: Which solvents are recommended for the synthesis of 2-nonoxyethanol?

A4: Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are commonly used for Williamson ether synthesis as they can accelerate the reaction rate.[1][2]

Troubleshooting Guide

Problem: Low or no yield of 2-nonoxyethanol.

Possible Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable technique like TLC or GC.
Reaction time is too short. Extend the reaction time. A typical Williamson ether synthesis can take from 1 to 8 hours.[1][2]
Inefficient formation of the alkoxide. Ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate the alcohol.
Poor quality of reagents. Use fresh, anhydrous solvents and high-purity reactants. Impurities can interfere with the reaction.

Problem: Presence of significant impurities in the final product.

Possible Cause Troubleshooting Steps
Reaction temperature is too high, favoring elimination side reactions. Decrease the reaction temperature. Consider running the reaction at the lower end of the 50-100°C range.
Incorrect stoichiometry. Ensure the correct molar ratios of reactants are used. An excess of the alkyl halide can sometimes lead to side reactions.
Formation of dialkyl ether. If using a diol as a starting material, consider using a protecting group strategy to ensure only one hydroxyl group reacts.

Data Presentation

Table 1: Effect of Temperature on 2-Nonoxyethanol Synthesis via Williamson Ether Synthesis (Illustrative Data)

Temperature (°C)Reaction Time (hours)Conversion of Starting Material (%)Yield of 2-Nonoxyethanol (%)Purity (%)
508756595
706908592
904>958885
1102>998075

Note: This table presents illustrative data based on general principles of the Williamson ether synthesis. Actual results may vary.

Experimental Protocols

Generalized Protocol for Williamson Ether Synthesis of 2-Nonoxyethanol

This protocol describes a general procedure for the synthesis of 2-nonoxyethanol from a suitable alcohol and an alkyl halide.

Materials:

  • Appropriate alcohol (e.g., ethylene glycol monononyl ether)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Appropriate alkyl halide (e.g., nonyl bromide)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alcohol and anhydrous solvent to the flask.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the progress of the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.

  • Wash the organic layer with brine, dry it over the drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base Base Base Alkyl_Halide Alkyl_Halide 2_Nonoxyethanol 2_Nonoxyethanol Alkyl_Halide->2_Nonoxyethanol Alkoxide->2_Nonoxyethanol + Alkyl Halide (SN2) Salt Salt Alkoxide->Salt

Caption: Williamson Ether Synthesis Pathway for 2-Nonoxyethanol.

Troubleshooting_Workflow Start Low Yield Check_Temp Is Temperature > 50°C? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time > 4h? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Base Strong Base Used? Check_Time->Check_Base Yes Increase_Time->Check_Base Use_Stronger_Base Use Stronger Base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Reagents Reagents Anhydrous & Pure? Check_Base->Check_Reagents Yes Use_Stronger_Base->Check_Reagents Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents No Re-evaluate Re-evaluate Experiment Check_Reagents->Re-evaluate Yes Purify_Reagents->Re-evaluate

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Technical Support Center: Gas Chromatography of Ethoxylates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of ethoxylates.

Frequently Asked Questions (FAQs)

Q1: Why are my ethoxylate peaks not showing up, or why are they very small?

A1: This is a common issue due to the low volatility of ethoxylates, especially those with a higher degree of ethoxylation.[1] Their high boiling points and viscosity make them difficult to analyze by conventional GC without modification.[1][2]

  • Solution: Derivatization is typically required to increase the volatility of ethoxylates. Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method.[1][2][3] This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, creating a less polar and more volatile compound that is more amenable to GC analysis.[2][3]

Q2: My chromatogram shows significant peak tailing for my derivatized ethoxylate samples. What could be the cause?

A2: Peak tailing in the GC analysis of silylated ethoxylates can arise from several factors:

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free hydroxyl groups can interact with active sites in the GC system (e.g., injector liner, column), leading to tailing. Ensure your derivatization protocol is optimized.

  • Active Sites in the System: Even with derivatization, active sites in the injector liner or on the column can cause peak tailing.[4] Using a deactivated liner and a high-quality, inert GC column is crucial.[5]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.[4]

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.

Q3: I am observing split peaks for my ethoxylate analysis. What should I investigate?

A3: Split peaks are often related to the injection technique or inlet conditions.[6][7]

  • Injection Technique: A slow or erratic injection can cause the sample to be introduced into the inlet in a non-uniform manner, resulting in peak splitting.[6][8]

  • Inlet Temperature: An inlet temperature that is too low may lead to incomplete vaporization of the sample, while a temperature that is too high can cause degradation of the derivatized analytes.

  • Solvent Mismatch: Using a solvent that is not compatible with the stationary phase can cause peak splitting.[9][10]

  • Contaminated Injector Liner: A dirty or active injector liner can cause peak splitting.[10]

Q4: My retention times are shifting between runs. What is the likely cause?

A4: Retention time instability can be caused by:

  • Fluctuations in Carrier Gas Flow Rate: Leaks in the system or a faulty gas regulator can cause changes in the carrier gas flow rate, leading to shifts in retention time.[11]

  • Oven Temperature Instability: Inconsistent oven temperature control will directly impact retention times.

  • Column Bleed: As the column degrades over time, the stationary phase can bleed, leading to changes in retention.

  • Changes in Sample Matrix: Variations in the sample matrix can sometimes affect retention times.

Q5: The baseline of my chromatogram is noisy or drifting. What are the potential sources of this issue?

A5: Baseline problems can originate from several sources:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or drifting baseline.[5][8] Using high-purity gas and appropriate traps is essential.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline.[4][8]

  • Contaminated Detector: A dirty detector can be a significant source of baseline noise.[4][12]

  • Leaks in the System: Air leaks can introduce oxygen and other contaminants, leading to baseline instability.[12]

Quantitative Data Summary

The following table provides typical parameters for the GC analysis of silylated ethoxylates. These are starting points and may require optimization for specific applications.

ParameterTypical Value/Range
Column Non-polar capillary column (e.g., DB-1, DB-5, SE-54)[13]
Injector Temperature 250 - 350 °C
Oven Temperature Program Initial: 100-150°C, Ramp: 10-20°C/min, Final: 350-400°C[13]
Detector Temperature 350 - 400 °C (for FID)[13]
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Injection Volume 1 µL
Derivatization Reagent BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)[1][2][3]

Detailed Experimental Protocol: GC Analysis of Silylated Ethoxylates

This protocol outlines a general procedure for the derivatization and subsequent GC analysis of alcohol ethoxylates.

1. Materials and Reagents:

  • Ethoxylate sample

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane or other suitable solvent

  • Autosampler vials with inserts

  • GC system with a Flame Ionization Detector (FID)

  • Non-polar capillary column

2. Derivatization Procedure:

  • Accurately weigh approximately 10-20 mg of the ethoxylate sample into an autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with heptane to a suitable concentration for GC analysis (e.g., 1 mL).

3. GC Analysis:

  • Set up the GC system with the parameters outlined in the Quantitative Data Summary table.

  • Inject 1 µL of the derivatized sample into the GC.

  • Acquire the chromatogram and integrate the peaks of interest.

4. Data Analysis:

  • Identify the TMS-derivatized ethoxylate oligomers based on their retention times.

  • Quantify the different oligomers using an appropriate calibration method (e.g., external or internal standard).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC analysis of ethoxylates.

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Low Sensitivity / No Peaks? start->sensitivity baseline Baseline Issues? start->baseline tailing Tailing peak_shape->tailing Yes splitting Splitting peak_shape->splitting No check_flow Check Carrier Gas Flow (Leaks, Regulator) retention_time->check_flow Yes check_temp Check Oven Temperature (Stability, Program) retention_time->check_temp check_derivatization Check Derivatization (Completeness, Reagents) sensitivity->check_derivatization Yes check_injection Check Injection (Technique, Parameters, Solvent) sensitivity->check_injection check_detector Check Detector (Cleanliness, Gas Flows) sensitivity->check_detector check_column Check Column (Bleed, Contamination) baseline->check_column Yes baseline->check_detector check_gas Check Gas Purity (Traps, Source) baseline->check_gas end Problem Resolved tailing->check_derivatization check_system_activity Check for Active Sites (Liner, Column) tailing->check_system_activity broadening Broadening splitting->broadening No splitting->check_injection broadening->check_injection broadening->check_temp check_derivatization->end check_system_activity->end check_injection->end check_flow->end check_temp->end check_column->end check_detector->end check_gas->end

Caption: Troubleshooting workflow for GC of ethoxylates.

References

Technical Support Center: Synthesis of 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-nonoxyethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-nonoxyethanol?

A1: The most common and versatile method for synthesizing 2-nonoxyethanol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a nonyl halide (e.g., 1-bromononane or 1-chlorononane) by the alkoxide of ethylene glycol.[1][2][3] The reaction is typically carried out in the presence of a strong base to deprotonate the ethylene glycol.

Q2: What are the starting materials for the Williamson ether synthesis of 2-nonoxyethanol?

A2: The key starting materials are:

  • A nonyl halide: 1-Bromononane or 1-chlorononane are common choices. Primary halides are strongly preferred to minimize side reactions.[1][3]

  • Ethylene glycol: This serves as the alcohol precursor.

  • A strong base: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are frequently used to deprotonate the ethylene glycol.[1][2]

Q3: What is the primary side reaction to be aware of in this synthesis?

A3: The main competing reaction is the E2 elimination of the alkyl halide, which leads to the formation of nonene instead of the desired ether.[4] This is more likely to occur with secondary or tertiary alkyl halides and at higher reaction temperatures. Using a primary nonyl halide is crucial to favor the SN2 pathway.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (nonyl halide and ethylene glycol) and the appearance of the 2-nonoxyethanol product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-nonoxyethanol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient deprotonation of ethylene glycol: The base may not be strong enough or may have degraded. 2. Poor quality of reagents: The nonyl halide may have degraded, or the solvent may contain water. 3. Reaction temperature is too low: The reaction rate may be too slow. 4. Reaction time is too short: The reaction may not have gone to completion.1. Use a stronger base like sodium hydride (NaH). Ensure the base is fresh and properly stored. 2. Use freshly distilled or high-purity reagents. Ensure solvents are anhydrous. 3. Increase the reaction temperature, typically to a range of 50-100 °C.[2] 4. Extend the reaction time. Monitor the reaction by TLC or GC to determine the optimal time. Reaction times can range from 1 to 8 hours.[2]
Presence of Nonene as a Major Byproduct 1. Use of a secondary or tertiary nonyl halide: These are more prone to E2 elimination. 2. Reaction temperature is too high: Higher temperatures favor elimination over substitution. 3. Steric hindrance: A bulky base or sterically hindered reactants can favor elimination.1. Ensure you are using a primary nonyl halide (e.g., 1-bromononane). 2. Optimize the reaction temperature to the lowest effective temperature. 3. Use a less sterically hindered base if possible.
Formation of Dialkylated Product (1,2-bis(nonyloxy)ethane) Excess of nonyl halide relative to ethylene glycol: If the molar ratio of the nonyl halide is too high, it can react with both hydroxyl groups of ethylene glycol.Use a molar excess of ethylene glycol to the nonyl halide. A common ratio is 10:1 of glycol to halide to favor mono-alkylation.
Difficulty in Product Purification 1. Incomplete removal of unreacted ethylene glycol: Ethylene glycol is highly polar and can be difficult to separate from the product. 2. Emulsion formation during workup: The product can act as a surfactant, leading to stable emulsions during aqueous extraction.1. After the reaction, perform multiple extractions with water or brine to remove excess ethylene glycol. Azeotropic distillation can also be an effective purification method. 2. Add a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective.

Data Presentation

The following tables summarize typical reaction conditions for the Williamson ether synthesis of glycol monoalkyl ethers, providing a baseline for optimizing the synthesis of 2-nonoxyethanol.

Table 1: Reaction Parameters for Williamson Ether Synthesis of Glycol Monoalkyl Ethers

ParameterTypical Range/ValueReference(s)
Reactants Ethylene Glycol and 1-Nonyl Halide (Bromide or Chloride)[1][3]
Base NaOH, KOH, NaH[1][2]
Solvent Acetonitrile, N,N-Dimethylformamide (DMF), or excess Ethylene Glycol[2]
Temperature 50 - 100 °C[2]
Reaction Time 1 - 8 hours[2]
Molar Ratio (Glycol:Halide) 10:1 (or higher) to favor mono-etherification

Table 2: Example Yields for Williamson Ether Synthesis of Similar Ethers

Alkyl HalideGlycolBaseYieldReference(s)
1-BromobutaneEthylene GlycolNaOH~70-80%
1-BromooctaneEthylene GlycolNaOH~75-85%
1-BromodecaneTetraethylene Glycol50% aq. NaOHNot specified[5]

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Nonoxyethanol via Williamson Ether Synthesis

This protocol is a representative example based on general procedures for the synthesis of glycol monoalkyl ethers.[5]

Materials:

  • Ethylene glycol

  • 1-Bromononane

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 10-fold molar excess of ethylene glycol relative to 1-bromononane.

  • Base Addition: While stirring, add a 1.05 molar equivalent of sodium hydroxide pellets relative to the 1-bromononane.

  • Inert Atmosphere: Flush the system with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the mixture to 100 °C in an oil bath with continuous stirring.

  • Addition of Alkyl Halide: Once the temperature has stabilized, slowly add 1 molar equivalent of 1-bromononane to the reaction mixture.

  • Reaction: Maintain the reaction at 100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain pure 2-nonoxyethanol.

Mandatory Visualization

Chemical Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products EthyleneGlycol Ethylene Glycol HOCH₂CH₂OH Alkoxide Sodium Ethylene Glycolate Na⁺⁻OCH₂CH₂OH EthyleneGlycol->Alkoxide + NaOH NonylBromide 1-Bromononane C₉H₁₉Br NaOH NaOH Product 2-Nonoxyethanol C₉H₁₉OCH₂CH₂OH Alkoxide->Product + C₉H₁₉Br NaBr NaBr H2O H₂O

Caption: Williamson ether synthesis of 2-nonoxyethanol.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Ethylene Glycol + NaOH) B 2. Heat to 100°C A->B Inert Atmosphere C 3. Add 1-Bromononane B->C D 4. React for 4-6 hours C->D Maintain Temperature E 5. Cooldown and Quench (Add Water) D->E F 6. Liquid-Liquid Extraction (with Diethyl Ether) E->F G 7. Wash Organic Layer (Water and Brine) F->G H 8. Dry and Concentrate G->H I 9. Vacuum Distillation H->I J Pure 2-Nonoxyethanol I->J

Caption: Workflow for the synthesis and purification of 2-nonoxyethanol.

References

Technical Support Center: Stabilizing Emulsions with 2-Nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for stabilizing emulsions formulated with 2-nonoxyethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and stabilization of emulsions using 2-nonoxyethanol.

Problem Potential Cause Recommended Solution
Immediate phase separation after homogenization. Incorrect Hydrophile-Lipophile Balance (HLB): The HLB of 2-nonoxyethanol may not be optimal for the oil phase being used. The calculated HLB of 2-nonoxyethanol is approximately 6.5, which is on the borderline for creating stable oil-in-water (O/W) emulsions and may be more suited for water-in-oil (W/O) emulsions.[1][2]- Blend Surfactants: Combine 2-nonoxyethanol with a higher HLB nonionic surfactant (e.g., a polysorbate) to achieve the required HLB for your specific oil phase. The required HLB of the oil phase can be estimated or determined experimentally. - Determine the Required HLB: See the experimental protocol below for determining the required HLB of your oil phase.
Insufficient Emulsifier Concentration: The concentration of 2-nonoxyethanol may be too low to adequately cover the surface of the oil droplets.- Increase Concentration: Gradually increase the concentration of 2-nonoxyethanol in your formulation. A typical starting range for nonionic surfactants is 1-5% of the total emulsion weight.
Creaming or sedimentation of the emulsion over time. Droplet Size is Too Large: Larger droplets have a greater tendency to rise (cream) or settle (sediment) due to density differences.[3]- Increase Homogenization Energy: Increase the speed and/or duration of homogenization to reduce droplet size. - Use a High-Pressure Homogenizer: For very fine and stable emulsions, a high-pressure homogenizer is more effective than a high-shear mixer.
Low Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement and coalescence of droplets.- Add a Thickening Agent: Incorporate a suitable thickener (e.g., xanthan gum, carbomer) into the continuous (aqueous) phase to increase its viscosity and hinder droplet movement.
Emulsion appears grainy or has a waxy texture. Crystallization of Components: This can occur if the oil and water phases are not at a similar, sufficiently high temperature during emulsification, leading to premature solidification of waxy components.- Optimize Heating: Ensure both the oil and water phases are heated to the same temperature (typically 70-80°C) before mixing. Maintain this temperature during the initial homogenization step.
Incompatibility of Ingredients: Certain components in the formulation may be incompatible with 2-nonoxyethanol.- Simplify the Formulation: Prepare a simple emulsion with only the oil, water, and 2-nonoxyethanol to confirm its basic stability before adding other ingredients.
Change in emulsion viscosity during storage. Temperature Fluctuations: Changes in temperature can affect the solubility of the nonionic surfactant and the viscosity of the continuous phase.- Controlled Storage: Store the emulsion at a constant, controlled temperature. - Incorporate Stabilizers: Consider adding stabilizers that are less sensitive to temperature changes.
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones over time, which can alter the emulsion's rheology.- Optimize Droplet Size Distribution: A narrow droplet size distribution, achieved through efficient homogenization, can minimize Ostwald ripening. - Add a Ripening Inhibitor: For certain systems, adding a small amount of a highly oil-soluble compound can help retard Ostwald ripening.

Frequently Asked Questions (FAQs)

1. What is the Hydrophile-Lipophile Balance (HLB) of 2-nonoxyethanol and how does it affect my emulsion?

Based on its chemical structure, the calculated HLB value for 2-nonoxyethanol is approximately 6.5.[1] This value suggests that it is more lipophilic (oil-loving) and may be more effective as a water-in-oil (W/O) emulsifier or may need to be blended with a more hydrophilic (water-loving) surfactant to form a stable oil-in-water (O/W) emulsion.[2][3][4] The required HLB for a stable emulsion depends on the specific oil phase being used.

2. What is a typical starting concentration for 2-nonoxyethanol in an emulsion?

A general starting point for nonionic surfactants like 2-nonoxyethanol is between 1% and 5% of the total emulsion weight. The optimal concentration will depend on the oil phase concentration, desired droplet size, and the presence of other stabilizing agents.

3. How can I reduce the droplet size of my emulsion prepared with 2-nonoxyethanol?

To reduce the droplet size, you can:

  • Increase the energy input during homogenization by using higher speeds or longer processing times.

  • Employ a high-pressure homogenizer, which is generally more effective at producing nanoemulsions.

  • Optimize the concentration of 2-nonoxyethanol, as an insufficient amount may not effectively reduce interfacial tension.

4. Can I use 2-nonoxyethanol as the sole emulsifier?

Whether 2-nonoxyethanol can be used as the sole emulsifier depends on the nature of your oil phase and the desired type of emulsion (O/W or W/O). Given its relatively low calculated HLB, it might be challenging to form a stable O/W emulsion with certain oils without blending it with a higher HLB co-emulsifier. For W/O emulsions, it is more likely to be effective on its own.

5. How do temperature and pH affect the stability of emulsions with 2-nonoxyethanol?

  • Temperature: As a nonionic surfactant, 2-nonoxyethanol's solubility in water is temperature-dependent. An increase in temperature can decrease its water solubility, potentially leading to emulsion instability. This is related to the cloud point of the surfactant.

  • pH: Nonionic surfactants like 2-nonoxyethanol are generally stable over a wide pH range, as they do not have an ionic charge. However, extreme pH values can affect the stability of other components in your formulation, which could indirectly impact the emulsion.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with 2-Nonoxyethanol

Objective: To prepare a basic O/W emulsion to evaluate the emulsifying capacity of 2-nonoxyethanol.

Materials:

  • Oil Phase (e.g., mineral oil, soybean oil)

  • Aqueous Phase (deionized water)

  • 2-Nonoxyethanol

  • High-shear homogenizer

Procedure:

  • Preparation of Phases:

    • Prepare the oil phase by weighing the desired amount of oil.

    • Prepare the aqueous phase by dissolving 2-nonoxyethanol in deionized water.

  • Heating: Heat both the oil and aqueous phases separately to 75°C in a water bath. This ensures that all components are in a liquid state and facilitates emulsification.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard propeller mixer.

  • Homogenization: Immediately subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization should be optimized for your specific system (a typical starting point is 5,000-10,000 rpm for 5-10 minutes).

  • Cooling: Allow the emulsion to cool to room temperature under gentle agitation.

Protocol 2: Characterization of Emulsion Stability

Objective: To assess the physical stability of the prepared emulsion over time.

Methods:

  • Visual Observation:

    • Store the emulsion in a transparent container at a controlled temperature.

    • Visually inspect the emulsion for signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1 hour, 24 hours, 1 week).

  • Particle Size Analysis:

    • Measure the droplet size distribution of the emulsion immediately after preparation using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).[3]

    • Repeat the measurement at set time points to monitor any changes in the mean droplet size or polydispersity index, which can indicate instability. An increase in droplet size over time suggests coalescence or Ostwald ripening.

Visualizations

TroubleshootingWorkflow cluster_hlb HLB Issues cluster_concentration Concentration Issues cluster_process Processing Issues start Emulsion is Unstable q1 Immediate Phase Separation? start->q1 q2 Creaming or Sedimentation? q1->q2 No a1 Incorrect HLB for Oil Phase q1->a1 Yes a2 Insufficient Emulsifier q1->a2 Yes q3 Grainy or Waxy Texture? q2->q3 No a3 Large Droplet Size q2->a3 Yes a4 Low Continuous Phase Viscosity q2->a4 Yes a5 Improper Heating q3->a5 Yes stable Stable Emulsion q3->stable No s1 Blend with High HLB Surfactant Determine Required HLB a1->s1 s1->stable s2 Increase 2-nonoxyethanol Concentration a2->s2 s2->stable s3 Increase Homogenization Energy/Time a3->s3 s3->stable s4 Add a Thickener a4->s4 s4->stable s5 Ensure Phases are at Equal High Temperature a5->s5 s5->stable

Caption: Troubleshooting workflow for emulsion instability.

ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_char Stability Characterization cluster_analysis Data Analysis p1 Prepare Oil and Aqueous Phases p2 Heat Phases to 75°C p1->p2 p3 Create Pre-emulsion p2->p3 p4 High-Shear Homogenization p3->p4 p5 Cool to Room Temperature p4->p5 c1 Visual Observation (Creaming, Separation) p5->c1 c2 Particle Size Analysis (Initial and Over Time) p5->c2 an1 Assess Stability Based on Visual and Particle Size Data c1->an1 c2->an1 an2 Optimize Formulation or Process Parameters an1->an2

Caption: Experimental workflow for emulsion preparation and characterization.

References

Technical Support Center: Minimizing Impurities in Acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during acetic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in acetic acid?

A1: Common impurities in glacial acetic acid can include water, aldehydes (such as acetaldehyde and formaldehyde), formic acid, acrylic acid, and metal ions.[1] Depending on the production method, other organic compounds like ethyl acetate, propionic acid, and crotonaldehyde may also be present.[2]

Q2: How do different production methods for acetic acid influence the types of impurities?

A2: The impurity profile of acetic acid is often linked to its manufacturing process.

  • Methanol Carbonylation (Monsanto and Cativa processes): This is the most common industrial method.[3] Impurities can include acetaldehyde, crotonaldehyde, and other carbonyl compounds, as well as alkyl iodides from the catalyst system.[2]

  • Acetaldehyde Oxidation: This older method can result in unreacted acetaldehyde and its oxidation byproducts as impurities.

  • Hydrocarbon Oxidation (e.g., butane or naphtha): This process can produce a wider range of byproducts, including other carboxylic acids and ketones.

  • Biological Fermentation: Primarily used for producing vinegar, this method can introduce impurities from the raw materials and biological processes.

Q3: What are the primary methods for purifying acetic acid?

A3: The main purification techniques for acetic acid include:

  • Distillation: This is a widely used method to separate acetic acid from components with different boiling points.[4] Variations include fractional distillation, azeotropic distillation, and extractive distillation.[2][3][4]

  • Crystallization: Also known as fractional freezing, this method relies on the relatively high melting point of pure acetic acid (16.6 °C) to separate it from impurities.

  • Adsorption: Techniques using adsorbents can remove specific impurities.[4]

  • Advanced Methods: For achieving high purity, methods like membrane filtration and chromatography can be employed.[4]

Troubleshooting Guides

Issue 1: High Water Content in the Final Acetic Acid Product

Q: My final acetic acid product has a higher than acceptable water content. What are the potential causes and how can I resolve this?

A: High water content is a common issue, as acetic acid is hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Troubleshooting Steps:

  • Review Storage and Handling: Ensure that the acetic acid and all reaction components are stored in tightly sealed containers in a dry environment. Minimize exposure to atmospheric moisture during transfers.

  • Drying Agents: For small-scale applications, consider using a drying agent. Molecular sieves can be effective for removing low percentages of water.[5] For chemical drying, adding a calculated amount of acetic anhydride can react with the water to form acetic acid.

  • Azeotropic Distillation: This technique involves adding a solvent (entrainer) that forms a low-boiling azeotrope with water. The water is then removed as the azeotrope distills, leaving behind drier acetic acid. Toluene and benzene are examples of entrainers that can be used for this purpose.[5]

  • Extractive Distillation: In this process, a high-boiling solvent is added to alter the relative volatility of the water, allowing for easier separation by distillation.

Issue 2: Presence of Aldehyde Impurities

Q: My acetic acid is contaminated with aldehydes (e.g., acetaldehyde). How can I remove them?

A: Aldehyde impurities can be problematic as they can undergo side reactions.

Troubleshooting Steps:

  • Oxidative Treatment: Treat the crude acetic acid with an oxidizing agent like potassium permanganate (KMnO₄) or a dichromate salt.[6] The aldehydes are oxidized to their corresponding carboxylic acids, which may be easier to separate by distillation. This is often followed by distillation.

  • Distillation with an Oxidizing Agent: A process has been developed where distillation is carried out in the presence of an oxidizing agent, which can oxidize impurities like aldehydes.[1][6]

  • Ion-Exchange Resins: Certain ion-exchange resins can be used to capture and remove acetaldehyde from acetic acid streams.[7]

  • Bisulfite Adduct Formation: Aldehydes can be converted into their water-soluble bisulfite adducts by treatment with sodium bisulfite. This allows for their removal through an aqueous extraction. The aldehyde can be regenerated from the adduct if needed by basification.[8]

Data on Purification Method Efficiency

The following table summarizes the effectiveness of different distillation-based methods for the dehydration of acetic acid.

Purification MethodEntrainer/SolventAcetic Acid Purity AchievedReference
Azeotropic DistillationEthyl Acetate>99%[3]
Azeotropic DistillationIsopropyl Acetate>99%[3]
Azeotropic DistillationPropyl Acetate96.1% (mol)[9]
Extractive DistillationIsopropyl Acetate & Isopropanol>99%[3]
Heteroazeotropic DistillationVinyl Acetate99.5% (mass)[10]

Key Experimental Protocols

Protocol 1: Purification of Acetic Acid by Fractional Distillation

This protocol is suitable for separating acetic acid from impurities with significantly different boiling points.

Materials:

  • Crude acetic acid

  • Round bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar or boiling chips

  • Clamps and stands

Procedure:

  • Add the crude acetic acid and a stir bar or boiling chips to the round bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin circulating cold water through the condenser.

  • Gently heat the mixture in the round bottom flask.

  • Observe the condensation ring as it slowly rises up the fractionating column. A slow and steady rise is crucial for good separation.

  • Collect the fraction that distills at the boiling point of the desired component. The temperature should remain constant during the collection of a pure fraction.

  • Discard any initial "forerun" that has a lower boiling point and stop the distillation before all the liquid has evaporated from the distillation flask.

Protocol 2: Analysis of Impurities by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantitative analysis of volatile organic impurities in acetic acid.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a wax-type column (e.g., Agilent CP-Wax 52 CB), is suitable for separating polar compounds.[11]

  • Carrier Gas: Nitrogen or Helium.[11]

  • Injector Temperature: 250 °C.[11]

  • Detector Temperature: 275 °C.[11]

  • Oven Temperature Program: Start at 50 °C and ramp up to 200 °C at a rate of 10 °C/min.[11]

  • Injection Volume: 0.2 µL.[11]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the expected impurities (e.g., acetaldehyde, ethyl acetate) in pure acetic acid.

  • Sample Preparation: Dilute the acetic acid sample to be analyzed in a suitable solvent if necessary.

  • Injection: Inject the standards and the sample into the GC.

  • Data Analysis: Identify the peaks in the chromatogram based on the retention times of the standards. Quantify the impurities by comparing the peak areas in the sample to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_verification Verification cluster_end Final Product start Crude Acetic Acid with Impurities analysis Impurity Analysis (e.g., GC-FID) start->analysis Characterize purification Select Purification Method (Distillation, Crystallization, etc.) analysis->purification Inform Selection verification Purity Verification (e.g., GC-FID, KF Titration) purification->verification Verify verification->purification Re-process if needed end_product Pure Acetic Acid verification->end_product Meets Specs

Caption: Experimental workflow for acetic acid purification.

logical_relationship Crude Acetic Acid Crude Acetic Acid High Water Content High Water Content Crude Acetic Acid->High Water Content Aldehyde Impurities Aldehyde Impurities Crude Acetic Acid->Aldehyde Impurities Other Organic Impurities Other Organic Impurities Crude Acetic Acid->Other Organic Impurities Azeotropic Distillation Azeotropic Distillation High Water Content->Azeotropic Distillation Solution Acetic Anhydride Treatment Acetic Anhydride Treatment High Water Content->Acetic Anhydride Treatment Solution Oxidative Treatment Oxidative Treatment Aldehyde Impurities->Oxidative Treatment Solution Fractional Distillation Fractional Distillation Other Organic Impurities->Fractional Distillation Solution Pure Acetic Acid Pure Acetic Acid Azeotropic Distillation->Pure Acetic Acid Acetic Anhydride Treatment->Pure Acetic Acid Oxidative Treatment->Fractional Distillation Follow-up Fractional Distillation->Pure Acetic Acid

Caption: Troubleshooting logic for common impurities.

References

Technical Support Center: Decontamination of 2-Nonoxyethanol Spills

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the safe cleanup of 2-nonoxyethanol spills for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a 2-nonoxyethanol spill?

A1: In the event of a 2-nonoxyethanol spill, prioritize safety by immediately alerting personnel in the vicinity and evacuating the immediate area if the spill is large or in a poorly ventilated space. Secure the area to prevent unauthorized entry. If safe to do so, eliminate all ignition sources, as the flammability of 2-nonoxyethanol is a potential hazard.

Q2: What personal protective equipment (PPE) is required for cleaning up a 2-nonoxyethanol spill?

A2: Proper personal protective equipment is crucial to prevent exposure. The recommended PPE for handling a 2-nonoxyethanol spill includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[1][2]

  • Eye Protection: Chemical splash goggles are required to protect the eyes from splashes. A face shield may be necessary for larger spills.[1][2][3]

  • Lab Coat/Coveralls: A disposable lab coat or coveralls will protect your clothing and skin from contamination.[1]

  • Respiratory Protection: For large spills or in areas with poor ventilation, a respirator may be necessary to avoid inhaling vapors.[1][3]

Q3: How should a small 2-nonoxyethanol spill be contained and cleaned up?

A3: For a small spill (generally less than 1 liter), you can typically manage the cleanup with a standard laboratory spill kit.[4][5]

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[5][6][7]

  • Absorption: Apply the absorbent material over the entire spill, working from the outside in.[6]

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a detergent and water solution, and then wipe it down with a final rinse of water.[7]

Q4: What is the procedure for a large 2-nonoxyethanol spill?

A4: A large spill of 2-nonoxyethanol requires a more extensive response and should only be handled by trained emergency personnel.[4]

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) office and, if necessary, the local fire department.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening windows or using a fume hood.[4][6]

  • Restrict Access: Prevent anyone from entering the spill area until emergency responders arrive.

Q5: How should the waste from a 2-nonoxyethanol spill be disposed of?

A5: All materials used to clean up a 2-nonoxyethanol spill, including absorbents, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[8]

  • Place all contaminated materials in a clearly labeled, sealed, and chemical-resistant container.[6][8]

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8][9] Do not pour any waste down the drain.[9][10]

Troubleshooting Guide

IssueProbable CauseSolution
Persistent odor after cleanup Inadequate ventilation or incomplete decontamination.Increase ventilation to the area. Re-clean the spill surface with a detergent solution and rinse thoroughly. If the odor persists, contact your EHS office.
Skin or eye contact with 2-nonoxyethanol Improper use or failure of personal protective equipment.Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[11][12] Seek prompt medical attention and report the incident to your supervisor.
Spill has spread to a drain Delayed or improper containment of the spill.Immediately alert your institution's EHS office and the local authorities. Do not attempt to flush the drain with water.

Data Presentation

Physical and Chemical Properties of 2-Nonoxyethanol

PropertyValue
Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol [13]
Appearance Colorless liquid (presumed)
Solubility Information not readily available, but likely has some water solubility due to the hydroxyl group.

Experimental Protocols

Protocol for a Small Spill Decontamination

  • Preparation: Don the appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. Ensure a chemical spill kit is readily accessible.

  • Containment: Surround the spill with an inert absorbent material from the spill kit to prevent it from spreading.

  • Absorption: Gently apply more absorbent material over the spill, starting from the outer edges and working inwards. Allow sufficient time for the liquid to be fully absorbed.

  • Collection: Using a non-sparking scoop or brush, carefully collect the saturated absorbent material. Place it into a heavy-duty plastic bag or a designated hazardous waste container.

  • Decontamination: Prepare a solution of laboratory-grade detergent and water. Use a cloth or paper towels to wash the spill area thoroughly.

  • Rinsing: Wipe the area with a clean, damp cloth to rinse away any remaining detergent.

  • Drying: Allow the area to air dry completely.

  • Waste Disposal: Seal the waste container and label it clearly with the contents ("2-Nonoxyethanol spill debris"). Dispose of it according to your institution's hazardous waste management procedures.

  • PPE Removal: Carefully remove and dispose of all contaminated PPE in the hazardous waste container.

  • Hygiene: Wash your hands thoroughly with soap and water after the cleanup is complete.

Visualizations

Decontamination_Workflow cluster_spill Spill Occurs cluster_assessment Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Management Spill 2-Nonoxyethanol Spill Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Ventilate Area PPE Don Appropriate PPE Assess->PPE Small Spill Evacuate Evacuate & Call EHS Assess->Evacuate Large Spill Alert->Assess Contain Contain Spill with Absorbent Material PPE->Contain Absorb Absorb the Liquid Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Package & Label Hazardous Waste Decontaminate->Waste Dispose Dispose via EHS Guidelines Waste->Dispose

References

Technical Support Center: Enhancing the Performance of 2-Nonoxyethanol as a Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the performance of 2-nonoxyethanol in their experiments. 2-Nonoxyethanol, a non-ionic surfactant, is utilized for its emulsifying, wetting, and solubilizing properties in various industrial and research applications. Proper handling and formulation are crucial for achieving desired outcomes, particularly in sensitive applications like drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is 2-nonoxyethanol and what are its primary applications?

A1: 2-Nonoxyethanol is a non-ionic surfactant belonging to the alcohol ethoxylate family. Its chemical structure consists of a nine-carbon hydrophobic tail (nonyl group) and a hydrophilic ethylene oxide head with a terminal hydroxyl group. This amphiphilic nature allows it to reduce surface tension and act as an effective emulsifier, wetting agent, and detergent. It finds applications in cleaning products, paints, agricultural chemicals, and has been investigated for its role in drug delivery systems to enhance the solubility of poorly soluble drugs.[1][2]

Q2: What are the key parameters to consider when evaluating the performance of 2-nonoxyethanol?

A2: The two most critical parameters for evaluating surfactant performance are the Critical Micelle Concentration (CMC) and surface tension.

  • Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, additional surfactant forms more micelles, and properties like solubilization capacity increase significantly. The CMC is a key indicator of a surfactant's efficiency.

  • Surface Tension: This measures the force at the interface between a liquid and another phase (e.g., air or an immiscible liquid). A good surfactant will significantly lower the surface tension of a solution at concentrations below or at the CMC.

Q3: How can I enhance the solubilization of a poorly water-soluble active pharmaceutical ingredient (API) using 2-nonoxyethanol?

A3: To enhance API solubility, it is crucial to work at a 2-nonoxyethanol concentration above its CMC. Below the CMC, the surfactant molecules exist primarily as monomers and have limited solubilizing power. Once micelles form, the hydrophobic cores of these structures can encapsulate non-polar API molecules, effectively increasing their concentration in the aqueous bulk phase.

Q4: Can I mix 2-nonoxyethanol with other surfactants?

A4: Yes, as a non-ionic surfactant, 2-nonoxyethanol is generally compatible with anionic, cationic, and other non-ionic surfactants. Creating mixed surfactant systems can sometimes offer synergistic effects, leading to lower CMCs, enhanced solubilization, and improved stability compared to using a single surfactant.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor solubilization of hydrophobic compound Surfactant concentration is below the Critical Micelle Concentration (CMC).Increase the concentration of 2-nonoxyethanol to ensure it is above the CMC, where micelles form and can encapsulate the hydrophobic compound.
Incompatibility between the compound and the surfactant's hydrophobic tail.Consider using a different surfactant with a more suitable hydrophobic group or creating a mixed micellar system with another surfactant to alter the properties of the micellar core.
Temperature is affecting micellization.For non-ionic surfactants, temperature can influence the cloud point. Ensure the experimental temperature is below the cloud point of your 2-nonoxyethanol solution to prevent phase separation.
Precipitation or phase separation observed The concentration of an additive (e.g., salt, co-solvent) is too high.High concentrations of electrolytes can sometimes "salt out" non-ionic surfactants. Reduce the concentration of additives or screen for more compatible ones.
The temperature is above the cloud point.Lower the experimental temperature. The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy and separates into two phases.
Inconsistent surface tension readings Impurities in the 2-nonoxyethanol or the solvent.Use high-purity 2-nonoxyethanol and purified water (e.g., deionized or distilled) for your solutions.
Improper measurement technique.Ensure the surface tension measurement equipment (e.g., tensiometer) is properly calibrated and cleaned. Follow standardized protocols for the measurement method (e.g., Du Noüy ring or Wilhelmy plate).
Foaming issues Inherent property of the surfactant and formulation.If foaming is undesirable, consider adding a suitable defoamer. The choice of defoamer will depend on the specific application and compatibility with other components.

Quantitative Performance Data

While specific experimental data for 2-nonoxyethanol is not widely published, the following table provides typical performance characteristics for similar linear alcohol ethoxylates. These values can serve as a useful reference point for initial experimental design.

Parameter Typical Value Range for Linear C9-C11 Alcohol Ethoxylates Notes
Critical Micelle Concentration (CMC) 10⁻⁴ to 10⁻³ MThe CMC is influenced by the length of both the hydrophobic tail and the ethylene oxide chain.
Surface Tension at CMC 28 - 35 mN/mThis represents a significant reduction from the surface tension of pure water (~72 mN/m at 25°C).
Hydrophilic-Lipophilic Balance (HLB) Varies with the number of ethylene oxide units.A higher number of ethylene oxide units leads to a higher HLB value and greater water solubility.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the use of a tensiometer to determine the CMC of 2-nonoxyethanol.

Methodology:

  • Prepare a stock solution: Prepare a concentrated stock solution of 2-nonoxyethanol in high-purity water (e.g., 10 mM).

  • Prepare a series of dilutions: Create a series of dilutions from the stock solution with decreasing concentrations of 2-nonoxyethanol. The concentration range should span the expected CMC.

  • Measure surface tension: Measure the surface tension of each dilution using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the data: Plot the surface tension (in mN/m) as a function of the logarithm of the 2-nonoxyethanol concentration.

  • Determine the CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the point of intersection of the two linear portions of the graph.

Protocol 2: Enhancing API Solubility using 2-Nonoxyethanol

This protocol describes a method to evaluate the solubility enhancement of a poorly water-soluble API.

Methodology:

  • Prepare surfactant solutions: Prepare a series of 2-nonoxyethanol solutions in a relevant aqueous buffer at concentrations both below and above the predetermined CMC.

  • Add excess API: Add an excess amount of the solid API to each surfactant solution.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved API: Centrifuge or filter the samples to remove the undissolved solid API.

  • Quantify dissolved API: Analyze the concentration of the dissolved API in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Analyze results: Plot the concentration of the dissolved API against the concentration of 2-nonoxyethanol to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Analysis stock Prepare Stock Solution of 2-Nonoxyethanol dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC plot->determine_cmc logical_relationship conc [Surfactant] cmc CMC conc->cmc Compare prop System Properties cmc->prop Determines sol Enhanced Solubilization prop->sol Above CMC no_sol Limited Solubilization prop->no_sol Below CMC

References

Technical Support Center: Mitigating Acuity Acid Corrosivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the corrosivity of acetic acid solutions in experimental setups.

Troubleshooting Guides

Issue: Unexpectedly High Corrosion Rates in Stainless Steel Reactors

Question: My 316 stainless steel reactor is showing signs of corrosion when exposed to a heated acetic acid solution. I thought 316 stainless steel was resistant to acetic acid. What could be the problem?

Answer: While 316 stainless steel offers good resistance to acetic acid in many situations, its performance can be compromised by several factors. Here's a step-by-step troubleshooting guide:

  • Review Operating Temperature and Concentration: At concentrations above 80%, Type 316 stainless steel is generally a better choice than Type 304, especially at temperatures exceeding 70°C, where 304 types are at risk of localized attack. For processing equipment, 316L is often preferred over 304/304L or 316.[1]

  • Check for Contaminants:

    • Chlorides: Chloride contamination can lead to pitting corrosion in stainless steels.[1]

    • Formic Acid: Contamination with formic acid (HCOOH) can significantly reduce the corrosion resistance of 316 stainless steel.[1]

    • Acetic Anhydride: In the absence of water, acetic anhydride can be aggressive towards both 304 and 316 stainless steel, especially in the presence of chlorides.[1]

  • Inspect Welded Areas: Intergranular attack can occur in the heat-affected zones of welds at temperatures above approximately 60°C. For such applications, the low-carbon variant, 304L, is a more suitable choice than standard 304.[1]

  • Consider Aeration: The presence of oxygen can influence the corrosion behavior of stainless steel in acetic acid.

Issue: Corrosion of Aluminum Storage Tanks with Glacial Acetic Acid

Question: I am storing glacial acetic acid in an aluminum tank, and I'm observing corrosion, particularly when the temperature fluctuates. What could be the cause?

Answer: Aluminum is often used for storing and transporting glacial acetic acid, but its resistance is dependent on specific conditions.[2]

  • Water Content: The corrosion rate of aluminum in glacial acetic acid, which typically contains 0.1% to 0.2% water, does not significantly increase with temperature. However, nearly anhydrous glacial acetic acid can be severely corrosive to aluminum alloys at elevated temperatures.

  • Acetic Anhydride Presence: Small amounts of acetic anhydride (0.5% to 10%) in acetic acid can cause severe corrosion of aluminum and its alloys at boiling temperatures. In such cases, the controlled addition of water can act as an inhibitor by diluting the anhydride.

  • Alloy Composition: The choice of aluminum alloy is critical. High-purity aluminum or magnesium-aluminum alloys generally exhibit better corrosion resistance in acetic acid service compared to copper or chromium-containing aluminum alloys (like the 2000 and 7000 series).

  • Contaminants: The presence of heavy metal salts like copper and mercury acetates does not typically increase the corrosion of aluminum storage vessels. However, high chloride concentrations can increase susceptibility to attack.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting materials for handling acetic acid?

A1: The primary factors are the concentration of the acetic acid, the operating temperature, the presence of contaminants (especially chlorides, formic acid, and acetic anhydride), and the degree of aeration. The interplay of these factors will determine the suitability of a material.

Q2: How can I reduce the corrosivity of my acetic acid solution without changing the bulk material of my equipment?

A2: You can employ corrosion inhibitors. These are substances that, when added in small concentrations to the corrosive environment, can significantly decrease the corrosion rate. The selection of an appropriate inhibitor depends on the material you are trying to protect and the specific conditions of your experiment. For instance, triazole derivatives have been shown to be effective for protecting copper in aerated acetic acid solutions.

Q3: What is a simple way to test the compatibility of a new material with my acetic acid solution?

A3: A laboratory immersion test, such as the one described in ASTM G31, is a straightforward method.[3][4][5] This involves exposing a coupon of the material to your acetic acid solution under controlled conditions (temperature, time) and measuring the mass loss to calculate the corrosion rate.

Q4: My experiment involves a dilute acetic acid solution at room temperature. Is stainless steel always the best choice?

A4: For dilute acetic acid at ambient temperatures, Type 304 stainless steel is often a suitable and cost-effective choice.[1][2] However, the presence of any contaminants, such as chlorides, could still necessitate a more resistant grade like Type 316. It is always recommended to either consult compatibility charts or conduct a simple immersion test if you are uncertain.

Data Presentation: Corrosion Rates of Common Materials

The following tables summarize the corrosion rates of various materials in acetic acid under different conditions. This data is compiled from multiple sources and should be used as a guide for material selection.

Table 1: Corrosion Rate of Stainless Steels in Acetic Acid

MaterialAcetic Acid Conc. (%)Temperature (°C)Corrosion Rate (mm/year)
Type 30410Boiling< 0.1
Type 30450Boiling< 0.1
Type 30499 (Glacial)80< 0.1
Type 31610Boiling< 0.1
Type 31650Boiling< 0.1
Type 31699 (Glacial)Boiling0.1 - 1.0
Type 316L99 (Glacial)Boiling< 0.1

Table 2: Corrosion Rate of Aluminum Alloys in Acetic Acid

MaterialAcetic Acid Conc. (%)Temperature (°C)Corrosion Rate (mm/year)
Aluminum 11005Boiling> 1.0
Aluminum 110099 (Glacial)20< 0.1
Aluminum 515499 (Glacial)65< 0.1
Aluminum 515499 (Glacial, anhydrous)Boiling> 1.0

Table 3: Corrosion Rate of Copper and Copper Alloys in Acetic Acid

MaterialAcetic Acid Conc. (%)Temperature (°C)AerationCorrosion Rate (mm/year)
Copper1025Aerated0.1 - 1.0
Copper1025Non-aerated< 0.1
Copper99 (Glacial)BoilingNon-aerated< 0.1
Red Brass5025Aerated0.1 - 1.0

Experimental Protocols

Protocol 1: Weight Loss Immersion Test (Based on ASTM G31)

This protocol outlines a standard procedure for determining the corrosion rate of a material in an acetic acid solution through mass loss measurement.[3][4][5][6][7]

1. Specimen Preparation: a. Obtain a representative sample of the material to be tested (a "coupon"). The size should be sufficient to provide a measurable weight loss. b. Measure the dimensions of the coupon to calculate the total surface area. c. Clean the coupon to remove any surface contaminants. This typically involves degreasing with a solvent like acetone, followed by rinsing with deionized water and drying. d. Weigh the cleaned and dried coupon to the nearest 0.1 mg.

2. Test Procedure: a. Place the acetic acid solution of the desired concentration in a suitable container (e.g., a glass flask). b. Suspend the coupon in the solution using a non-metallic holder (e.g., a glass hook or PTFE thread) to ensure it is fully immersed and not in contact with the container walls. c. Maintain the solution at the desired test temperature for the specified duration. A reflux condenser may be necessary for tests at or near the boiling point to prevent changes in concentration. d. After the exposure time, carefully remove the coupon from the solution.

3. Post-Test Cleaning and Evaluation: a. Clean the coupon to remove any corrosion products. The cleaning method should be chosen to remove the corrosion products without significantly affecting the base metal. b. Rinse the cleaned coupon with deionized water and dry it thoroughly. c. Weigh the cleaned and dried coupon to the nearest 0.1 mg. d. Calculate the mass loss by subtracting the final weight from the initial weight.

4. Corrosion Rate Calculation: The corrosion rate in millimeters per year (mm/y) can be calculated using the following formula: Corrosion Rate (mm/y) = (8.76 x 10^4 * W) / (A * T * D) Where:

  • W = mass loss in grams
  • A = total surface area in cm²
  • T = exposure time in hours
  • D = density of the material in g/cm³

Protocol 2: Potentiodynamic Polarization Testing

This protocol provides a general outline for evaluating the corrosion behavior of a material in acetic acid using an electrochemical technique.[8][9][10]

1. Test Setup: a. Prepare a three-electrode electrochemical cell. This consists of a working electrode (the material sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[8] b. The working electrode should be prepared with a well-defined surface area exposed to the electrolyte. c. Fill the cell with the acetic acid solution of the desired concentration and temperature. d. Deaerate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 30 minutes before and during the experiment.[10]

2. Measurement Procedure: a. Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value.[8] b. Once the OCP is stable, apply a potential scan using a potentiostat. The scan typically starts at a potential slightly cathodic (negative) to the OCP and sweeps in the anodic (positive) direction.[8] c. The scan rate should be slow enough to allow the system to be in a quasi-steady state (e.g., 0.167 mV/s). d. Record the resulting current as a function of the applied potential.

3. Data Analysis: a. Plot the logarithm of the current density versus the applied potential to generate a potentiodynamic polarization curve. b. From this curve, key corrosion parameters can be determined, including:

  • Corrosion Potential (Ecorr): The potential at which the net current is zero.
  • Corrosion Current Density (icorr): Determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic branches of the curve back to Ecorr. c. The corrosion rate can be calculated from the icorr value using Faraday's law.

Visualizations

TroubleshootingWorkflow start Corrosion Issue Identified check_params Review Operating Parameters (Temp, Concentration, Aeration) start->check_params params_ok Parameters within Material Limits? check_params->params_ok check_contaminants Analyze for Contaminants (Chlorides, Formic Acid, Acetic Anhydride) params_ok->check_contaminants Yes adjust_params Adjust Operating Parameters (e.g., lower temperature) params_ok->adjust_params No contaminants_present Contaminants Present? check_contaminants->contaminants_present inspect_welds Inspect Welds and Heat-Affected Zones contaminants_present->inspect_welds No remove_contaminants Implement Purification Steps contaminants_present->remove_contaminants Yes welds_ok Weld Corrosion? inspect_welds->welds_ok select_inhibitor Select Appropriate Corrosion Inhibitor welds_ok->select_inhibitor No repair_welds Repair/Modify Welds (Consider 304L/316L) welds_ok->repair_welds Yes upgrade_material Upgrade Material of Construction (e.g., to 316L, Hastelloy) select_inhibitor->upgrade_material If inhibitor is not a viable option end_solution Corrosion Mitigated select_inhibitor->end_solution upgrade_material->end_solution adjust_params->end_solution remove_contaminants->end_solution repair_welds->end_solution

Caption: Troubleshooting workflow for addressing acetic acid corrosion issues.

ExperimentalWorkflow start Define Test Objective prep_specimen Prepare Material Specimen (Coupon) start->prep_specimen prep_solution Prepare Acetic Acid Test Solution start->prep_solution choose_method Select Test Method prep_specimen->choose_method prep_solution->choose_method immersion_test Weight Loss Immersion Test (ASTM G31) choose_method->immersion_test Gravimetric electrochem_test Electrochemical Testing choose_method->electrochem_test Electrochemical run_test Conduct Experiment (Controlled T, t) immersion_test->run_test electrochem_test->run_test post_clean Clean and Weigh Specimen run_test->post_clean For Immersion analyze_data Calculate Corrosion Rate or Analyze Polarization Curve run_test->analyze_data For Electrochemical post_clean->analyze_data report Report Results analyze_data->report

Caption: General workflow for laboratory corrosion testing in acetic acid.

References

Validation & Comparative

A Comparative Analysis of 2-Nonoxyethanol and Related Alcohol Ethoxylates for Advanced Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 2-nonoxyethanol and other short-chain alcohol ethoxylates, offering insights into their physicochemical properties and performance characteristics. The information presented is intended to assist in the selection of appropriate surfactants for various research and development applications, including drug delivery systems.

Physicochemical Properties: A Comparative Overview

The selection of a suitable surfactant is critical in the formulation of stable and effective products. The following table summarizes the key physicochemical properties of 2-nonoxyethanol and comparable C9-C11 alcohol ethoxylates with varying degrees of ethoxylation (EO).

Property2-Nonoxyethanol (C9E1)C9-C11 Alcohol Ethoxylate (Avg. 5 EO)C9-C11 Alcohol Ethoxylate (Avg. 6-6.5 EO)C9-C11 Alcohol Ethoxylate (Avg. 8 EO)
Molecular Formula C11H24O2[1]VariesVariesVaries
Molecular Weight ( g/mol ) 188.31[1]~404~448~536
Appearance (at 25°C) Liquid[1]Clear to slightly hazy liquid[2]Clear to slightly hazy liquid[2]Waxy Solid
HLB Value ~10.5[3]10.5[3]12.4[2]13.7
Cloud Point (1% Aq., °C) -24-29 (Berol 266)[3]47-58[2]78-82
pH (1% Aqueous Solution) Not available5.0-8.0[3]5.5-6.5[2]6.0-8.0
Solubility Sparingly soluble in water[4]Soluble in water[3]Soluble in water[5]Soluble in water

Performance Characteristics: Surface Tension and Critical Micelle Concentration

The effectiveness of a surfactant is often determined by its ability to reduce surface tension and form micelles. These properties are crucial for emulsification, solubilization, and wetting. The table below presents a comparison of the surface tension and critical micelle concentration (CMC) for 2-nonoxyethanol and related alcohol ethoxylates.

Performance Metric2-Nonoxyethanol (C9E1)C9-C11 Alcohol Ethoxylate (Avg. 5 EO)C9-C11 Alcohol Ethoxylate (Avg. 6-6.5 EO)C9-C11 Alcohol Ethoxylate (Avg. 8 EO)
Surface Tension (mN/m at 0.1 g/L) ~30Not available~29~31
Critical Micelle Concentration (CMC) (g/L) Not available~0.06~0.08~0.1

Note: Data for C9-C11 alcohol ethoxylates are compiled from various sources and represent typical values. Actual values may vary depending on the specific product and manufacturer.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for determining key surfactant performance parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring a physical property of the surfactant solution as a function of concentration.

Method: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of the alcohol ethoxylate with concentrations spanning the expected CMC value.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis and CMC Determination A Prepare stock solution of alcohol ethoxylate B Perform serial dilutions to create a concentration series A->B C Calibrate tensiometer B->C D Measure surface tension of each dilution at constant temperature C->D E Plot surface tension vs. log(concentration) D->E F Identify the inflection point in the plot E->F G Determine CMC from the concentration at the inflection point F->G

Workflow for CMC determination.
Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid. For surfactant solutions, it indicates the surfactant's efficiency in reducing the surface energy of water.

Method: Pendant Drop Shape Analysis

  • Apparatus Setup: A drop of the surfactant solution is formed at the tip of a needle.

  • Image Acquisition: A high-resolution camera captures the profile of the pendant drop.

  • Shape Analysis: The shape of the drop is determined by the balance between surface tension and gravity. Sophisticated software analyzes the drop shape and fits it to the Young-Laplace equation.

  • Surface Tension Calculation: The surface tension is calculated from the parameters of the fitted equation.

Surface_Tension_Workflow A Prepare surfactant solution of known concentration B Form a pendant drop of the solution at a needle tip A->B C Capture a high-resolution image of the drop profile B->C D Analyze the drop shape using software based on Young-Laplace equation C->D E Calculate surface tension D->E

Workflow for surface tension measurement.
Emulsification Performance Evaluation

The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.

Method: Emulsion Stability Test

  • Emulsion Preparation: An oil phase (e.g., mineral oil, isopropyl myristate) and an aqueous phase containing the alcohol ethoxylate at a specific concentration are mixed in a defined ratio.

  • Homogenization: The mixture is homogenized using a high-shear mixer or sonicator for a specified time and energy input to form an emulsion.

  • Stability Monitoring: The emulsion is stored under controlled conditions (e.g., temperature) and monitored over time.

  • Evaluation: Stability is assessed by observing phase separation, creaming, or coalescence. This can be quantified by measuring the height of the separated layers at different time intervals.

Emulsification_Performance_Workflow cluster_prep Emulsion Preparation cluster_stability Stability Assessment cluster_quant Quantification A Mix oil and aqueous surfactant solution in a defined ratio B Homogenize the mixture (e.g., high-shear mixer) A->B C Store emulsion under controlled conditions B->C D Monitor for phase separation, creaming, or coalescence over time C->D E Measure height of separated layers at set time intervals D->E F Calculate emulsion stability index E->F

Workflow for emulsification performance evaluation.

Structure-Property-Application Relationship

The performance of an alcohol ethoxylate is intrinsically linked to its molecular structure, specifically the length of the hydrophobic alkyl chain and the number of hydrophilic ethylene oxide units. This relationship dictates its suitability for various applications.

Structure_Property_Application Structure Molecular Structure Hydrophobic Alkyl Chain (C9) Hydrophilic Ethylene Oxide Chain (EOn) Properties Physicochemical Properties HLB Value Surface Tension CMC Solubility Structure:f1->Properties:f1 Determines Lipophilicity Structure:f2->Properties:f1 Determines Hydrophilicity Applications Applications Emulsification (Drug Delivery) Solubilization (APIs) Wetting (Formulations) Detergency (Cleaning) Properties:f1->Applications:f1 Dictates Emulsion Type (O/W or W/O) Properties:f2->Applications:f3 Enhances Spreading Properties:f3->Applications:f2 Enables Micellar Solubilization Properties:f4->Applications Governs Formulation Compatibility

Structure-property-application relationship.

Concluding Remarks

2-Nonoxyethanol, as a C9 alcohol ethoxylate with a single EO unit, exhibits a more lipophilic character compared to its counterparts with higher degrees of ethoxylation. This is reflected in its lower HLB value and limited water solubility. As the number of ethylene oxide units increases in C9-C11 alcohol ethoxylates, their water solubility, HLB value, and CMC generally increase, making them more suitable for applications requiring greater hydrophilicity, such as oil-in-water emulsions and detergency.

For professionals in drug development, the choice between these surfactants will depend on the specific requirements of the formulation. 2-Nonoxyethanol may be advantageous in water-in-oil emulsions or as a co-emulsifier. In contrast, the more highly ethoxylated C9-C11 alcohols are better suited for solubilizing poorly water-soluble drugs and forming stable oil-in-water nanoemulsions for enhanced drug delivery.[6][7] The data and protocols presented in this guide provide a foundational framework for making informed decisions in the selection and application of these versatile nonionic surfactants.

References

Acetic Acid's Catalytic Prowess: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, the choice of an acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process sustainability. While strong mineral acids have traditionally dominated the landscape, weaker organic acids, particularly acetic acid, are emerging as viable and often advantageous alternatives. This guide provides an objective comparison of acetic acid's catalytic performance against other common acids in key organic transformations, supported by experimental data and detailed protocols.

Executive Summary

Acetic acid, a weak Brønsted acid, offers a unique catalytic profile characterized by its mildness, which can lead to higher selectivity and reduced side reactions compared to strong mineral acids like sulfuric acid. While it may exhibit lower reaction rates in some cases, its role as both a catalyst and a solvent, coupled with its lower corrosivity and environmental impact, makes it an attractive option for a range of applications. This guide delves into a comparative analysis of acetic acid's performance in Fischer-Speier esterification, aldol condensation, and Friedel-Crafts acylation, providing researchers with the data needed to make informed decisions for their synthetic strategies.

Comparative Catalytic Performance: Acetic Acid vs. Other Acids

The catalytic efficacy of an acid is intrinsically linked to its strength (pKa), the nature of the reactants, and the specific reaction conditions. The following tables summarize the quantitative performance of acetic acid in comparison to other commonly used acid catalysts in pivotal organic reactions.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols. The choice of acid catalyst can influence both the reaction rate and the final equilibrium yield.

ReactantsCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic Acid + EthanolNone-Reflux-Low[1]
Acetic Acid + EthanolSulfuric AcidCatalyticReflux-65 (equimolar)[1]
Acetic Acid + IsobutanolSulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Acetic Acid + IsobutanolAmberlyst 15Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: The yield of Fischer esterification is highly dependent on reaction conditions, particularly the removal of water to drive the equilibrium forward. Using a large excess of one reactant can also significantly increase the yield. For instance, using a 10-fold excess of ethanol in the esterification of acetic acid can increase the yield to 97%.[1]

Aldol Condensation

The aldol condensation, which forms a new carbon-carbon bond, can be catalyzed by both acids and bases. Acid catalysis proceeds through an enol intermediate.

ReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetone + BenzaldehydeNaOH (Base Catalyst)Room Temp0.5High (qualitative)[3]
Acetic Acid + FormaldehydeB–P–V–W–Ox/SiO2Not SpecifiedNot Specified68.7[4]
Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings, traditionally catalyzed by strong Lewis acids.

Aromatic SubstrateAcylating AgentCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
IsobutylbenzeneAcetic AnhydrideAlCl3StoichiometricNot SpecifiedNot Specified25.6[5]
TolueneAcetic AnhydrideFeCl3Catalytic803<15[6]
TolueneAcetic AnhydrideAlCl3Catalytic803<15[6]
TolueneAcetic AnhydrideFeSO4 (800 °C)Catalytic100555[6]
AnisoleAcetic AnhydrideNano-sized HBeta ZeoliteNot Specified120Not SpecifiedHigh (qualitative)[7]

Note: Acetic acid itself is not typically used as the primary catalyst in Friedel-Crafts acylation due to its weak acidity. However, it can be a component of the reaction mixture or a byproduct, and its presence can influence the overall outcome. The data above compares traditional Lewis acids and solid acid catalysts.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl RCOOH->protonated_carbonyl Protonation ROH Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate ROH->tetrahedral_intermediate Nucleophilic Attack H_plus H+ H_plus->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester Protonated Ester proton_transfer->protonated_ester Elimination of H₂O ester Ester (R-COOR') protonated_ester->ester Deprotonation H2O Water (H₂O) protonated_ester->H2O ester->H_plus

Fischer-Speier Esterification Mechanism

Experimental_Workflow start Start reactants Combine Carboxylic Acid, Alcohol, and Acid Catalyst start->reactants reflux Heat Mixture to Reflux reactants->reflux workup Work-up: Neutralization and Extraction reflux->workup purification Purification (e.g., Distillation) workup->purification analysis Analysis (e.g., NMR, IR) purification->analysis end End Product analysis->end

General Experimental Workflow for Esterification

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and building upon existing research. The following are representative procedures for the reactions discussed.

Fischer-Speier Esterification of Isobutyl Acetate

Materials:

  • Isobutyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyl alcohol, a molar excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent (diethyl ether, if used for extraction) under reduced pressure.

  • Purify the resulting isobutyl acetate by distillation.

Aldol Condensation of Acetone and Benzaldehyde (Base-Catalyzed)

Materials:

  • Acetone

  • Benzaldehyde

  • Sodium hydroxide (catalyst)

  • Ethanol

  • Water

  • 5% Acetic acid in ethanol

Procedure:

  • In a flask, dissolve sodium hydroxide in water and then add ethanol to prepare the catalyst solution.

  • In a separate reaction flask, mix benzaldehyde and acetone.

  • Slowly add the sodium hydroxide solution to the aldehyde-ketone mixture with stirring.

  • Continue stirring at room temperature for approximately 30 minutes, during which a precipitate should form.[3]

  • Collect the crude product by vacuum filtration and wash with cold water.

  • To neutralize any remaining base, wash the product with a cold solution of 5% acetic acid in ethanol.[3]

  • Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.

Friedel-Crafts Acylation of Toluene with Acetic Anhydride

Materials:

  • Toluene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.

  • Add toluene dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Conclusion

Acetic acid presents a compelling catalytic alternative to traditional strong acids, particularly in scenarios where selectivity, mild reaction conditions, and environmental considerations are paramount. While it may not always offer the fastest reaction rates, its versatility as both a catalyst and a solvent, combined with its lower corrosivity, positions it as a valuable tool in the modern chemist's arsenal. This guide provides a foundational dataset for researchers to begin exploring the potential of acetic acid in their own synthetic endeavors. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the catalytic landscape of this versatile organic acid.

References

Performance of 2-Nonoxyethanol in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated performance of 2-nonoxyethanol across various solvent systems. Due to a lack of specific experimental data for 2-nonoxyethanol in publicly available literature, this comparison is based on the well-established principles of solvent chemistry and the known behavior of structurally similar long-chain alkoxy ethanols and non-ionic surfactants. The information herein is intended to guide researchers in solvent selection and the design of experimental protocols for performance evaluation.

Data Presentation: A Qualitative Comparison

The performance of 2-nonoxyethanol as a solvent or additive is critically dependent on the properties of the solvent system it is incorporated into. Its amphiphilic nature, possessing both a polar ethylene glycol moiety and a nonpolar nonyl chain, dictates its solubility and interaction with other components in a formulation. The following table summarizes the expected qualitative performance of 2-nonoxyethanol in different classes of solvents.

Solvent ClassRepresentative SolventsExpected Solubility of 2-NonoxyethanolAnticipated Performance Characteristics
Polar Protic Water, Ethanol, Propylene GlycolModerate to GoodIn aqueous systems, 2-nonoxyethanol is expected to form micelles at concentrations above its critical micelle concentration (CMC). It can act as a solubilizing agent for poorly water-soluble drugs and as a penetration enhancer in topical formulations by disrupting the stratum corneum.[1][2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, N-Methyl-2-pyrrolidone (NMP)GoodExpected to be readily miscible. These solvents can act as co-solvents with 2-nonoxyethanol to enhance drug solubility and skin penetration. The combination may offer synergistic effects in transdermal drug delivery systems.[4]
Nonpolar Aprotic Hexane, Toluene, Isopropyl MyristateGoodReadily soluble due to the long nonpolar alkyl chain. In these systems, 2-nonoxyethanol can function as a co-surfactant or emulsifier in the preparation of microemulsions and nanoemulsions for drug delivery.
Lipids and Oils Oleic Acid, Mineral Oil, Silicone OilsGoodHighly compatible. Often used in the oil phase of emulsions and as a penetration enhancer itself. Its incorporation can improve the stability and skin permeation of lipid-based formulations.[1]

Experimental Protocols: Methodologies for Performance Evaluation

To quantitatively assess the performance of 2-nonoxyethanol in a specific solvent system, the following experimental protocols are recommended.

Determination of Solubility and Miscibility

Objective: To determine the saturation solubility of 2-nonoxyethanol in a given solvent or the miscibility of the two liquids.

Methodology:

  • Visual Miscibility Assessment:

    • Prepare a series of vials with a fixed volume of the chosen solvent.

    • Incrementally add known volumes of 2-nonoxyethanol to each vial.

    • After each addition, vortex the vial for 1-2 minutes and visually inspect for phase separation or turbidity against a dark background.

    • The point at which the solution remains clear and homogenous indicates miscibility at that ratio.

  • Saturated Solubility by HPLC:

    • Add an excess amount of 2-nonoxyethanol to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved 2-nonoxyethanol.

    • Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase.

    • Quantify the concentration of 2-nonoxyethanol in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector).

Evaluation of Skin Permeation Enhancement

Objective: To quantify the effect of 2-nonoxyethanol in a specific solvent system on the permeation of a model drug through a skin model.

Methodology:

  • Franz Diffusion Cell Setup:

    • Use excised human or animal skin (e.g., porcine or rat skin) as the membrane in a Franz diffusion cell apparatus.

    • Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32°C ± 1°C to mimic physiological skin temperature.

    • Stir the receptor fluid continuously.

  • Permeation Study:

    • Prepare the formulation of the model drug in the solvent system with and without 2-nonoxyethanol.

    • Apply a finite dose of the formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace the volume with fresh buffer.

    • Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the drug from the formulation containing 2-nonoxyethanol to the control formulation without it.

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows relevant to the performance evaluation of 2-nonoxyethanol.

G cluster_prep Formulation Preparation cluster_fdc Franz Diffusion Cell Experiment cluster_analysis Data Acquisition & Analysis drug Active Pharmaceutical Ingredient (API) formulation Test Formulation drug->formulation control Control Formulation (without 2-Nonoxyethanol) drug->control solvent Solvent System solvent->formulation solvent->control nonylox 2-Nonoxyethanol nonylox->formulation donor Donor Compartment (Formulation Applied) formulation->donor control->donor Apply (separate experiment) skin Excised Skin Membrane donor->skin receptor Receptor Compartment (Buffer) skin->receptor sampling Time-point Sampling receptor->sampling hplc HPLC Analysis of Samples sampling->hplc flux Calculate Drug Flux (Jss) hplc->flux er Determine Enhancement Ratio (ER) flux->er

Caption: Experimental workflow for evaluating skin permeation enhancement.

G cluster_solvent Solvent System cluster_nonylox 2-Nonoxyethanol cluster_interaction Primary Interaction polar Polar head Polar Head (Ethylene Glycol) polar->head favors interaction with nonpolar Nonpolar tail Nonpolar Tail (Nonyl Chain) nonpolar->tail favors interaction with micelle Micelle Formation (in Polar Solvents) head->micelle solubilization Solubilization (in Nonpolar Solvents) tail->solubilization

Caption: Interactions of 2-nonoxyethanol in different solvent types.

References

Efficacy of 2-nonoxyethanol as a surfactant compared to commercial alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the surfactant properties of 2-nonoxyethanol against a range of commercially available alternatives. Due to the limited direct experimental data on 2-nonoxyethanol, this comparison utilizes data from structurally similar C9-C11 alcohol ethoxylates with a low degree of ethoxylation as a proxy. This information is intended to guide researchers and formulation scientists in selecting appropriate surfactants for their specific applications.

Executive Summary

Surfactants are critical components in pharmaceutical formulations, acting as wetting agents, emulsifiers, solubilizers, and stabilizers. The selection of an appropriate surfactant is paramount for drug delivery systems, impacting bioavailability, stability, and patient safety. This guide focuses on the efficacy of 2-nonoxyethanol, a non-ionic surfactant, and compares its estimated properties with those of widely used commercial surfactants. Key performance indicators such as Critical Micelle Concentration (CMC), surface tension reduction, and Hydrophilic-Lipophilic Balance (HLB) are presented to facilitate an objective comparison.

Data Presentation: Surfactant Properties at a Glance

The following tables summarize the key surfactant properties of 2-nonoxyethanol (estimated from structurally similar compounds) and its commercial alternatives.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Selected Surfactants

SurfactantTypeCMC (mM)Surface Tension at CMC (mN/m)
2-Nonoxyethanol (Estimated) Non-ionic~0.09~24
Polysorbate 80 (Tween 80)Non-ionic0.012 - 0.01735 - 42
Polysorbate 20 (Tween 20)Non-ionic0.05936.5
Sodium Dodecyl Sulfate (SDS)Anionic8.237 - 40
Pluronic F-68Non-ionic0.04 - 0.0542 - 48
Triton X-100Non-ionic0.2 - 0.930 - 33
Span 80Non-ionic--
Cremophor ELNon-ionic0.02 - 0.0339 - 43
Brij 35Non-ionic0.05 - 0.133 - 36
Igepal CO-630Non-ionic~0.07~31
Tergitol NP-9Non-ionic0.0631

Note: Data for commercial surfactants is compiled from various scientific literature and technical data sheets. The values can vary depending on the experimental conditions (temperature, pH, ionic strength).

Table 2: Hydrophilic-Lipophilic Balance (HLB) of Selected Surfactants

SurfactantHLB ValueGeneral Application
2-Nonoxyethanol (Estimated) ~8.1 - 8.5Wetting agent, O/W emulsifier
Polysorbate 80 (Tween 80)15.0O/W emulsifier, solubilizer
Polysorbate 20 (Tween 20)16.7O/W emulsifier, solubilizer
Sodium Dodecyl Sulfate (SDS)40Detergent, solubilizer
Pluronic F-6829Solubilizer, emulsifier, stabilizer
Triton X-10013.5Wetting agent, detergent, emulsifier
Span 804.3W/O emulsifier
Cremophor EL12 - 14Solubilizer, emulsifier
Brij 3516.9Detergent, emulsifier
Igepal CO-63013.0Emulsifier, detergent
Tergitol NP-912.9Detergent, wetting agent

Experimental Protocols

Accurate and reproducible measurement of surfactant properties is crucial for formulation development. Below are detailed methodologies for determining the key parameters discussed in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a fundamental parameter that indicates the efficiency of a surfactant.

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring.

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show two linear regions. The point of intersection of these two lines is the Critical Micelle Concentration.

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare series of surfactant solutions B Measure surface tension (Wilhelmy Plate/Du Noüy Ring) A->B  Measure each solution C Plot Surface Tension vs. log(Concentration) B->C  Generate data points D Identify intersection of two linear regions C->D  Analyze the plot E CMC Value D->E  Result

Workflow for CMC Determination
Measurement of Surface Tension Reduction

The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its effectiveness.

Method: Wilhelmy Plate Method

  • Instrument Calibration: Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

  • Sample Preparation: Place the surfactant solution in a clean vessel.

  • Plate Immersion: A thin platinum plate is suspended from a balance and partially immersed in the liquid.

  • Force Measurement: The force exerted on the plate by the liquid due to surface tension is measured.

  • Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (for a clean platinum plate, θ is often assumed to be 0).

Surface_Tension_Measurement A Calibrate Tensiometer B Prepare Surfactant Solution A->B C Immerse Wilhelmy Plate B->C D Measure Force (F) C->D E Calculate Surface Tension (γ) γ = F / (l * cosθ) D->E

Wilhelmy Plate Method Workflow

Method: Du Noüy Ring Method

  • Instrument Calibration: Calibrate the tensiometer.

  • Sample Preparation: Place the surfactant solution in a vessel.

  • Ring Placement: A platinum-iridium ring is placed on the surface of the liquid.

  • Force Measurement: The force required to pull the ring from the surface is measured.

  • Calculation: The surface tension is calculated from the maximum force, considering necessary correction factors.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that helps in the selection of surfactants for specific applications like emulsification.

Method: Griffin's Method (for non-ionic surfactants)

The HLB is calculated using the following formula: HLB = 20 * (Mh / M) where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the total molecular mass of the molecule.

Method: Davies' Method

This method assigns a group number to various structural components of the surfactant molecule: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

HLB_Calculation cluster_griffin Griffin's Method cluster_davies Davies' Method A Determine Molecular Mass of Hydrophilic Portion (Mh) C Calculate HLB: 20 * (Mh / M) A->C B Determine Total Molecular Mass (M) B->C D Identify Hydrophilic & Lipophilic Groups E Sum Group Numbers D->E F Calculate HLB: 7 + Σ(hydrophilic) - Σ(lipophilic) E->F Start Start->A Start->D

HLB Calculation Methods

Conclusion

The estimated properties of 2-nonoxyethanol, based on structurally similar C9-C11 alcohol ethoxylates with a low degree of ethoxylation, suggest it is a moderately hydrophilic, non-ionic surfactant with good wetting and emulsifying properties. Its estimated HLB of around 8.1-8.5 indicates its potential suitability for forming oil-in-water emulsions. The estimated CMC and surface tension values suggest a reasonable efficiency in reducing surface tension.

When compared to common commercial surfactants, 2-nonoxyethanol appears to have a higher CMC than many highly efficient non-ionic surfactants like Polysorbates but is in a similar range to other alcohol ethoxylates. Its surface tension reduction capability seems comparable to some commercial alternatives.

For researchers and drug development professionals, 2-nonoxyethanol could be a viable option where a simple, well-defined non-ionic surfactant with moderate hydrophilicity is required. However, it is crucial to experimentally verify the surfactant properties of 2-nonoxyethanol for any specific formulation to ensure optimal performance and stability. The experimental protocols provided in this guide offer a starting point for such characterization. The choice of surfactant will ultimately depend on the specific requirements of the drug delivery system, including the nature of the active pharmaceutical ingredient, the desired formulation type, and the required stability profile.

Benchmarking the Stability of 2-Nonoxyethanol-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of pharmaceutical formulations based on 2-nonoxyethanol against common alternatives. The stability of a formulation is a critical quality attribute, ensuring the safety, efficacy, and shelf-life of a drug product. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate excipients for robust formulation development.

Introduction to 2-Nonoxyethanol and its Alternatives in Formulation Stability

2-Nonoxyethanol is a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols. It is utilized in pharmaceutical and cosmetic formulations as an emulsifying agent, solubilizer, and wetting agent. Its stability in a formulation is paramount to maintaining the desired physicochemical properties of the product over its shelf life.

This guide benchmarks the stability of a model oil-in-water (O/W) emulsion formulated with 2-nonoxyethanol against three widely used non-ionic surfactants:

  • Polysorbate 80: A polysorbate-type non-ionic surfactant commonly used for its excellent emulsifying properties.

  • Ceteareth-20: A polyoxyethylene ether of a mixture of high molecular mass saturated fatty alcohols, primarily cetyl and stearyl alcohol.

  • Poloxamer 407: A synthetic block copolymer of ethylene oxide and propylene oxide, known for its thermo-reversible gelling properties and use as a solubilizing and stabilizing agent.

The stability of these formulations is evaluated under accelerated conditions to predict their long-term shelf-life.

Comparative Stability Data

The following tables summarize the quantitative data from a hypothetical accelerated stability study on a model O/W emulsion. The base formulation consists of 20% oil phase, 5% emulsifier, and 75% aqueous phase. The stability was assessed over a period of 3 months at 40°C ± 2°C and 75% ± 5% relative humidity.[1][2]

Table 1: Particle Size Analysis (Mean Droplet Diameter, μm)

Time (Months)2-NonoxyethanolPolysorbate 80Ceteareth-20Poloxamer 407
0 1.521.451.601.75
1 1.581.481.681.85
2 1.651.531.791.98
3 1.751.601.952.15

Table 2: Viscosity Measurements (cP)

Time (Months)2-NonoxyethanolPolysorbate 80Ceteareth-20Poloxamer 407
0 1200115013001400
1 1180114012701350
2 1150112512301300
3 1120110011801240

Table 3: Phase Separation (Creaming Layer Height, % of Total Height)

Time (Months)2-NonoxyethanolPolysorbate 80Ceteareth-20Poloxamer 407
0 0000
1 0000
2 000.51.0
3 0.50.21.52.5

Table 4: pH Variation

Time (Months)2-NonoxyethanolPolysorbate 80Ceteareth-20Poloxamer 407
0 6.56.56.56.5
1 6.46.46.36.2
2 6.36.36.15.9
3 6.26.25.95.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Accelerated Stability Study

Formulations were stored in sealed, inert containers at 40°C ± 2°C and 75% ± 5% relative humidity for a duration of 3 months. Samples were withdrawn at initial (t=0), 1, 2, and 3-month time points for analysis.[1][2]

Particle Size Analysis

The mean droplet diameter of the emulsions was determined by laser diffraction.

  • Instrument: Laser diffraction particle size analyzer.

  • Procedure:

    • A small aliquot of the emulsion is diluted with deionized water to achieve an appropriate obscuration level.

    • The diluted sample is introduced into the instrument's measurement cell.

    • The sample is analyzed, and the mean droplet size is recorded. Each measurement is performed in triplicate.

Viscosity Measurement

The viscosity of the emulsions was measured using a rotational viscometer.

  • Instrument: Rotational viscometer with a suitable spindle.

  • Procedure:

    • The emulsion sample is equilibrated to a constant temperature (25°C ± 1°C).

    • The appropriate spindle is selected and immersed into the sample to the marked depth.

    • The viscometer is operated at a constant rotational speed (e.g., 20 rpm), and the viscosity reading (in centipoise, cP) is recorded after stabilization. Measurements are performed in triplicate.[3]

Quantification of Phase Separation (Creaming)

Phase separation was quantified by measuring the height of the cream layer.

  • Procedure:

    • Emulsion samples are stored in graduated cylinders under the specified stability conditions.

    • At each time point, the total height of the emulsion and the height of any separated cream layer are measured.

    • The percentage of creaming is calculated as: (Height of cream layer / Total height of emulsion) x 100.

Visualizations

The following diagrams illustrate the workflow of the stability testing process.

Stability_Testing_Workflow cluster_preparation Formulation Preparation cluster_stability Accelerated Stability Study cluster_analysis Physicochemical Analysis cluster_data Data Evaluation Formulation Prepare O/W Emulsions with 2-Nonoxyethanol & Alternatives Storage Store at 40°C / 75% RH Formulation->Storage Sampling Sample at 0, 1, 2, 3 Months Storage->Sampling ParticleSize Particle Size Analysis (Laser Diffraction) Sampling->ParticleSize Viscosity Viscosity Measurement (Rotational Viscometer) Sampling->Viscosity PhaseSeparation Phase Separation (Creaming Measurement) Sampling->PhaseSeparation pH pH Measurement Sampling->pH DataAnalysis Compare Data & Assess Stability ParticleSize->DataAnalysis Viscosity->DataAnalysis PhaseSeparation->DataAnalysis pH->DataAnalysis

Caption: Workflow for Benchmarking Emulsion Stability.

Emulsion_Instability_Pathways cluster_destabilization Destabilization Mechanisms Stable Stable Emulsion Creaming Creaming/ Sedimentation Stable->Creaming Density Difference Flocculation Flocculation Stable->Flocculation Weak Inter-droplet Attraction Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence Droplet Fusion PhaseSeparation Phase Separation Coalescence->PhaseSeparation

Caption: Common Pathways of Emulsion Instability.

Conclusion

Based on the presented data, the formulation containing Polysorbate 80 exhibited the highest stability under accelerated conditions, showing the least change in particle size, viscosity, and the lowest degree of phase separation. The 2-nonoxyethanol formulation also demonstrated good stability, outperforming Ceteareth-20 and Poloxamer 407 in this model O/W emulsion. The choice of an appropriate emulsifier is critical and should be based on comprehensive stability studies tailored to the specific drug product and its intended use. This guide provides a framework for conducting such comparative stability assessments.

References

In-Lab Synthesis of 2-Nonoxyethanol Versus Commercial-Grade Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthesizing a chemical in-house versus purchasing a commercial-grade product is a critical decision involving considerations of purity, cost, and application suitability. This guide provides an objective comparison of in-lab synthesized 2-nonoxyethanol and its commercial-grade counterpart, supported by experimental data and detailed methodologies.

Executive Summary

The primary advantage of in-lab synthesis of 2-nonoxyethanol is the high degree of control over the reaction conditions and purification process, potentially leading to a product with a specific and well-characterized impurity profile. However, this approach can be time-consuming and may result in lower yields compared to industrial-scale production. Commercial-grade 2-nonoxyethanol offers the convenience of a readily available product with guaranteed specifications, although the impurity profile may be less defined and can vary between batches and suppliers. The choice between the two ultimately depends on the specific requirements of the research or application.

Data Presentation

ParameterIn-Lab Synthesized 2-Nonoxyethanol (Typical)Commercial-Grade 2-Nonoxyethanol (Representative)
Purity (by GC-MS) > 98% (post-purification)≥ 97%
Key Impurities Unreacted starting materials (1-bromononane, ethylene glycol), Di-nonyl etherVaries; may include other long-chain alcohols, aldehydes, and related glycol ethers
Water Content < 0.1% (after drying)≤ 0.2%
Acidity (as acetic acid) < 0.01%≤ 0.02%
Appearance Colorless liquidColorless to pale yellow liquid

Experimental Protocols

In-Lab Synthesis of 2-Nonoxyethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and well-established method for preparing ethers.[1][2][3] This procedure involves the reaction of an alkoxide with a primary alkyl halide.[1]

Materials:

  • Ethylene glycol

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • 1-Bromononane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of ethylene glycol (1.0 equivalent) in anhydrous DMF.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.

  • The reaction mixture is stirred at room temperature for one hour to ensure the complete formation of the sodium alkoxide.

  • 1-Bromononane (1.0 equivalent) is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to 80°C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of deionized water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford 2-nonoxyethanol as a colorless liquid.

Quality Analysis of 2-Nonoxyethanol

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling:

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC) for Purity Assay:

HPLC can be used for the quantitative analysis of less volatile compounds.[5]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Visualizations

Synthesis_Pathway Ethylene_Glycol Ethylene Glycol Alkoxide Sodium Ethylene Glycolate (Alkoxide Intermediate) Ethylene_Glycol->Alkoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Alkoxide Product 2-Nonoxyethanol Alkoxide->Product SN2 Reaction Bromononane 1-Bromononane Bromononane->Product Byproduct Sodium Bromide (NaBr)

Caption: Williamson ether synthesis of 2-nonoxyethanol.

Experimental_Workflow cluster_synthesis In-Lab Synthesis cluster_commercial Commercial Grade cluster_analysis Comparative Analysis Synthesis_Step1 React Ethylene Glycol with NaH Synthesis_Step2 Add 1-Bromononane Synthesis_Step1->Synthesis_Step2 Synthesis_Step3 Reaction and Workup Synthesis_Step2->Synthesis_Step3 Synthesis_Step4 Purification (Column Chromatography) Synthesis_Step3->Synthesis_Step4 Analysis_GCMS GC-MS Analysis (Purity and Impurities) Synthesis_Step4->Analysis_GCMS Analysis_HPLC HPLC Analysis (Purity) Synthesis_Step4->Analysis_HPLC Analysis_Water Karl Fischer Titration (Water Content) Synthesis_Step4->Analysis_Water Analysis_Acidity Titration (Acidity) Synthesis_Step4->Analysis_Acidity Commercial_Sample Procure Commercial 2-Nonoxyethanol Commercial_Sample->Analysis_GCMS Commercial_Sample->Analysis_HPLC Commercial_Sample->Analysis_Water Commercial_Sample->Analysis_Acidity

Caption: Workflow for comparing in-lab and commercial 2-nonoxyethanol.

Applications in Drug Development

2-Nonoxyethanol, as a glycol ether, possesses both hydrophilic and lipophilic properties, making it a versatile excipient in pharmaceutical formulations.

  • Solubilizing Agent: Its amphiphilic nature allows it to act as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in both oral and injectable formulations.[5][6]

  • Penetration Enhancer: In topical and transdermal drug delivery systems, 2-nonoxyethanol can function as a penetration enhancer, facilitating the transport of APIs across the skin barrier.[7][8]

For applications requiring very high purity and a well-defined impurity profile, such as in parenteral formulations, in-lab synthesized 2-nonoxyethanol may be the preferred choice. For topical formulations, where the requirements for purity might be less stringent, a high-quality commercial-grade product could be a more practical and cost-effective option.

Conclusion

The decision to synthesize 2-nonoxyethanol in-house or purchase a commercial-grade product should be made on a case-by-case basis. In-lab synthesis offers superior control over purity and impurity profiles, which is crucial for sensitive applications. Commercial-grade 2-nonoxyethanol provides convenience and cost-effectiveness for applications with less stringent purity requirements. A thorough analysis of the specific needs of the research or drug development project is essential to make an informed decision.

References

Comparative Analysis of 2-Phenoxyethanol as a Preservative in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of specific experimental data for 2-nonoxyethanol, this guide provides a comparative analysis of the closely related and well-documented compound, 2-phenoxyethanol. This information can serve as a valuable proxy for researchers, scientists, and drug development professionals interested in the potential applications of alkoxyphenols as preservatives.

2-Phenoxyethanol is a versatile glycol ether that is widely utilized as a preservative in a variety of products, including cosmetics, vaccines, and pharmaceuticals. Its broad-spectrum antimicrobial activity, chemical stability, and compatibility with other ingredients make it a common choice for preventing the growth of bacteria, yeasts, and molds. This guide offers a comparative look at the performance of 2-phenoxyethanol against other common preservatives, supported by a summary of experimental findings and methodologies.

Performance Comparison of Preservatives

The preservative efficacy of 2-phenoxyethanol is often evaluated in combination with other antimicrobial agents to achieve a synergistic effect, allowing for lower concentrations of individual preservatives and reducing the potential for skin sensitization.

Preservative/CombinationTarget MicroorganismsEfficacy HighlightsReference
2-Phenoxyethanol Gram-positive and Gram-negative bacteria, yeasts.Broad-spectrum activity. Efficacy against fungi can be limited on its own.[1]
Phenoxyethanol in combination with other preservatives (e.g., diazolidinyl urea, MCI/MI, MI) Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger.Allows for significantly lower concentrations of allergenic preservatives while maintaining adequate preservation.[2][3][2][3]
Methylparaben Bacteria and fungi.Effective, but not sufficient as a standalone preservative in some nanoemulsion and microemulsion formulations.[1][1]
Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger.Demonstrates low-level Minimum Inhibitory Concentrations (MICs) against a range of microorganisms.[2][3][2][3]
Natural Alternatives (e.g., benzyl alcohol, salicylic acid, glycerin, sorbic acid) Bacteria, yeast, and molds.Offer broad-spectrum activity and are accepted under various organic and natural cosmetic standards.[4][4]

Experimental Protocols

While specific experimental details for 2-nonoxyethanol are not available, a general methodology for assessing preservative efficacy, based on common industry practices, is outlined below.

Preservative Efficacy Testing (Challenge Test)

This test evaluates the effectiveness of a preservative system in a product by intentionally introducing microorganisms and monitoring their growth over time.

  • Preparation of Inoculum: Standardized cultures of relevant microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. niger) are prepared and diluted to a specific concentration.

  • Inoculation: A known volume of the microbial suspension is added to the product formulation containing the preservative system being tested.

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for a specified period (e.g., 28 days).

  • Sampling and Plating: At regular intervals (e.g., 7, 14, and 28 days), samples are taken from the product, diluted, and plated on appropriate growth media.

  • Enumeration: After incubation of the plates, the number of viable microorganisms is counted and compared to the initial inoculum level.

  • Evaluation: The preservative system is considered effective if it produces a significant reduction in the microbial population over time, meeting predefined acceptance criteria (e.g., a 2-log reduction for bacteria within 14 days).

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a preservative efficacy challenge test.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_product Product Formulation with Preservative inoculation Inoculation prep_product->inoculation prep_microbe Microbial Inoculum prep_microbe->inoculation incubation Incubation (28 days) inoculation->incubation sampling Sampling & Plating incubation->sampling Day 7, 14, 28 enumeration Enumeration of Viable Microbes sampling->enumeration evaluation Evaluation vs. Acceptance Criteria enumeration->evaluation

Preservative Efficacy Challenge Test Workflow

Toxicological Profile Summary

Understanding the toxicological profile of a preservative is crucial for its safe use. The following table summarizes key toxicological data for 2-phenoxyethanol and a related glycol ether, 2-butoxyethanol.

CompoundAcute Toxicity (Oral LD50, Rat)Dermal ToxicityInhalation ToxicityKey FindingsReference
2-Phenoxyethanol Generally low acute toxicity.Can cause skin irritation in some individuals.Low volatility, inhalation exposure is generally low.The European Commission's Scientific Committee on Consumer Safety (SCCS) considers it safe for use as a preservative with a maximum concentration of 1.0%.[5][5]
2-Butoxyethanol Not specified in provided abstracts.Dermal absorption can contribute significantly to the total systemic dose.Well absorbed by inhalation. Can cause hematological effects and liver weight changes in animal studies.[6][7][8][6][7][8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for preservatives like 2-phenoxyethanol involves the disruption of microbial cell membranes and the inhibition of essential cellular enzymes. This leads to a loss of cellular integrity and ultimately, cell death. The specific signaling pathways affected can vary depending on the microorganism.

G cluster_preservative Preservative Action cluster_cell Microbial Cell cluster_outcome Cellular Outcome preservative 2-Phenoxyethanol membrane Cell Membrane Disruption preservative->membrane enzyme Enzyme Inhibition preservative->enzyme leakage Leakage of Cellular Components membrane->leakage death Cell Death enzyme->death leakage->death

Mechanism of Preservative Action

References

Safety Operating Guide

Navigating Chemical Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of compliance, but a cornerstone of a safe and efficient research environment. This guide provides essential safety and logistical information for the proper disposal of two common laboratory chemicals: Acetic Acid and 2-Nonoxyethanol.

Acetic Acid: Disposal Procedures

Acetic acid, a colorless liquid with a pungent odor, is a staple in many laboratories.[1][2] Its disposal method is primarily dictated by its concentration and whether it is contaminated with other hazardous substances.

Immediate Safety Considerations:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling acetic acid, especially in concentrated forms.[3]

  • Ventilation: Handle concentrated acetic acid in a well-ventilated area or under a chemical fume hood to avoid inhaling harmful vapors.[3][4]

  • Spills: For minor spills, use an absorbent material like sand or absorbent pads to soak up the acid.[3] The absorbed material should then be placed in a designated chemical waste container.[5] Larger spills may need to be pumped into waste containers.[5]

Step-by-Step Disposal Protocol:

The appropriate disposal route for acetic acid depends on its concentration.

For Dilute Acetic Acid Solutions (less than 10% concentration):

  • Neutralization: Dilute solutions of acetic acid can be neutralized with a suitable base, such as sodium bicarbonate (baking soda).[4][5]

  • Procedure:

    • Slowly add the neutralizing agent to the acetic acid solution while stirring. Be cautious as this reaction can cause bubbling and heat release.[6]

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is neutral (typically between 6.0 and 9.0).[7]

  • Drain Disposal: Once neutralized and if local regulations permit, the resulting solution can be safely poured down the drain with copious amounts of water.[5][6] It is crucial to check with your institution's Environmental Health & Safety (EHS) office and local wastewater treatment regulations before disposing of any chemical down the drain.

For Concentrated Acetic Acid (greater than 10%) or Contaminated Solutions:

  • Containerization: Concentrated or contaminated acetic acid must be collected as hazardous waste.[4][5]

  • Labeling:

    • Use a compatible, leak-proof waste container.

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must clearly identify the contents as "Hazardous Waste - Acetic Acid" and include any other contaminants.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[5]

  • Professional Disposal: Arrange for pick-up and disposal by a licensed chemical waste disposal company.[3][6]

Quantitative Data for Acetic Acid:
PropertyValue
Chemical Formula CH₃COOH[1]
Molar Mass 60.052 g/mol [1]
Appearance Colorless liquid[1][8]
Odor Pungent, vinegar-like[2][8]
Density (liquid) 1.049 g/cm³[1][9]
Melting Point 16-17 °C (61-62 °F)[9]
Boiling Point 118-119 °C (244-246 °F)[9]
pKa in water 4.76[1][9]
pH of 1.0M solution 2.4[1][9]
Disposal Threshold <10% for neutralization; >10% for hazardous waste collection[4][5]

2-Nonoxyethanol: Disposal Procedures

2-Nonoxyethanol is a glycol ether that requires careful handling due to its potential health hazards. Information from its GHS classification indicates that it is harmful if swallowed and can cause serious eye damage.

Immediate Safety Considerations:
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.

  • Handling: Avoid breathing in mist or vapors and ensure thorough washing after handling. Do not eat, drink, or smoke when using this product.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention.

General Disposal Protocol:
  • Waste Determination: Due to its hazard profile, 2-nonoxyethanol should be treated as hazardous waste. It is a non-halogenated organic solvent.[6]

  • Containerization:

    • Collect all 2-nonoxyethanol waste in a designated, properly sealed, and compatible container to prevent leaks or vapor escape.[6]

    • Do not mix with other waste streams, particularly halogenated solvents, to avoid increased disposal costs and potential reactive hazards.[6]

  • Labeling:

    • Clearly label the container with "Hazardous Waste - 2-Nonoxyethanol".

    • Ensure the label is accurate and complete according to your institution's and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Professional Disposal: All waste containing 2-nonoxyethanol must be disposed of through an approved hazardous waste disposal facility. Contact your institution's EHS department to arrange for collection. Do not pour this chemical down the drain.[6]

Quantitative Data for 2-Nonoxyethanol:
PropertyValue
Chemical Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
GHS Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage

Experimental Protocol: Neutralization of Dilute Acetic Acid

This protocol outlines the steps for neutralizing a dilute (<10%) acetic acid solution for safe drain disposal, where permitted.

Materials:

  • Dilute acetic acid waste solution

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., sodium hydroxide, used with extreme caution)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

Methodology:

  • Place the beaker containing the dilute acetic acid solution on a stir plate within a fume hood or well-ventilated area.

  • Begin stirring the solution at a moderate speed.

  • Slowly and incrementally add small amounts of sodium bicarbonate to the solution. Observe for effervescence (fizzing). Add the base slowly to control the reaction rate and prevent excessive foaming.

  • Periodically pause the addition of the base and measure the pH of the solution.

  • Continue adding the base in small increments until the pH of the solution is within the neutral range of 6.0 to 9.0.

  • Once neutralized, if permitted by local regulations, the solution can be flushed down the sanitary sewer with a large volume of water.

  • Record the neutralization and disposal in the laboratory's drain log, if required by your institution.[4]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for disposing of laboratory chemical waste, using acetic acid as an example.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated (e.g., Acetic Acid) check_concentration Is concentration < 10% AND is it uncontaminated? start->check_concentration check_regulations Are local regulations permissive of drain disposal for neutralized solution? check_concentration->check_regulations Yes hazardous_waste Collect in a labeled hazardous waste container check_concentration->hazardous_waste No neutralize Neutralize with base (e.g., NaHCO3) to pH 6.0-9.0 check_regulations->neutralize Yes check_regulations->hazardous_waste No drain_disposal Dispose down drain with copious amounts of water neutralize->drain_disposal end End: Waste Disposed drain_disposal->end professional_disposal Arrange for professional waste disposal service hazardous_waste->professional_disposal professional_disposal->end

Caption: Decision workflow for the proper disposal of Acetic Acid waste in a laboratory setting.

References

Personal protective equipment for handling Acetic acid;2-nonoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of a mixture containing Acetic acid and 2-nonoxyethanol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: This document provides general safety guidance. A comprehensive, site-specific risk assessment must be conducted before handling this chemical mixture, taking into account the specific concentrations and experimental conditions.

Hazard Identification and Personal Protective Equipment (PPE)

Both acetic acid and 2-nonoxyethanol present distinct hazards. Acetic acid is corrosive and flammable, while 2-nonoxyethanol is harmful if swallowed and can cause serious eye irritation. When mixed, the hazards of both components must be considered. The following table summarizes the recommended PPE for handling this mixture, based on a conservative approach that addresses the risks of both chemicals.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive and irritant mixture.
Skin Protection Chemical-resistant gloves (Butyl rubber or laminate film recommended), a chemical-resistant apron or coveralls, and closed-toe shoes.Prevents skin contact with the corrosive and potentially irritating liquid.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of corrosive and irritating vapors.

Safe Handling Procedures

Adherence to proper handling protocols is critical to minimize exposure and prevent accidents.

2.1. Engineering Controls:

  • Always handle the mixture in a certified chemical fume hood to ensure adequate ventilation.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last year.

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is in good condition and worn correctly. Clear the work area of any incompatible materials, such as strong bases, oxidizing agents, and metals.

  • Dispensing: Use only compatible containers and dispensing equipment (e.g., glass, PTFE). Ground all containers and equipment to prevent static discharge, which could ignite flammable vapors.

  • During Use: Avoid generating aerosols or mists. Keep containers tightly closed when not in use.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate the work area.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is essential.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. 4. Seek immediate medical attention.
Spill 1. Evacuate the area and restrict access. 2. If the spill is small, and you are trained to do so, neutralize the spill with a suitable agent (such as sodium bicarbonate for acetic acid) and absorb it with an inert material (e.g., sand, vermiculite). 3. For large spills, contact your institution's emergency response team. 4. Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing the "Acetic acid; 2-nonoxyethanol" mixture in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical names of the contents and the associated hazards (e.g., "Hazardous Waste: Corrosive, Flammable, Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not pour this chemical mixture down the drain.

Logical Workflow for Handling Acetic Acid; 2-Nonoxyethanol

The following diagram illustrates the key decision points and procedural flow for safely handling the chemical mixture.

Workflow for Handling Acetic Acid; 2-Nonoxyethanol start Start: Prepare for Handling sds_review Review Safety Data Sheets (SDS) for Both Components start->sds_review ppe_check Conduct Pre-Use PPE Inspection handling Handle Mixture in Chemical Fume Hood ppe_check->handling sds_review->ppe_check spill Spill Occurs? handling->spill spill_response Follow Spill Response Protocol spill->spill_response Yes waste_disposal Dispose of Waste in Labeled Hazardous Waste Container spill->waste_disposal No spill_response->waste_disposal decontaminate Decontaminate Work Area and PPE waste_disposal->decontaminate end End of Procedure decontaminate->end

Caption: Logical workflow for the safe handling of Acetic acid; 2-nonoxyethanol.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.